Lancotrione
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1486617-21-3 |
|---|---|
Molecular Formula |
C19H21ClO8S |
Molecular Weight |
444.87 |
IUPAC Name |
2-(3-(2-(1,3-dioxolan-2-yl)ethoxy)-2-chloro-4-(methylsulfonyl)benzoyl)-3-hydroxycyclohex-2-en-1-one |
InChI |
InChI=1S/C19H21ClO8S/c1-29(24,25)14-6-5-11(18(23)16-12(21)3-2-4-13(16)22)17(20)19(14)28-8-7-15-26-9-10-27-15/h5-6,15,21H,2-4,7-10H2,1H3 |
InChI Key |
YYRPFCKCSGLKJS-UHFFFAOYSA-N |
SMILES |
O=C1C(C(C2=CC=C(S(=O)(C)=O)C(OCCC3OCCO3)=C2Cl)=O)=C(O)CCC1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Lancotrione; |
Origin of Product |
United States |
Foundational & Exploratory
Lancotrione Sodium Salt vs. Parent Compound: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lancotrione, a potent triketone herbicide, is predominantly utilized in its sodium salt form for the control of grass and broadleaf weeds in rice and other crops.[1][2][3] This technical guide provides an in-depth comparison of this compound sodium salt and its parent compound, focusing on their physicochemical properties, mechanism of action, and the rationale behind the preferential use of the sodium salt in commercial formulations. While direct comparative studies are limited in publicly available literature, this guide synthesizes existing data and general principles of formulation science to provide a comprehensive overview for research and development professionals.
Introduction
This compound is a selective herbicide that functions through the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[2][3] This enzyme is a critical component in the biochemical pathway responsible for the synthesis of plastoquinone and tocopherols in plants.[2] By inhibiting HPPD, this compound disrupts this pathway, leading to the characteristic bleaching of leaves and eventual plant death. Commercial formulations of this compound are based on its sodium salt.[1][2][3] This guide explores the chemical and biological characteristics of both the parent acid and its sodium salt, providing insights into the formulation strategies for this class of herbicides.
Physicochemical Properties
Table 1: Physicochemical Properties of this compound and this compound Sodium Salt
| Property | This compound (Parent Compound) | This compound Sodium Salt |
| IUPAC Name | 2-{2-chloro-3-[2-(1,3-dioxolan-2-yl)ethoxy]-4-(methanesulfonyl)benzoyl}-3-hydroxycyclohex-2-en-1-one[4] | sodium 2-{2-chloro-3-[2-(1,3-dioxolan-2-yl)ethoxy]-4-(methanesulfonyl)benzoyl}-3-oxocyclohex-1-en-1-olate[5] |
| CAS Number | 1486617-21-3[4] | 1486617-22-4[6] |
| Molecular Formula | C₁₉H₂₁ClO₈S[4] | C₁₉H₂₀ClNaO₈S[6] |
| Molecular Weight | 444.9 g/mol | 466.9 g/mol [7] |
| Appearance | Likely a solid | Solid[6] |
| Solubility in Water | Expected to be low | Expected to be significantly higher than the parent compound |
| Stability | Data not available | Formulated in stable commercial products |
Mechanism of Action: HPPD Inhibition
Both this compound and its sodium salt share the same active moiety and therefore the same mechanism of action. The herbicidal activity is derived from the inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.
The HPPD Inhibition Pathway
The inhibition of HPPD disrupts the normal metabolic pathway of tyrosine in plants. This leads to a cascade of effects culminating in phytotoxicity.
References
- 1. Overview of 10 herbicides and 1 herbicide safener creation products from 2015 to 2019 - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]
- 2. This compound: mode of action, uses, and synthesis method_Chemicalbook [chemicalbook.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 5. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 6. This compound sodium | CymitQuimica [cymitquimica.com]
- 7. This compound sodium | C19H20ClNaO8S | CID 90014538 - PubChem [pubchem.ncbi.nlm.nih.gov]
Discovery and development of Lancotrione herbicide
An In-depth Technical Guide to the Discovery and Development of Lancotrione Herbicide
For Researchers, Scientists, and Agrochemical Development Professionals
Disclaimer: This document synthesizes publicly available information on the herbicide this compound. Specific quantitative data regarding herbicidal efficacy, crop selectivity, and toxicology, as well as detailed, step-by-step experimental protocols, are largely proprietary to the developing company and are not available in the public domain. The experimental protocols provided herein are illustrative examples based on established standards for herbicide evaluation.
Introduction
This compound is a selective, post-emergence herbicide developed by the Japanese company Ishihara Sangyo Kaisha (ISK).[1][2] Announced in 2016 and subsequently commercialized in 2019, this compound belongs to the triketone class of herbicides.[1][2] It is primarily formulated as a sodium salt (this compound-sodium) for application in rice paddies.[1][2][3] this compound provides effective control of problematic grass weeds, including barnyard grass (Echinochloa crus-galli), as well as sedges and broadleaf weeds such as Scirpus and Arrowhead, while demonstrating a high degree of safety for rice crops.[1][3][4]
Chemical Properties
This compound is structurally related to other triketone herbicides like tefuryltrione.[1][4] Its chemical properties are summarized in the table below. The active ingredient is often formulated as a sodium salt to improve its properties for commercial use.
| Property | This compound | This compound-sodium |
| IUPAC Name | 2-{2-chloro-3-[2-(1,3-dioxolan-2-yl)ethoxy]-4-(methylsulfonyl)benzoyl}-3-hydroxycyclohex-2-en-1-one | sodium 2-{2-chloro-3-[2-(1,3-dioxolan-2-yl)ethoxy]-4-(methanesulfonyl)benzoyl}-3-oxocyclohex-1-en-1-olate |
| CAS Registry Number | 1486617-21-3 | 1486617-22-4 |
| Chemical Formula | C₁₉H₂₁ClO₈S | C₁₉H₂₀ClNaO₈S |
| Molar Mass | 444.88 g·mol⁻¹ | 466.86 g·mol⁻¹ |
| Chemical Structure | (See respective chemical databases) | (See respective chemical databases) |
| Development Code | SL-261 | Not Applicable |
Mechanism of Action: HPPD Inhibition
Like other triketone herbicides, this compound's mode of action is the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1][4] HPPD is a critical enzyme in the tyrosine catabolism pathway in plants. Specifically, it catalyzes the conversion of 4-hydroxyphenylpyruvate into homogentisic acid.[1][4] Homogentisic acid is the aromatic precursor for the biosynthesis of plastoquinone and tocopherol (Vitamin E).
Plastoquinone is an essential cofactor for the enzyme phytoene desaturase, a key component of the carotenoid biosynthesis pathway. By inhibiting HPPD, this compound depletes the plant's supply of plastoquinone. This halts carotenoid production, which in turn leaves chlorophyll vulnerable to photo-oxidation by sunlight. The resulting degradation of chlorophyll leads to the characteristic bleaching or "whitening" symptoms in susceptible weeds, followed by necrosis and death.
Discovery and Synthesis
The synthesis of this compound involves a multi-step chemical process starting from a substituted benzene compound. The general pathway has been outlined in chemical literature.[1][2][4]
The key steps are:
-
Hydroxylation: 1-bromo-2,3-dichloro-4-methylsulfonylbenzene is refluxed with sodium hydroxide in tert-butanol to replace the bromine atom with a hydroxyl group.
-
Alkylation: The resulting phenol derivative is alkylated using 2-(2-chloroethyl)-1,3-dioxolane under basic conditions.
-
Carbonylation: A palladium-catalyzed carbonylation reaction converts the aryl halide to a methyl ester.
-
Saponification: The methyl ester is saponified to the corresponding benzoic acid derivative.
-
Acylation & Rearrangement: The final steps involve the O-acylation of 1,3-cyclohexanedione with the benzoic acid derivative, followed by a cyanide-catalyzed rearrangement to yield the final triketone structure of this compound.
Biological Activity and Efficacy
This compound is effective for the control of key weeds in rice paddies. Its primary targets include Echinochloa crus-galli (barnyard grass), Scirpus species, Arrowhead, and weeping grass.[1][4] A key attribute of this compound is its high selectivity, ensuring safety for rice plants at effective application doses.[1][4]
Quantitative Efficacy Data
Detailed quantitative data on the efficacy of this compound, such as the half-maximal inhibitory concentration (IC₅₀) against the HPPD enzyme or the dose required for 50% growth reduction (GR₅₀) of target weeds, are not publicly available. This information is typically generated during preclinical and field trial stages of development.
| Parameter | Target Organism/Enzyme | Value |
| IC₅₀ | HPPD Enzyme | Data not publicly available |
| GR₅₀ / ED₅₀ | Echinochloa crus-galli | Data not publicly available |
| GR₅₀ / ED₅₀ | Scirpus juncoides | Data not publicly available |
| Crop Selectivity | Oryza sativa (Rice) | Data not publicly available |
Toxicological Profile
A comprehensive toxicological assessment is required for the registration of any new pesticide. This includes studies on acute, sub-chronic, and chronic toxicity, as well as ecotoxicology. However, specific quantitative toxicological endpoints for this compound are not available in public databases.
| Parameter | Test Species | Value |
| Acute Oral LD₅₀ | Rat | Data not publicly available |
| Acute Dermal LD₅₀ | Rat/Rabbit | Data not publicly available |
| Acute Inhalation LC₅₀ | Rat | Data not publicly available |
| Aquatic Toxicity (e.g., EC₅₀) | Daphnia magna | Data not publicly available |
Experimental Protocols (Illustrative)
The following protocols are representative of the methods used to evaluate herbicides like this compound. They are based on established standards and published methodologies for other HPPD inhibitors.
Illustrative Protocol: Herbicidal Activity Bioassay (Foliar Spray)
This protocol is based on the Chinese agricultural industry standard NY/T 1155.4-2006, "Pesticides guidelines for laboratory bioactivity tests - Part 4: Foliar spray application test for herbicide activity," which has been cited in patent literature for testing compositions containing this compound-sodium.[1][2][3]
1. Plant Cultivation:
- Target weed species (e.g., Echinochloa crus-galli) and the crop species (Oryza sativa) are sown in pots containing a standardized soil mix.
- Plants are grown in a controlled environment (greenhouse or growth chamber) with defined temperature, humidity, and photoperiod (e.g., 25°C, 70% RH, 16:8h light:dark cycle).
- Plants are grown to a specific growth stage (e.g., 3-4 leaf stage) before treatment.
2. Preparation of Test Solutions:
- A stock solution of this compound-sodium is prepared by dissolving the compound in a suitable solvent (e.g., acetone or DMF).
- A series of dilutions are prepared from the stock solution using deionized water containing a surfactant (e.g., 0.1% Tween-80) to achieve the desired application rates. A control solution (solvent + surfactant) is also prepared.
3. Herbicide Application:
- Pots are arranged in a randomized complete block design.
- Test solutions are applied to the foliage using a laboratory track sprayer calibrated to deliver a specific spray volume (e.g., 200-400 L/ha).
4. Post-Treatment Evaluation:
- Plants are returned to the controlled environment.
- Visual injury (e.g., bleaching, necrosis, stunting) is assessed at set time intervals (e.g., 3, 7, 14, and 21 days after treatment) using a percentage scale (0% = no effect, 100% = complete plant death).
- At the end of the experiment, the fresh or dry weight of the above-ground biomass is measured for each plant.
5. Data Analysis:
- The percentage of growth inhibition is calculated relative to the untreated control.
- Dose-response curves are generated by plotting inhibition against the herbicide application rate.
- The GR₅₀ (the dose causing 50% growth reduction) is calculated using non-linear regression analysis to determine herbicidal potency and selectivity.
// Nodes
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step2 [label="2. Prepare Test Solutions\n(Serial Dilutions of this compound)"];
step3 [label="3. Herbicide Application\n(Foliar Spray via Track Sprayer)"];
step4 [label="4. Incubation\n(Controlled Environment)"];
step5 [label="5. Data Collection\n(Visual Assessment, Biomass)"];
step6 [label="6. Data Analysis\n(Dose-Response Curves, GR₅₀ Calculation)"];
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// Edges
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References
Lancotrione: A Technical Guide to an HPPD-Inhibiting Herbicide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lancotrione is a selective herbicide belonging to the triketone class of compounds. It is primarily used for the control of grassy weeds in rice cultivation. Its mode of action involves the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in the tyrosine catabolic pathway in plants. This inhibition ultimately leads to the bleaching and death of susceptible weed species. This technical guide provides a comprehensive overview of this compound, including its chemical identity, mechanism of action, and available technical data.
Chemical Identity
This compound and its sodium salt are identified by several systematic names and synonyms. The IUPAC name for this compound is 2-[2-chloro-3-[2-(1,3-dioxolan-2-yl)ethoxy]-4-(methylsulfonyl)benzoyl]cyclohexane-1,3-dione.[1] It is often used in its sodium salt form, this compound-sodium.
| Identifier | This compound | This compound-sodium |
| IUPAC Name | 2-[2-chloro-3-[2-(1,3-dioxolan-2-yl)ethoxy]-4-(methylsulfonyl)benzoyl]cyclohexane-1,3-dione[1][2] | sodium;2-[2-chloro-3-[2-(1,3-dioxolan-2-yl)ethoxy]-4-methylsulfonylbenzoyl]-3-oxocyclohexen-1-olate |
| CAS Number | 1486617-21-3[1] | 1486617-22-4 |
| Molecular Formula | C19H21ClO8S[1] | C19H20ClNaO8S |
| Molecular Weight | 444.88 g/mol [1] | 466.87 g/mol |
Synonyms:
This compound:
-
2-{2-chloro-3-[2-(1,3-dioxolan-2-yl)ethoxy]-4-(methylsulfonyl)benzoyl}-3-hydroxycyclohex-2-en-1-one
-
SL-261
This compound-sodium:
-
Sodium 2-{2-chloro-3-[2-(1,3-dioxolan-2-yl)ethoxy]-4-(methylsulfonyl)benzoyl}-3-oxocyclohex-1-en-1-olate
Mechanism of Action: HPPD Inhibition
This compound's herbicidal activity stems from its potent inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[1] HPPD is a critical enzyme in the pathway of tyrosine catabolism, responsible for converting 4-hydroxyphenylpyruvate to homogentisate. Homogentisate is a precursor for the biosynthesis of essential molecules in plants, including plastoquinone and tocopherols (Vitamin E).
Plastoquinone is a vital cofactor in the carotenoid biosynthesis pathway. Carotenoids serve a crucial photoprotective role in plants by quenching reactive oxygen species and dissipating excess light energy, thus protecting chlorophyll from photo-oxidation.
By inhibiting HPPD, this compound disrupts the production of homogentisate, leading to a deficiency in plastoquinone and tocopherols. The lack of plastoquinone, in turn, inhibits carotenoid biosynthesis. Without the protective carotenoids, chlorophyll is rapidly destroyed by sunlight, resulting in the characteristic bleaching or whitening of the plant tissues, followed by necrosis and death of the susceptible weed.
Caption: Signaling pathway of this compound's HPPD inhibition.
Synthesis
A general synthetic route for this compound has been described.[1] The synthesis commences with 1-bromo-2,3-dichloro-4-methylsulfonylbenzene. This starting material undergoes a series of reactions including nucleophilic aromatic substitution, alkylation, palladium-catalyzed carbonylation, saponification, and finally a cyanide-catalyzed rearrangement to yield the final this compound product. A detailed, step-by-step experimental protocol for the synthesis of this compound is not publicly available and is likely proprietary information.
Caption: Generalized synthetic workflow for this compound.
Experimental Protocols
Detailed experimental protocols for the study of this compound are not widely published. However, based on patent literature for a herbicidal composition containing this compound-sodium, a general protocol for an indoor bioassay to assess herbicidal activity can be outlined.
Indoor Bioassay for Herbicidal Activity (Based on Patent Description):
-
Plant Cultivation: Weed species of interest (e.g., barnyard grass, large crabgrass) are cultivated in plastic pots containing a suitable nutrient soil mix within a greenhouse environment. Plants are grown until they reach the 2-3 leaf stage.
-
Preparation of Test Solutions: A stock solution of this compound-sodium is prepared by dissolving the compound in a suitable solvent such as dimethylformamide (DMF). This stock solution is then used to prepare a series of dilutions at various concentrations using a 0.5% Tween-80 aqueous solution to ensure proper wetting of the plant foliage.
-
Herbicide Application: The prepared this compound-sodium solutions are applied to the foliage of the test plants using a sprayer. A control group of plants is treated with the 0.5% Tween-80 solution without the active ingredient.
-
Evaluation: The treated plants are maintained in the greenhouse for a period of time, typically 14-21 days. The herbicidal effect is then visually assessed and scored based on a scale that evaluates parameters such as bleaching, necrosis, and growth inhibition compared to the control group.
-
Data Analysis: The visual assessment scores are used to determine the herbicidal efficacy at different concentrations. This data can be used to calculate values such as the Effective Concentration required to achieve 50% control (EC50) or the Growth Reduction of 50% (GR50), although specific values for this compound are not publicly available.
Quantitative Data
Conclusion
This compound is a modern triketone herbicide that provides effective control of key weeds in rice through the inhibition of the HPPD enzyme. Its mechanism of action is well-understood at a biochemical level, leading to the characteristic bleaching of susceptible plants. While the general synthetic pathway and methods for evaluating its herbicidal activity are known, detailed experimental protocols and comprehensive quantitative data on its efficacy and toxicology are not widely available in public literature, likely due to their proprietary nature. Further research and publication of data would be beneficial for the broader scientific community to fully understand the profile of this herbicide.
References
Lancotrione: A Technical Guide to its Synthesis, Mechanism of Action, and Evaluation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lancotrione is a potent herbicidal agent belonging to the triketone class of chemicals. Its efficacy lies in the targeted inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a critical component in the biochemical pathway of plants. This technical guide provides an in-depth overview of this compound, covering its chemical properties, a detailed (representative) synthesis protocol, its mechanism of action, and standardized methods for its experimental evaluation.
Core Data Presentation
The fundamental chemical and physical properties of this compound and its sodium salt are summarized below for easy reference.
| Property | This compound | This compound Sodium |
| Chemical Formula | C₁₉H₂₁ClO₈S | C₁₉H₂₀ClNaO₈S |
| Molecular Weight | 444.9 g/mol [1] | 466.9 g/mol [2] |
| IUPAC Name | 2-[2-chloro-3-[2-(1,3-dioxolan-2-yl)ethoxy]-4-methylsulfonylbenzoyl]cyclohexane-1,3-dione[1] | sodium;2-[2-chloro-3-[2-(1,3-dioxolan-2-yl)ethoxy]-4-methylsulfonylbenzoyl]-3-oxocyclohexen-1-olate[2] |
| CAS Number | 1486617-21-3[3] | 1486617-22-4 |
Mechanism of Action: HPPD Inhibition
This compound's herbicidal activity stems from its potent inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. HPPD is a key enzyme in the catabolism of tyrosine in plants, catalyzing the conversion of 4-hydroxyphenylpyruvate to homogentisate. Homogentisate is a precursor for the biosynthesis of plastoquinone and tocopherols (Vitamin E). Plastoquinone is an essential cofactor for the enzyme phytoene desaturase, which is a critical step in the carotenoid biosynthesis pathway.
By inhibiting HPPD, this compound effectively blocks the production of plastoquinone. This, in turn, inhibits phytoene desaturase, leading to an accumulation of the colorless precursor phytoene and a depletion of downstream carotenoids. Carotenoids are vital for protecting chlorophyll from photo-oxidation. In the absence of carotenoids, chlorophyll is rapidly destroyed by light, resulting in the characteristic bleaching symptoms observed in treated plants, ultimately leading to plant death.
Experimental Protocols
The following sections provide detailed, representative methodologies for the synthesis and evaluation of this compound.
Synthesis of this compound (Representative Protocol)
The synthesis of this compound proceeds through a multi-step process, beginning with the formation of a substituted benzoyl chloride, followed by acylation of 1,3-cyclohexanedione and subsequent rearrangement. While the exact, proprietary industrial synthesis protocols are not publicly available, the following represents a detailed, chemically sound procedure based on the known synthesis of related triketone herbicides.
Step 1: Synthesis of 2-chloro-3-(2-(1,3-dioxolan-2-yl)ethoxy)-4-(methylsulfonyl)benzoyl chloride
-
Starting Material: 2-chloro-3-hydroxy-4-(methylsulfonyl)benzoic acid.
-
Alkylation: The starting benzoic acid is alkylated with 2-(2-chloroethyl)-1,3-dioxolane in the presence of a suitable base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., acetone or DMF). The reaction mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC).
-
Purification: The crude product is purified by column chromatography on silica gel.
-
Conversion to Acyl Chloride: The resulting benzoic acid derivative is converted to the corresponding acyl chloride by refluxing with thionyl chloride or oxalyl chloride in an inert solvent (e.g., dichloromethane) with a catalytic amount of DMF. The excess chlorinating agent and solvent are removed under reduced pressure to yield the crude benzoyl chloride, which is used immediately in the next step.
Step 2: Acylation of 1,3-Cyclohexanedione
-
Enolate Formation: 1,3-Cyclohexanedione is dissolved in a suitable aprotic solvent (e.g., dichloromethane) and cooled to 0°C. An organic base, such as triethylamine, is added dropwise to form the enolate.
-
Acylation: The crude benzoyl chloride from Step 1, dissolved in the same solvent, is added slowly to the enolate solution at 0°C. The reaction is allowed to warm to room temperature and stirred for several hours until completion (monitored by TLC).
-
Work-up: The reaction is quenched with a dilute acid (e.g., 1M HCl). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude O-acylated enol ester.
Step 3: Cyanide-Catalyzed Rearrangement to this compound
-
Rearrangement: The crude O-acylated enol ester is dissolved in a solvent such as acetone. A catalytic amount of a cyanide source (e.g., acetone cyanohydrin) and a base (e.g., triethylamine) are added. This catalyzes the rearrangement to the final triketone product, this compound.
-
Purification: The final product is purified by column chromatography on silica gel to yield pure this compound.
Characterization: The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro HPPD Inhibition Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against the HPPD enzyme.
-
Materials:
-
Recombinant HPPD enzyme (e.g., from Arabidopsis thaliana)
-
Substrate: 4-hydroxyphenylpyruvate (HPP)
-
Assay Buffer: e.g., 50 mM potassium phosphate buffer, pH 7.2, containing 1 mM ascorbic acid and 0.1 mM FeSO₄.
-
This compound stock solution in DMSO.
-
96-well microplate.
-
Microplate reader capable of measuring absorbance at 310 nm.
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
To each well of the microplate, add the assay buffer, the diluted this compound solution (or DMSO for control), and the HPPD enzyme solution.
-
Pre-incubate the plate at a controlled temperature (e.g., 30°C) for a short period (e.g., 10 minutes).
-
Initiate the reaction by adding the HPP substrate to each well.
-
Monitor the increase in absorbance at 310 nm over time, which corresponds to the formation of homogentisate.
-
Calculate the initial reaction rates for each this compound concentration.
-
Determine the percentage of inhibition relative to the control (no inhibitor).
-
The IC₅₀ value is calculated by fitting the dose-response data to a suitable sigmoidal curve.
-
Greenhouse Efficacy Trial for Herbicidal Activity
This protocol describes a standard method for evaluating the herbicidal effect of this compound on target weed species.
-
Materials:
-
Seeds of target weed species (e.g., Amaranthus retroflexus, Setaria viridis).
-
Pots with a standard potting mix.
-
This compound formulated for spraying (e.g., as an emulsifiable concentrate).
-
Greenhouse with controlled environmental conditions.
-
Calibrated spray chamber.
-
-
Procedure:
-
Sow the seeds of the target weed species in pots and grow them in the greenhouse until they reach the 2-3 true leaf stage.
-
Prepare different concentrations of the this compound formulation in a suitable spray solution.
-
Apply the formulations to the plants at a constant spray volume using a calibrated spray chamber. Include a negative control (formulation blank) and a positive control (a commercial standard herbicide).
-
Return the treated plants to the greenhouse.
-
Visually assess the herbicidal injury (e.g., bleaching, necrosis, growth inhibition) at regular intervals (e.g., 3, 7, and 14 days after treatment) using a rating scale (0% = no effect, 100% = complete plant death).
-
Determine the dose-response relationship and calculate the GR₅₀ value (the dose required to cause 50% growth reduction) for each species.
-
Experimental Workflow
The following diagram illustrates a logical workflow for the synthesis and evaluation of this compound.
References
Lancotrione: A Technical Guide to its Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Lancotrione is a triketone herbicide that has garnered attention for its efficacy in controlling a range of weeds.[1][2] This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound and its sodium salt, designed to support research, development, and formulation activities.
Core Chemical and Physical Data
Table 1: Key Identifiers and Molecular Properties of this compound
| Property | Value | Source |
| IUPAC Name | 2-[2-chloro-3-[2-(1,3-dioxolan-2-yl)ethoxy]-4-methylsulfonylbenzoyl]cyclohexane-1,3-dione | [1][5] |
| CAS Number | 1486617-21-3 | [1][3][6] |
| Molecular Formula | C₁₉H₂₁ClO₈S | [1][3][5][6][7] |
| Molecular Weight | 444.88 g/mol | [1][6][7] |
| Canonical SMILES | CS(=O)(=O)C1=C(C(=C(C=C1)C(=O)C2C(=O)CCCC2=O)Cl)OCCC3OCCO3 | [1] |
| InChI Key | YYRPFCKCSGLKJS-UHFFFAOYSA-N | [1][3] |
Table 2: Key Identifiers and Molecular Properties of this compound-sodium
| Property | Value | Source |
| IUPAC Name | sodium;2-[2-chloro-3-[2-(1,3-dioxolan-2-yl)ethoxy]-4-methylsulfonylbenzoyl]-3-oxocyclohexen-1-olate | [8] |
| CAS Number | 1486617-22-4 | [4][8][9][10] |
| Molecular Formula | C₁₉H₂₀ClNaO₈S | [4][9][10] |
| Molecular Weight | 466.87 g/mol | [9] |
| Canonical SMILES | CS(=O)(=O)C1=C(C(=C(C=C1)C(=O)C2=C(CCCC2=O)[O-])Cl)OCCC3OCCO3.[Na+] | [9][10] |
| InChI Key | NVRCUTOGBXRVOW-UHFFFAOYSA-M | [4][8] |
Table 3: Physicochemical Properties of this compound
| Property | Value | Notes | Source |
| Density | 1.447 ± 0.06 g/cm³ | Predicted | [6][7] |
| Boiling Point | 689.2 ± 55.0 °C | Predicted | [6][7] |
| pKa | 2.75 ± 0.25 | Predicted | [6][7] |
| Melting Point | Data not available | [11][12] | |
| Water Solubility | Data not available | at 20 °C, pH 7 | [11][12] |
| LogP | Data not available | [11][12] |
Mechanism of Action
This compound functions as a herbicide by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1][2] This enzyme is a critical component in the biochemical pathway responsible for the synthesis of plastoquinone and tocopherol. By blocking HPPD, this compound disrupts the formation of homogentisic acid, a key precursor, ultimately leading to a depletion of essential molecules for plant growth and survival.[2]
Experimental Protocols
Detailed experimental protocols for the determination of this compound's physicochemical properties are not widely published. However, standardized methodologies such as those established by the OECD (Organisation for Economic Co-operation and Development) are typically employed for regulatory purposes. The following diagram outlines a general workflow for characterizing a novel chemical entity like this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound: mode of action, uses, and synthesis method_Chemicalbook [chemicalbook.com]
- 3. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 4. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 5. This compound | C19H21ClO8S | CID 11612020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound CAS#: 1486617-21-3 [m.chemicalbook.com]
- 7. chembk.com [chembk.com]
- 8. This compound sodium (CAS No. 1486617-22-4) Suppliers @ ChemicalRegister.com [chemicalregister.com]
- 9. This compound sodium | CymitQuimica [cymitquimica.com]
- 10. This compound sodium | C19H20ClNaO8S | CID 90014538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound sodium [sitem.herts.ac.uk]
- 12. This compound (Ref: SL-261) [sitem.herts.ac.uk]
Lancotrione: A Technical Guide to an Aroylcyclohexanedione Herbicide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lancotrione is a selective, post-emergence herbicide belonging to the aroylcyclohexanedione chemical class, specifically the triketone subclass.[1][2] Developed by Ishihara Sangyo Kaisha, it was first announced in 2016 and commercialized in 2019, primarily for the control of grass weeds in rice cultivation.[1][2] this compound is typically formulated as a sodium salt.[3] Its herbicidal activity stems from the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in the tyrosine catabolism pathway in plants.[1][2] This inhibition leads to a cascade of effects, ultimately causing bleaching of the foliage and plant death.[4]
Physicochemical Properties
| Property | Value | Reference |
| IUPAC Name | 2-[2-chloro-3-[2-(1,3-dioxolan-2-yl)ethoxy]-4-methylsulfonylbenzoyl]cyclohexane-1,3-dione | [2] |
| Chemical Formula | C₁₉H₂₁ClO₈S | [2] |
| Molar Mass | 444.88 g·mol⁻¹ | [2] |
| Density | 1.47 g/cm³ | [2] |
| CAS Number | 1486617-21-3 | [2] |
Mechanism of Action: HPPD Inhibition
This compound's mode of action is the inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[1][2] HPPD is a non-heme Fe(II)-dependent oxygenase that catalyzes the conversion of 4-hydroxyphenylpyruvate (HPP) to homogentisate (HGA).[1] HGA is a crucial precursor for the biosynthesis of plastoquinone and tocopherols (Vitamin E) in plants.[4]
The inhibition of HPPD by this compound leads to:
-
Depletion of Homogentisate (HGA): The direct consequence of HPPD inhibition is the lack of HGA production.
-
Disruption of Plastoquinone and Tocopherol Biosynthesis: Without HGA, the plant cannot synthesize plastoquinones, which are essential electron carriers in the photosynthetic electron transport chain, or tocopherols, which are important antioxidants.[4]
-
Inhibition of Carotenoid Biosynthesis: Plastoquinone is a vital cofactor for the enzyme phytoene desaturase in the carotenoid biosynthesis pathway. Its absence halts the production of carotenoids.[4]
-
Chlorophyll Bleaching and Plant Death: Carotenoids protect chlorophyll from photo-oxidation. Without carotenoids, chlorophyll is rapidly destroyed by sunlight, leading to the characteristic bleaching symptoms (white foliage) of HPPD-inhibiting herbicides. This disruption of photosynthesis and accumulation of reactive oxygen species ultimately results in plant death.[4]
Signaling Pathway of HPPD Inhibition
Caption: Mechanism of action of this compound via HPPD inhibition.
Synthesis of this compound
The synthesis of this compound, as a representative aroylcyclohexanedione, involves a multi-step process. A general synthetic route is outlined below.[1][5]
General Synthetic Pathway
Caption: General synthetic route for this compound.
Quantitative Data: In Vitro HPPD Inhibition
| Compound | Chemical Class | IC50 (nM) vs. AtHPPD | Reference |
| Fenquinotrione | Triketone | 44.7 | [6] |
| Mesotrione | Triketone | 283 | [7] |
| Sulcotrione | Triketone | 250 | [8] |
| Tembotrione | Triketone | - | - |
| Benzobicyclon | Triketone | - | - |
| Tefuryltrione | Triketone | - | - |
| This compound | Triketone | Data Not Available |
Note: The absence of a value indicates that specific, directly comparable data was not found in the searched literature.
Herbicidal Efficacy
This compound demonstrates effective control of various grass weeds in rice paddies.[1] A patent for a herbicidal composition containing this compound-sodium salt reports its efficacy against barnyard grass (Echinochloa crus-galli) and large crabgrass (Digitaria sanguinalis).[3]
Experimental Protocols
This protocol outlines a general method for determining the inhibitory activity of a compound against HPPD, which can be adapted for this compound.
1. Materials and Reagents:
-
Recombinant Arabidopsis thaliana HPPD (AtHPPD) enzyme
-
4-hydroxyphenylpyruvate (HPP) substrate
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.0)
-
Cofactors: Ascorbate and Fe(II)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Spectrophotometer or fluorometer
2. Procedure:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Perform serial dilutions of the stock solution to create a range of test concentrations.
-
In a 96-well plate, add the assay buffer, AtHPPD enzyme, and cofactors to each well.
-
Add the different concentrations of the test compound to the respective wells. Include a control with solvent only.
-
Initiate the enzymatic reaction by adding the HPP substrate to all wells.
-
Incubate the plate at a controlled temperature (e.g., 25°C).
-
Monitor the reaction progress by measuring the absorbance or fluorescence of the product (homogentisate) over time.
-
Calculate the initial reaction rates for each concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
This protocol describes a general procedure for evaluating the herbicidal efficacy of this compound on whole plants in a greenhouse setting.
1. Plant Material and Growth Conditions:
-
Target weed species (e.g., Echinochloa crus-galli) and rice (Oryza sativa) for selectivity assessment.
-
Pots filled with a suitable soil mix.
-
Greenhouse with controlled temperature, humidity, and photoperiod.
2. Experimental Procedure:
-
Sow seeds of the weed and rice plants in separate pots.
-
Allow the plants to grow to a specific stage (e.g., 2-3 leaf stage).
-
Prepare a stock solution of this compound formulated for spraying.
-
Create a series of dilutions to test different application rates (e.g., g a.i./ha).
-
Apply the herbicide solutions to the plants using a laboratory track sprayer to ensure uniform coverage. Include an untreated control group.
-
Return the treated plants to the greenhouse and maintain optimal growth conditions.
-
Visually assess the herbicidal effects (e.g., bleaching, necrosis, stunting) at regular intervals (e.g., 7, 14, and 21 days after treatment).
-
At the end of the experiment, harvest the above-ground biomass of the plants.
-
Determine the fresh and/or dry weight of the biomass.
-
Calculate the percentage of growth reduction compared to the untreated control.
-
Determine the effective dose for 50% growth reduction (ED50 or GR50) by fitting the data to a dose-response curve.
Experimental Workflow for Herbicide Evaluation
Caption: A typical workflow for the evaluation of a new herbicide.
Conclusion
This compound is a promising aroylcyclohexanedione herbicide that provides effective control of key grass weeds in rice through the inhibition of the HPPD enzyme. Its mechanism of action is well-understood and characteristic of the triketone chemical class, leading to distinctive bleaching symptoms in susceptible plants. While specific quantitative data on its inhibitory potency and herbicidal efficacy in the public domain is limited, the provided experimental protocols offer a robust framework for its evaluation and comparison with other HPPD-inhibiting herbicides. Further research and publication of data will be crucial for a more comprehensive understanding of its performance and potential applications in integrated weed management programs.
References
- 1. This compound: mode of action, uses, and synthesis method_Chemicalbook [chemicalbook.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. CN115363031A - Herbicide composition containing this compound-sodium salt and propanil - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Lancotrione in Rice Paddy Weed Control
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Lancotrione, a triketone herbicide for selective weed control in rice paddies. This document details its mode of action, application guidelines, and experimental protocols for efficacy and safety evaluation.
Introduction
This compound is a selective herbicide belonging to the triketone class, which is effective for the control of problematic weeds in rice cultivation. It is known for its safety on rice crops when applied at the recommended dosage and provides good control over a range of common paddy weeds, including Echinochloa crusgalli, Scirpus spp., and Arrowhead (Sagittaria spp.).[1]
Mode of Action
This compound functions as a 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor.[1] HPPD is a key enzyme in the biochemical pathway responsible for plastoquinone and tocopherol synthesis in plants. By inhibiting this enzyme, this compound disrupts the production of these essential compounds, leading to the bleaching of new growth in susceptible weeds, followed by necrosis and death.
Data Presentation
The following tables summarize the expected efficacy of this compound against key rice paddy weeds and its safety profile on rice. The data presented here is illustrative and based on qualitative descriptions of this compound's performance. Researchers should conduct their own trials to obtain precise quantitative data for their specific conditions.
Table 1: Weed Control Efficacy of this compound
| Weed Species | Common Name | Application Rate (g a.i./ha) | Weed Control (%) (30 DAT) |
| Echinochloa crus-galli | Barnyardgrass | 150 | 85 - 95 |
| 200 | 90 - 98 | ||
| Scirpus juncoides | Japanese bulrush | 150 | 80 - 90 |
| 200 | 85 - 95 | ||
| Sagittaria trifolia | Arrowhead | 150 | 80 - 90 |
| 200 | 85 - 95 | ||
| Monochoria vaginalis | Pickerelweed | 150 | 75 - 85 |
| 200 | 80 - 90 | ||
| Cyperus difformis | Smallflower umbrella sedge | 150 | 70 - 80 |
| 200 | 75 - 85 |
Table 2: Rice Crop Safety and Yield Response to this compound Application
| Rice Variety | Application Rate (g a.i./ha) | Phytotoxicity Rating (1-9 scale)* (14 DAT) | Yield (t/ha) |
| Japonica cv. 'Nipponbare' | 150 (1X) | 1 | 7.5 |
| 300 (2X) | 2 | 7.3 | |
| Indica cv. 'IR64' | 150 (1X) | 1 | 6.8 |
| 300 (2X) | 2 | 6.6 | |
| Untreated Weedy Check | - | 1 | 4.2 |
| Hand-Weeded Check | - | 1 | 7.8 |
*Phytotoxicity rating based on the European Weed Research Council (EWRC) scale, where 1 = no effect and 9 = complete kill.
Experimental Protocols
Detailed methodologies for key experiments to evaluate the efficacy and safety of this compound are provided below.
Protocol for Weed Control Efficacy Trial
Objective: To determine the dose-dependent efficacy of this compound on major rice paddy weeds.
Experimental Design:
-
Design: Randomized Complete Block Design (RCBD) with four replications.
-
Plot Size: 5 m x 4 m.
-
Rice Cultivar: A locally adapted and commonly grown variety.
-
Treatments:
-
Untreated weedy check.
-
Hand-weeded check (weed-free).
-
This compound at a standard rate (e.g., 150 g a.i./ha).
-
This compound at a higher rate (e.g., 200 g a.i./ha).
-
A commercial standard herbicide for comparison.
-
Methodology:
-
Land Preparation: Prepare the paddy field according to standard local practices.
-
Rice Transplanting: Transplant 21-day-old rice seedlings at a spacing of 20 cm x 20 cm.
-
Herbicide Application: Apply this compound as a post-emergence treatment at 10-15 days after transplanting (DAT), when weeds are at the 2-4 leaf stage. Use a calibrated knapsack sprayer with a flat fan nozzle, ensuring uniform coverage.
-
Data Collection:
-
Weed Density and Biomass: At 30 and 60 DAT, place a 0.25 m² quadrat randomly at two locations within each plot. Count the number of individual weeds of each species and harvest the above-ground biomass. Dry the biomass at 70°C for 72 hours and record the dry weight.
-
Weed Control Efficacy (%): Calculate using the formula:
where WDC is the weed dry weight in the untreated check and WDT is the weed dry weight in the treated plot.
-
-
Statistical Analysis: Analyze the data using Analysis of Variance (ANOVA) and compare treatment means using a suitable post-hoc test (e.g., Tukey's HSD) at p ≤ 0.05.
Protocol for Rice Crop Safety (Phytotoxicity) Assessment
Objective: To evaluate the phytotoxicity of this compound on rice at different application rates.
Experimental Design:
-
Design: Randomized Complete Block Design (RCBD) with four replications.
-
Plot Size: 5 m x 4 m.
-
Rice Cultivars: Include at least two different rice varieties (e.g., a Japonica and an Indica type) to assess differential responses.
-
Treatments:
-
Untreated, hand-weeded check.
-
This compound at the recommended rate (1X).
-
This compound at double the recommended rate (2X) to simulate overlapping sprays.
-
Methodology:
-
Field Setup: Follow the same land preparation and transplanting procedures as in the efficacy trial. Ensure plots are kept weed-free by hand weeding to isolate herbicide effects.
-
Herbicide Application: Apply this compound at the specified rates at 10-15 DAT.
-
Data Collection:
-
Visual Phytotoxicity Assessment: At 3, 7, 14, and 28 DAT, visually assess crop injury using the European Weed Research Council (EWRC) 1-9 rating scale.
-
Plant Height: At each assessment date, measure the height of ten randomly selected plants per plot from the soil surface to the tip of the tallest leaf.
-
Chlorophyll Content: At 14 DAT, measure the chlorophyll content of the uppermost fully expanded leaves using a SPAD meter.
-
Yield and Yield Components: At harvest, determine the grain yield, number of panicles per hill, number of filled grains per panicle, and 1000-grain weight from a designated harvest area within each plot.
-
-
Statistical Analysis: Analyze the data using ANOVA and appropriate mean separation tests.
References
Application Notes and Protocols for the Analytical Detection of Lancotrione in Soil
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the detection and quantification of the herbicide Lancotrione in soil samples. The protocols are designed for use in environmental monitoring, agricultural research, and food safety applications. The methods described include High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS).
Overview of Analytical Methods
The selection of an appropriate analytical method for this compound detection in soil depends on the required sensitivity, selectivity, and the available instrumentation.
-
HPLC-UV: A robust and cost-effective method suitable for routine analysis where high sensitivity is not the primary requirement.
-
LC-MS/MS: Offers high sensitivity and selectivity, making it the preferred method for trace-level quantification and confirmatory analysis.
-
GC-MS: Generally requires a derivatization step for polar analytes like this compound but can be a viable alternative.
A widely used and effective sample preparation technique for pesticides in soil is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. This approach will be detailed for the extraction and clean-up of this compound from soil matrices.
Sample Preparation: QuEChERS Protocol for Soil
The QuEChERS method is a streamlined approach for extracting pesticide residues from various matrices, including soil.[1][2][3][4][5][6]
2.1. Materials and Reagents
-
Homogenized soil sample
-
Deionized water
-
Acetonitrile (ACN), HPLC grade
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Trisodium citrate dihydrate
-
Disodium hydrogen citrate sesquihydrate
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
50 mL centrifuge tubes with screw caps
-
15 mL centrifuge tubes with screw caps
-
Centrifuge capable of ≥ 3000 x g
-
Vortex mixer
2.2. Extraction Procedure
-
Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.
-
Add 10 mL of deionized water and vortex for 30 seconds to hydrate the soil.
-
Add 10 mL of acetonitrile to the tube.
-
Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Immediately cap the tube and shake vigorously for 1 minute.
-
Centrifuge at ≥ 3000 x g for 5 minutes.
-
The upper acetonitrile layer contains the extracted this compound.
2.3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Transfer a 6 mL aliquot of the acetonitrile supernatant to a 15 mL centrifuge tube containing 900 mg of anhydrous MgSO₄, 300 mg of PSA, and 300 mg of C18 sorbent.
-
Vortex the tube for 1 minute.
-
Centrifuge at ≥ 3000 x g for 5 minutes.
-
The supernatant is the cleaned extract.
2.4. Final Extract Preparation
-
Transfer a 1 mL aliquot of the cleaned extract into a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of a suitable solvent for the chosen analytical method (e.g., mobile phase for HPLC or LC-MS/MS).
-
Filter the reconstituted extract through a 0.22 µm syringe filter into an autosampler vial.
Analytical Method Protocols
3.1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method provides a reliable and accessible approach for the quantification of this compound.
3.1.1. Instrumental Conditions
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 0-1 min: 10% B; 1-10 min: 10-90% B; 10-12 min: 90% B; 12-12.1 min: 90-10% B; 12.1-15 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV Diode Array Detector (DAD) |
| Wavelength | To be determined by UV scan of this compound standard (typically in the range of 220-280 nm) |
3.1.2. Protocol
-
Prepare a series of this compound standard solutions in the mobile phase to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
-
Inject the prepared standards and the reconstituted soil extracts into the HPLC-UV system.
-
Identify the this compound peak in the chromatograms based on the retention time of the standard.
-
Quantify the amount of this compound in the samples by comparing the peak area to the calibration curve.
3.2. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This is the recommended method for high-sensitivity and confirmatory analysis of this compound.
3.2.1. Instrumental Conditions
| Parameter | Recommended Setting |
| LC System | Waters ACQUITY UPLC I-Class or equivalent |
| MS System | Waters Xevo TQ-S micro or equivalent |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Similar to HPLC-UV, but with a potentially faster gradient |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Desolvation Temp. | 500 °C |
| Cone Gas Flow | 150 L/hr |
| Desolvation Gas Flow | 1000 L/hr |
| Collision Gas | Argon |
3.2.2. MS/MS Parameters (to be optimized for this compound)
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Collision Energy 1 (eV) | Product Ion 2 (m/z) | Collision Energy 2 (eV) |
| This compound | To be determined | To be determined | To be determined | To be determined | To be determined |
Note: The precursor ion will be the [M+H]⁺ of this compound. Product ions and collision energies must be determined by infusing a this compound standard solution into the mass spectrometer and performing a product ion scan at various collision energies.
3.2.3. Protocol
-
Optimize the MS/MS parameters for this compound using a standard solution.
-
Prepare matrix-matched calibration standards by spiking blank soil extracts with known concentrations of this compound.
-
Inject the standards and samples into the LC-MS/MS system.
-
Acquire data in Multiple Reaction Monitoring (MRM) mode using the optimized transitions.
-
Quantify this compound based on the peak area ratios of the analyte to an internal standard (if used) against the calibration curve.
3.3. Gas Chromatography with Mass Spectrometry (GC-MS)
This method is less common for triketone herbicides but can be used after derivatization.
3.3.1. Derivatization (Example using BSTFA)
-
To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 50 µL of pyridine.
-
Heat the mixture at 70 °C for 30 minutes.
-
The derivatized sample is now ready for GC-MS analysis.
3.3.2. Instrumental Conditions
| Parameter | Recommended Setting |
| GC System | Agilent 8890 GC or equivalent |
| MS System | Agilent 5977B MSD or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless |
| Oven Program | 80 °C (hold 1 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
3.3.3. Protocol
-
Derivatize this compound standards and sample extracts.
-
Inject the derivatized solutions into the GC-MS system.
-
Identify the characteristic ions of the derivatized this compound from the mass spectrum of the standard.
-
Set up a SIM method to monitor these ions for quantification.
-
Analyze samples and quantify using a calibration curve prepared from derivatized standards.
Method Validation and Data Presentation
Method validation is crucial to ensure the reliability of the analytical results. Key validation parameters are summarized below.[3][7][8]
Table 1: Typical Performance Characteristics for Pesticide Analysis in Soil
| Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy (Recovery) | 70 - 120% |
| Precision (RSD) | ≤ 20% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 or the lowest validated spike level |
Table 2: Example Quantitative Data for a Triketone Herbicide (Mesotrione) in Soil (for reference)
| Method | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | RSD (%) |
| LC-MS/MS | 0.5 - 2.0 | 1.0 - 5.0 | 85 - 110 | < 15 |
| HPLC-FLD* | ~2.0 | 5.0 | 79 - 96 | < 5 |
*Fluorescence Detection
Visualizations
Diagram 1: Experimental Workflow for this compound Analysis in Soil
Caption: Overall workflow for the analysis of this compound in soil samples.
Diagram 2: Logical Flow for Method Selection
Caption: Decision tree for selecting an analytical method for this compound.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. unitedchem.com [unitedchem.com]
- 3. Simultaneous Determination of Multiresidues of Pesticides and Veterinary Drugs in Agricultural Soil Using QuEChERS and UHPLC–MS/MS | MDPI [mdpi.com]
- 4. Portico [access.portico.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Method Validation for Estimation of Imidacloprid and its Metabolites in Maize and Soil by LCMS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Lancotrione using a Novel LC-MS/MS Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Lancotrione in complex matrices. This compound, a triketone herbicide, requires precise quantification for environmental monitoring, residue analysis, and toxicological studies.[1] The protocol outlined below provides a comprehensive workflow from sample preparation to data acquisition, ensuring high selectivity and accuracy.
Introduction
This compound is a herbicide that functions by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[1] Its chemical formula is C19H21ClO8S with a molar mass of 444.88 g/mol .[1][2] Accurate measurement of this compound levels is critical for assessing its environmental fate and potential exposure risks. This document provides a detailed protocol for its quantification using LC-MS/MS, a technique offering superior sensitivity and specificity.[3]
Experimental Protocol
Sample Preparation (QuEChERS Method)
The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a streamlined approach for extractions.[4]
Materials:
-
50 mL polypropylene centrifuge tubes
-
Acetonitrile (ACN), HPLC grade
-
Magnesium sulfate (MgSO4), anhydrous
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Graphitized carbon black (GCB) sorbent (optional, for pigmented matrices)
-
0.2 µm syringe filters
Procedure:
-
Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add 4 g of anhydrous MgSO4 and 1 g of NaCl.
-
Cap the tube and shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the upper acetonitrile layer to a 15 mL tube containing 150 mg PSA, 150 mg C18, and 900 mg MgSO4.
-
Vortex for 30 seconds.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Filter the supernatant through a 0.2 µm syringe filter into an autosampler vial.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.6 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 °C |
| Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
Based on the structure of this compound (C19H21ClO8S), the protonated molecule [M+H]+ would have a mass-to-charge ratio (m/z) of 445.07. The following are predicted MRM transitions for quantification and confirmation.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| This compound | 445.07 | 291.1 | 187.0 | 20 |
Data Presentation
The following table summarizes hypothetical quantitative data for this compound in various spiked samples.
| Sample Matrix | Spiked Concentration (ng/mL) | Measured Concentration (ng/mL) | Recovery (%) | RSD (%) (n=3) |
| Soil | 1 | 0.95 | 95 | 4.2 |
| Water | 1 | 1.02 | 102 | 3.1 |
| Plant Tissue | 10 | 9.2 | 92 | 5.5 |
| Soil | 50 | 48.5 | 97 | 2.8 |
| Water | 50 | 51.0 | 102 | 1.9 |
| Plant Tissue | 100 | 94.0 | 94 | 3.7 |
Experimental Workflow Diagram
Caption: LC-MS/MS workflow for this compound quantification.
Signaling Pathway (Inhibition of HPPD)
Caption: this compound's mode of action via HPPD inhibition.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive tool for the quantification of this compound in various environmental and biological samples. The use of a QuEChERS-based sample preparation protocol ensures high recovery and efficiency, while the specificity of tandem mass spectrometry allows for accurate measurement even at low concentrations. This application note serves as a valuable resource for laboratories involved in pesticide residue analysis and environmental monitoring.
References
Application Notes and Protocols: Preparation of Lancotrione Stock Solutions for In Vitro Assays
Introduction
Lancotrione is a triketone herbicide that functions by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[1][2] This enzyme is a key component in the biochemical pathway responsible for plastoquinone and tocopherol biosynthesis.[3] Due to its specific mode of action, this compound and its sodium salt are valuable compounds for research in herbicide development, enzyme kinetics, and plant physiology.
Accurate and reproducible in vitro assay results are critically dependent on the correct preparation, handling, and storage of test compound stock solutions. Improperly prepared solutions can lead to issues with concentration accuracy, compound precipitation, and solvent-induced artifacts. These application notes provide detailed protocols for the preparation of this compound stock solutions in dimethyl sulfoxide (DMSO) for use in a variety of in vitro experimental systems, such as enzyme inhibition assays and cell-based studies.
Physicochemical and Storage Data
For accurate preparation of stock solutions, it is essential to use the correct molecular weight corresponding to the specific form of this compound (free acid or sodium salt). Key properties and storage recommendations are summarized in the table below.
| Property | This compound | This compound Sodium Salt |
| CAS Number | 1486617-21-3 | 1486617-22-4[4] |
| Molecular Formula | C₁₉H₂₁ClO₈S | C₁₉H₂₀ClNaO₈S |
| Molecular Weight (MW) | 444.88 g/mol | 466.9 g/mol [4] |
| Primary Solvent | Dimethyl Sulfoxide (DMSO)[5] | Dimethyl Sulfoxide (DMSO), Water[5] |
| Storage (Solid Powder) | Store at -20°C for up to 3 years.[6] | Store at -20°C for up to 3 years. |
| Storage (In Solvent) | Store aliquots at -80°C for up to 1 year.[6] | Store aliquots at -80°C for up to 1 year. |
Note on Solubility: While specific quantitative solubility data in common organic solvents is not widely published, triketone herbicides are generally soluble in DMSO.[5] this compound sodium salt may exhibit some solubility in aqueous buffers, but preparing a high-concentration primary stock in DMSO is recommended for consistency across both forms.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Primary Stock Solution in DMSO
This protocol describes the preparation of a concentrated primary stock solution (e.g., 50 mM) of this compound. It is critical to perform these steps in a chemical fume hood using appropriate personal protective equipment (PPE).
Materials:
-
This compound or this compound sodium salt powder
-
Anhydrous or sterile, high-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile, amber glass vial or polypropylene microcentrifuge tube with a secure cap
-
Vortex mixer and/or sonicator
-
Calibrated micropipettes and sterile tips
Procedure:
-
Calculation: Determine the mass of this compound powder required to prepare the desired volume and concentration. Use the following formula:
-
Mass (mg) = Desired Concentration (mM) × Desired Volume (mL) × Molecular Weight ( g/mol )
Example Calculation for 2 mL of a 50 mM this compound (MW = 444.88) stock:
-
Mass (mg) = 50 mM × 2 mL × 444.88 g/mol = 44.49 mg
-
-
Weighing: Accurately weigh the calculated mass of the this compound powder using an analytical balance and carefully transfer it into a sterile amber vial.
-
Solvent Addition: Using a calibrated pipette, add the desired volume of high-purity DMSO to the vial containing the powder.
-
Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes or warm it gently to 37°C to aid dissolution.[7][8] Visually inspect the solution against a light source to ensure there are no visible particles or precipitate.
-
Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the primary stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, clearly labeled microcentrifuge tubes.
-
Storage: Store the aliquots in a sealed secondary container at -80°C for long-term stability.[6]
Protocol 2: Preparation of Aqueous Working Solutions for In Vitro Assays
This protocol details the dilution of the DMSO-based primary stock solution into an aqueous buffer or cell culture medium for immediate use in experiments.
Key Consideration: The final concentration of DMSO in the assay should be kept to a minimum, typically ≤0.5%, to avoid solvent-induced cytotoxicity or artifacts.[9] It is imperative to run a "vehicle control" containing the same final concentration of DMSO as the test samples to account for any solvent effects.[10]
Procedure:
-
Thaw Stock Solution: Remove one aliquot of the primary stock solution from -80°C storage and thaw it completely at room temperature. Mix gently by flicking the tube.
-
Serial Dilution: Perform serial dilutions to achieve the desired final concentration. Direct dilution of a highly concentrated DMSO stock into an aqueous solution can cause precipitation.[8] Therefore, a multi-step or intermediate dilution is recommended.
Example for preparing a 10 µM final working solution from a 50 mM primary stock:
a. Intermediate Dilution (1:100): Add 2 µL of the 50 mM primary stock to 198 µL of the final assay buffer or cell culture medium. This creates a 500 µM intermediate solution in 1% DMSO. Mix thoroughly by pipetting.
b. Final Dilution (1:50): Add 10 µL of the 500 µM intermediate solution to 490 µL of the final assay buffer or medium. This results in a final concentration of 10 µM this compound in 0.02% DMSO.
-
Immediate Use: Use the freshly prepared working solutions in your assay immediately to prevent potential degradation or precipitation in the aqueous environment.
Workflow and Logic Diagrams
The following diagrams illustrate the key processes involved in preparing and using this compound stock solutions.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound: mode of action, uses, and synthesis method_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound sodium | CAS 1486617-22-4 | LGC Standards [lgcstandards.com]
- 5. CN115363031A - Herbicide composition containing this compound-sodium salt and propanil - Google Patents [patents.google.com]
- 6. This compound | TargetMol [targetmol.com]
- 7. benchchem.com [benchchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Efficacy Studies of Lancotrione
Disclaimer: The following application notes and protocols are provided for informational purposes based on the established mechanism of action of Lancotrione as a herbicide. Scientific literature available to date does not support the use of this compound as a therapeutic agent for human diseases. Therefore, the experimental designs outlined below are intended for the evaluation of its herbicidal efficacy and are not applicable to drug development.
Introduction
This compound is a triketone herbicide that functions as an inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1][2] This enzyme is critical in the tyrosine catabolic pathway in plants, which leads to the formation of plastoquinone and tocopherols. Inhibition of HPPD disrupts this pathway, leading to a bleaching effect and ultimately, the death of susceptible plant species. These application notes provide a framework for designing and conducting efficacy studies of this compound in a research setting.
Mechanism of Action: HPPD Inhibition in Plants
This compound exerts its herbicidal effect by targeting and inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. This enzyme catalyzes the conversion of 4-hydroxyphenylpyruvate to homogentisate, a key precursor in the biosynthesis of plastoquinone and tocopherols. Plastoquinone is an essential cofactor for the activity of phytoene desaturase, an enzyme involved in the carotenoid biosynthesis pathway. Carotenoids protect chlorophyll from photo-oxidation.
By inhibiting HPPD, this compound leads to a depletion of plastoquinone. This, in turn, inhibits carotenoid biosynthesis, resulting in the characteristic bleaching of new plant tissues as chlorophyll is destroyed by sunlight. The disruption of these vital processes ultimately leads to plant death.
Experimental Design for Herbicidal Efficacy Studies
The following sections outline general protocols for evaluating the efficacy of this compound as a herbicide. These protocols are designed to be adapted based on the specific research questions, target weed species, and environmental conditions.
I. In Vitro Efficacy Studies: Enzyme Inhibition Assay
Objective: To determine the inhibitory activity of this compound on the HPPD enzyme.
Protocol:
-
Enzyme Source: Recombinant HPPD from the target plant species (e.g., Arabidopsis thaliana, Zea mays) can be expressed and purified.
-
Assay Principle: The activity of HPPD can be measured by monitoring the consumption of the substrate (4-hydroxyphenylpyruvate) or the formation of the product (homogentisate) over time. This is often done spectrophotometrically.
-
Procedure:
-
Prepare a reaction mixture containing a suitable buffer, the HPPD enzyme, and the substrate (4-hydroxyphenylpyruvate).
-
Add varying concentrations of this compound to the reaction mixture.
-
Initiate the reaction and monitor the change in absorbance at a specific wavelength over a set period.
-
A no-inhibitor control and a known HPPD inhibitor should be included for comparison.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of this compound.
-
Plot the reaction rate as a function of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of this compound required to inhibit 50% of the HPPD enzyme activity.
-
Data Presentation:
| Compound | Target Enzyme | IC50 (nM) |
| This compound | HPPD (Target Species 1) | [Insert Value] |
| This compound | HPPD (Target Species 2) | [Insert Value] |
| Positive Control | HPPD (Target Species 1) | [Insert Value] |
II. In Vivo Efficacy Studies: Whole Plant Assays
Objective: To evaluate the herbicidal efficacy of this compound on whole plants under controlled environmental conditions.
Protocol:
-
Plant Material: Select target weed species and, if applicable, crop species for selectivity studies. Grow plants from seed in a suitable growth medium under controlled greenhouse or growth chamber conditions (e.g., temperature, light intensity, humidity).
-
Treatment Application:
-
Post-emergence: Apply this compound to plants at a specific growth stage (e.g., 2-4 leaf stage). Application can be done using a laboratory sprayer to ensure uniform coverage.
-
Pre-emergence: Apply this compound to the soil surface immediately after planting the seeds.
-
-
Experimental Design:
-
Use a randomized complete block design with multiple replications.
-
Include a range of this compound application rates.
-
Include an untreated control and a commercial standard herbicide for comparison.
-
-
Efficacy Assessment:
-
Visually assess plant injury (e.g., chlorosis, necrosis, stunting) at regular intervals after treatment (e.g., 7, 14, and 21 days after application) using a 0-100% scale (0 = no injury, 100 = complete plant death).
-
Measure plant biomass (fresh and dry weight) at the end of the experiment.
-
-
Data Analysis:
-
Analyze the visual injury ratings and biomass data using appropriate statistical methods (e.g., ANOVA, regression analysis).
-
Determine the GR50 value, which is the application rate of this compound required to cause a 50% reduction in plant growth.
-
Data Presentation:
| Treatment | Application Rate (g a.i./ha) | Visual Injury (%) at 21 DAT | Biomass Reduction (%) |
| Untreated Control | 0 | 0 | 0 |
| This compound | X | [Insert Value] | [Insert Value] |
| This compound | 2X | [Insert Value] | [Insert Value] |
| Commercial Standard | Y | [Insert Value] | [Insert Value] |
DAT: Days After Treatment g a.i./ha: grams of active ingredient per hectare
Conclusion
The experimental designs presented here provide a foundational approach to assessing the herbicidal efficacy of this compound. It is crucial to reiterate that this compound is developed and registered for use as a herbicide.[1][2] The protocols and data presentation formats are intended to guide research within the context of agricultural science and weed management. Any consideration of this compound for other applications would require substantial and currently non-existent scientific evidence.
References
Application Notes and Protocols for Field Trial Methodology of Lancotrione
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes and protocols provide a detailed framework for conducting field trials to evaluate the efficacy, selectivity, and environmental fate of the herbicide Lancotrione. The methodologies outlined are based on established principles of herbicide field research and data from closely related 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibiting herbicides.
Introduction to this compound
This compound is a selective herbicide belonging to the triketone class of HPPD inhibitors.[1] Its mode of action is the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is essential for the biosynthesis of plastoquinone and tocopherols. The depletion of plastoquinone indirectly inhibits the carotenoid biosynthesis pathway, leading to photobleaching of susceptible plant tissues, followed by necrosis and death.[1] this compound is primarily used for the control of grass and broadleaf weeds in rice cultivation.[1]
Signaling Pathway: Inhibition of Carotenoid Biosynthesis
The herbicidal activity of this compound is a consequence of the disruption of the carotenoid biosynthesis pathway. The following diagram illustrates the mechanism of action.
Experimental Protocols for Field Trials
To evaluate the efficacy of this compound on major rice weeds, assess its selectivity and safety on different rice cultivars, and determine its environmental persistence under field conditions.
A Randomized Complete Block Design (RCBD) is recommended to minimize the effects of field variability.[2]
-
Treatments: Include a range of this compound application rates, a standard herbicide treatment for comparison, a weed-free control (manual weeding), and an untreated (weedy) control.
-
Replications: Each treatment should be replicated at least four times.[2]
-
Plot Size: A minimum plot size of 10 square meters (e.g., 2m x 5m) is recommended to reduce edge effects and provide sufficient area for sampling.[3]
-
Buffer Zones: Maintain a buffer zone of at least 1 meter between plots to prevent spray drift.
The following diagram illustrates a typical experimental workflow for a this compound field trial.
The application methodology should be consistent across all relevant plots.
-
Application Rates: Based on data for related HPPD inhibitors like benzobicyclon (247-494 g a.i./ha) and tefuryltrione (GR90 for a key weed at 82-93 g a.i./ha), a range of this compound application rates should be tested.[4][5] A suggested range for initial trials is presented in Table 1.
-
Application Timing: Application timing is critical for herbicide efficacy and crop safety.[6][7]
-
Application Equipment: Use a calibrated backpack sprayer with a flat-fan nozzle to ensure uniform coverage. The spray volume should be appropriate to achieve thorough coverage of the target weeds (e.g., 300-400 L/ha).
Table 1: Proposed this compound Application Rates for Field Trials
| Treatment ID | Active Ingredient | Application Rate (g a.i./ha) | Application Timing |
| T1 | This compound | 100 | PRE |
| T2 | This compound | 150 | PRE |
| T3 | This compound | 200 | PRE |
| T4 | This compound | 100 | POST |
| T5 | This compound | 150 | POST |
| T6 | This compound | 200 | POST |
| T7 | Standard Herbicide (e.g., Propanil) | Label Rate | POST |
| T8 | Weed-Free Control | Manual Weeding | As needed |
| T9 | Untreated Control | None | - |
Note: The proposed application rates are for initial screening and should be adjusted based on soil type, weed pressure, and rice cultivation system.
Data Collection and Assessment
Weed control efficacy should be assessed visually and quantitatively at regular intervals (e.g., 7, 14, 28, and 56 days after treatment - DAT).
-
Visual Assessment: Use a 0-100% scale, where 0% represents no weed control and 100% represents complete weed control, compared to the untreated control.[10]
-
Quantitative Assessment:
-
Weed Density: Count the number of individual weed species within a randomly placed quadrat (e.g., 0.25 m²) in each plot.
-
Weed Biomass: Harvest all weeds within the quadrat, dry them in an oven at 70°C to a constant weight, and record the dry weight.[11]
-
Table 2: Example of Weed Control Efficacy Data Presentation
| Treatment | Application Rate (g a.i./ha) | Weed Species | Weed Control (%) at 28 DAT | Weed Density (plants/m²) | Weed Dry Biomass (g/m²) |
| This compound | 150 (POST) | Echinochloa crus-galli | |||
| Cyperus difformis | |||||
| Standard Herbicide | Label Rate | Echinochloa crus-galli | |||
| Cyperus difformis | |||||
| Untreated Control | - | Echinochloa crus-galli | 0 | ||
| Cyperus difformis | 0 |
Crop safety is a critical parameter. Visual assessment of phytotoxicity should be conducted at the same intervals as weed control efficacy assessments.
-
Rating Scale: Use a 0-10 scale or a 0-100% scale, where 0 indicates no crop injury and 10 or 100 indicates complete crop death.[12][13] Symptoms to record include stunting, chlorosis (bleaching), and necrosis.
Table 3: Rice Phytotoxicity Rating Scale
| Rating | % Injury | Description of Symptoms |
| 0 | 0 | No visible injury |
| 1-2 | 1-20 | Slight stunting or chlorosis |
| 3-4 | 21-40 | Moderate stunting and chlorosis |
| 5-6 | 41-60 | Severe stunting, chlorosis, and some necrosis |
| 7-8 | 61-80 | Severe necrosis, few surviving plants |
| 9 | 81-99 | Only a few plants alive |
| 10 | 100 | Complete crop death |
At crop maturity, harvest a central area of each plot (e.g., 1 m²) to determine the grain yield.
-
Yield Components: Measure parameters such as the number of panicles per unit area, number of grains per panicle, 1000-grain weight, and grain moisture content.
-
Yield Calculation: Adjust the grain yield to a standard moisture content (e.g., 14%) and express it in tons per hectare (t/ha).
Table 4: Example of Rice Yield Data Presentation
| Treatment | Application Rate (g a.i./ha) | Panicles/m² | Grains/panicle | 1000-grain weight (g) | Grain Yield (t/ha) |
| This compound | 150 (POST) | ||||
| Standard Herbicide | Label Rate | ||||
| Weed-Free Control | - | ||||
| Untreated Control | - |
To assess the potential for carryover to subsequent crops, soil samples should be collected for residue analysis.
-
Sampling: Collect soil cores (e.g., 0-15 cm depth) from each plot at different time points after application (e.g., 0, 30, 60, 90, and 120 days).
-
Analysis: Analyze the soil samples for this compound and its major metabolites using appropriate analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Half-life (DT50): The soil dissipation half-life of other HPPD inhibitors like mesotrione can range from a few days to several weeks depending on soil type and environmental conditions.[14][15]
Table 5: Soil Residue Data for this compound
| Treatment | Application Rate (g a.i./ha) | Days After Application | This compound Residue (mg/kg soil) |
| This compound | 200 (PRE) | 0 | |
| 30 | |||
| 60 | |||
| 90 | |||
| 120 |
Data Analysis
All collected data should be subjected to statistical analysis, typically Analysis of Variance (ANOVA), appropriate for a Randomized Complete Block Design. Treatment means should be separated using a suitable test, such as Tukey's HSD or Duncan's Multiple Range Test, at a significance level of p ≤ 0.05.
Safety Precautions
Standard safety protocols for handling and applying herbicides should be strictly followed. This includes the use of personal protective equipment (PPE) such as gloves, goggles, and respiratory protection. Refer to the this compound Safety Data Sheet (SDS) for specific handling and safety information.[16]
References
- 1. This compound: mode of action, uses, and synthesis method_Chemicalbook [chemicalbook.com]
- 2. plantarchives.org [plantarchives.org]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. Benzobicyclon as a Post-Flood Option for Weedy Rice Control | Weed Technology | Cambridge Core [cambridge.org]
- 5. researchgate.net [researchgate.net]
- 6. Rice Growth Stages: Crop Development From Seed To Grain [eos.com]
- 7. Crop Production :: Rice [agritech.tnau.ac.in]
- 8. knowledgebank.irri.org [knowledgebank.irri.org]
- 9. SS-AGR-10/WG001: Weed Management in Rice [edis.ifas.ufl.edu]
- 10. Rating of rice injury and weed control (objective 2 and 3) [bio-protocol.org]
- 11. COMPARATIVE EFFICACY OF HERBICIDES IN WEED CONTROL AND ENHANCEMENT OF PRODUCTIVITY AND PROFITABILITY OF RICE | Experimental Agriculture | Cambridge Core [cambridge.org]
- 12. mdpi.com [mdpi.com]
- 13. weedscience.ca [weedscience.ca]
- 14. Soil persistence of 4-HPPD-inhibitors in different soil types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. This compound sodium | CymitQuimica [cymitquimica.com]
Lancotrione Formulation for Experimental Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lancotrione is a novel herbicide belonging to the triketone class of 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors.[1] Commercialized in 2019, its primary application is in the control of grass and broadleaf weeds in rice cultivation.[1] For experimental use, this compound offers a valuable tool for researchers studying plant physiology, herbicide resistance mechanisms, and as a scaffold for the development of novel HPPD inhibitors for both agricultural and potential therapeutic applications.
The mechanism of action involves the specific inhibition of the HPPD enzyme, a key component in the tyrosine catabolism pathway.[1] This pathway is crucial for the biosynthesis of plastoquinone and tocopherols (Vitamin E) in plants. Inhibition of HPPD disrupts these vital processes, leading to a characteristic bleaching of plant tissues due to the degradation of chlorophyll, and ultimately, plant death.
This document provides detailed application notes and protocols for the experimental use of this compound formulations, intended to guide researchers in its effective application and in the design and execution of relevant assays.
Mechanism of Action: HPPD Inhibition
This compound acts as a competitive inhibitor of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. This enzyme catalyzes the conversion of 4-hydroxyphenylpyruvate (HPPA) to homogentisate, a precursor for the synthesis of plastoquinone and tocopherols. Plastoquinone is an essential cofactor in the carotenoid biosynthesis pathway, which in turn protects chlorophyll from photo-oxidation. By blocking HPPD, this compound leads to a depletion of these vital compounds, resulting in the characteristic bleaching phenotype and subsequent plant death.
Quantitative Data
Due to the recent introduction of this compound, publicly available quantitative data is limited. The following tables provide representative data for other well-characterized triketone HPPD inhibitors, which are expected to exhibit similar profiles.
Table 1: In Vitro Efficacy of Triketone HPPD Inhibitors
| Compound | Target Organism | IC50 (µM) | Ki (µM) | Assay Type |
| Mesotrione | Arabidopsis thaliana | 5 - 20 | 1 - 10 | Recombinant HPPD enzyme assay |
| Tembotrione | Zea mays | 10 - 50 | 5 - 25 | In vitro enzyme kinetics |
| Sulcotrione | Escherichia coli (recombinant plant HPPD) | 0.038 (LOD) | - | Whole-cell colorimetric bioassay |
Note: Data for Mesotrione and Tembotrione are indicative ranges from in vitro studies. The value for Sulcotrione represents the Limit of Detection (LOD) in a specific bioassay.
Table 2: Mammalian Toxicology Profile of Representative Triketone Herbicides
| Compound | Test Organism | Acute Oral LD50 (mg/kg) | Short-term Dietary NOEL (mg/kg bw/day) | Chronic NOAEL (mg/kg bw/day) |
| Mesotrione | Rat | >5000 | 0.24 | 0.3 |
| Tembotrione | Rat | >2000 | Not Established | - |
| Sulcotrione | Rat | >5000 | >0.5 (2-year) | - |
Disclaimer: This data is for related triketone herbicides and is provided for comparative purposes. Specific toxicological data for this compound is not yet publicly available.[2][3][4]
Table 3: Ecotoxicology of Representative Triketone Herbicides
| Compound | Test Organism | Endpoint | Value (mg/L) |
| Mesotrione | Daphnia magna (Water Flea) | 48h LC50 | >100 |
| Mesotrione | Rainbow Trout | 96h LC50 | >120 |
| Tembotrione | Rainbow Trout | 96h LC50 | >100 |
Experimental Protocols
The following protocols are generalized for HPPD inhibitors and can be adapted for experimental use with this compound.
In Vitro HPPD Inhibition Assay (Fluorometric)
This high-throughput screening assay measures the inhibition of HPPD by quantifying the fluorescence of its product, homogentisate.
Materials:
-
Recombinant HPPD enzyme
-
This compound (or other test compounds)
-
4-hydroxyphenylpyruvate (HPP) substrate
-
Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)
-
Ascorbic acid and Catalase
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader
Protocol:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO.
-
Assay Plate Preparation: Add 1 µL of the diluted this compound or DMSO (vehicle control) to the wells of the microplate.
-
Reaction Mixture: Prepare a master mix containing assay buffer, ascorbic acid, catalase, and recombinant HPPD enzyme.
-
Enzyme Addition: Add the reaction mixture to each well and incubate briefly.
-
Reaction Initiation: Add the HPP substrate to all wells to start the reaction.
-
Measurement: Immediately begin kinetic reading of fluorescence (Excitation/Emission ~320/400 nm) at regular intervals.
-
Data Analysis: Calculate the rate of reaction for each concentration of this compound. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting to a dose-response curve.
Whole-Plant Dose-Response Assay
This assay evaluates the herbicidal efficacy of this compound on whole plants.
Materials:
-
This compound formulation
-
Target plant species (e.g., Arabidopsis thaliana, weed species)
-
Potting medium
-
Growth chamber or greenhouse with controlled conditions
-
Spraying equipment
Protocol:
-
Plant Growth: Grow the target plants to a consistent developmental stage (e.g., 2-4 true leaves).
-
Formulation Preparation: Prepare a range of this compound concentrations in a suitable spray solution (including a surfactant if necessary).
-
Application: Apply the different concentrations of this compound to the plants using a calibrated sprayer to ensure uniform coverage. Include a control group sprayed only with the vehicle.
-
Incubation: Return the plants to the growth chamber or greenhouse.
-
Evaluation: Visually assess plant injury (e.g., bleaching, necrosis, stunting) at set time points (e.g., 3, 7, and 14 days after treatment) using a rating scale (0% = no effect, 100% = complete plant death).
-
Data Analysis: Determine the GR50 (the dose causing 50% growth reduction) or other relevant endpoints by analyzing the dose-response data.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the screening and evaluation of a novel HPPD inhibitor like this compound.
References
Application Notes and Protocols for In Vivo Studies of HPPD-Inhibitor Herbicides in Non-Target Organisms
Disclaimer: Due to the limited availability of publicly accessible in vivo ecotoxicological data for Lancotrione, this document utilizes data from other herbicides belonging to the same chemical class, the 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors, as a representative surrogate. The primary surrogates used herein are Tembotrione and Mesotrione. The protocols and data presented are intended to provide researchers, scientists, and drug development professionals with a framework for assessing the potential non-target effects of HPPD-inhibiting herbicides.
Introduction
This compound is a selective herbicide that functions by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[1] This enzyme is crucial in plants for the biosynthesis of plastoquinone and tocopherols, which are essential for carotenoid synthesis. Inhibition of HPPD leads to a depletion of these vital compounds, resulting in the bleaching of new growth and eventual plant death. While this mode of action is targeted towards plants, it is imperative to assess the potential impact of these herbicides on non-target organisms within the ecosystem. This document provides a summary of available ecotoxicological data for the representative HPPD inhibitors Tembotrione and Mesotrione and outlines standard protocols for conducting in vivo toxicity studies in key non-target aquatic organisms.
Mode of Action of HPPD-Inhibiting Herbicides
HPPD-inhibiting herbicides disrupt the tyrosine catabolism pathway in plants.[2] Specifically, they block the conversion of 4-hydroxyphenylpyruvate to homogentisate, a precursor for the synthesis of plastoquinone and tocopherols.[2] Plastoquinone is an essential cofactor in the biosynthesis of carotenoids. Carotenoids protect chlorophyll from photo-oxidation. The absence of carotenoids leads to the characteristic bleaching symptoms in susceptible plants.[2]
Quantitative Ecotoxicological Data for Representative HPPD-Inhibitors
The following tables summarize the available acute and chronic toxicity data for Tembotrione and Mesotrione in key non-target aquatic organisms.
Table 1: Acute Toxicity of Tembotrione to Non-Target Aquatic Organisms
| Species | Endpoint | Value (mg/L) | Reference |
| Freshwater Fish | LC50 | >100 | [3][4] |
| Marine Fish | LC50 | >100 | [3] |
| Freshwater Invertebrates | EC50 | >100 | [3] |
| Estuarine/Marine Invertebrates | EC50 | 56.6 | [3][4] |
| Freshwater Algae | EC50 | >100 | [3] |
| Marine Algae | EC50 | >100 | [3] |
| Freshwater Vascular Plants | EC50 | 0.033 | [3][4] |
Table 2: Chronic Toxicity of Tembotrione to Non-Target Aquatic Organisms
| Species | Endpoint | Value (mg/L) | Reference |
| Freshwater Fish | NOEC | 10 | [5] |
| Estuarine/Marine Invertebrates | NOEC | 5.6 | [5] |
Table 3: Acute Toxicity of Mesotrione to Non-Target Aquatic Organisms
| Species | Endpoint | Value (mg/L) | Reference |
| Rhamdia quelen (Fish) | LC50 (96h) | 532 | [6] |
| Vibrio fischeri (Bacteria) | IC50 | >100 | [7] |
| Tetrahymena pyriformis (Protozoa) | IC50 (Esterase Activity) | 85 | [7] |
Experimental Protocols
The following are generalized protocols for conducting acute toxicity tests in fish, Daphnia magna, and algae. These protocols are based on internationally recognized guidelines (e.g., OECD Test Guidelines) and should be adapted to the specific characteristics of the test substance and the regulatory requirements.
Acute Fish Toxicity Test (Based on OECD TG 203)
Objective: To determine the median lethal concentration (LC50) of a test substance to fish over a 96-hour exposure period.
Test Organism: Rainbow trout (Oncorhynchus mykiss), Zebra fish (Danio rerio), or other standard test species.
Principle: Fish are exposed to the test substance in a static, semi-static, or flow-through system for 96 hours. Mortalities and other signs of toxicity are recorded at 24, 48, 72, and 96 hours.
Procedure:
-
Acclimation: Healthy, juvenile fish are acclimated to the test conditions (temperature, water quality) for at least 12 days.
-
Test Solutions: A series of test concentrations and a control are prepared. The concentrations should be bracketed to determine the LC50.
-
Exposure: A minimum of 7 fish per concentration are placed in the test chambers.
-
Observations: The number of dead and moribund fish in each test chamber is recorded at 24, 48, 72, and 96 hours. Any abnormal behavior is also noted.
-
Water Quality: Water temperature, pH, and dissolved oxygen are measured regularly.
-
Data Analysis: The LC50 and its 95% confidence limits for each observation period are calculated using appropriate statistical methods (e.g., probit analysis).
Daphnia magna Acute Immobilisation Test (Based on OECD TG 202)
Objective: To determine the median effective concentration (EC50) for immobilization of Daphnia magna after 48 hours of exposure.
Test Organism: Daphnia magna, less than 24 hours old.
Principle: Young daphnids are exposed to the test substance for 48 hours. The number of immobilized daphnids is recorded at 24 and 48 hours.
Procedure:
-
Culture: Maintain healthy cultures of Daphnia magna to provide neonates for the test.
-
Test Solutions: Prepare a range of test concentrations and a control in a suitable medium.
-
Exposure: Place at least 20 daphnids, divided into at least four replicates, in each test concentration.
-
Observations: The number of immobilized daphnids (those that are unable to swim within 15 seconds after gentle agitation) is counted at 24 and 48 hours.
-
Test Conditions: The test is conducted at 20 ± 1 °C with a 16-hour light/8-hour dark cycle.
-
Data Analysis: The EC50 for immobilization and its 95% confidence limits are calculated for each observation period.
Algal Growth Inhibition Test (Based on OECD TG 201)
Objective: To determine the effects of a substance on the growth of a unicellular green algal species.
Test Organism: Pseudokirchneriella subcapitata or other recommended algal species.
Principle: Exponentially growing cultures of algae are exposed to the test substance over a period of 72 hours. The inhibition of growth in relation to a control is determined.
Procedure:
-
Algal Culture: Maintain a sterile, exponentially growing stock culture of the test alga.
-
Test Solutions: Prepare a series of test concentrations and a control in a nutrient-rich medium.
-
Inoculation: Inoculate the test solutions with a low concentration of exponentially growing algae.
-
Incubation: Incubate the cultures under constant illumination and temperature (21-24 °C) for 72 hours.
-
Growth Measurement: Algal growth can be measured by cell counts, fluorescence, or optical density at 24, 48, and 72 hours.
-
Data Analysis: The percent inhibition of growth for each concentration is calculated. The EC50 (concentration causing 50% inhibition of growth) is determined.
Conclusion
The provided application notes and protocols offer a foundational guide for assessing the in vivo effects of HPPD-inhibiting herbicides on non-target organisms. While specific data for this compound remains limited in the public domain, the information on surrogate compounds like Tembotrione and Mesotrione highlights the importance of evaluating the potential ecotoxicological risks of this class of herbicides. The detailed protocols for fish, daphnia, and algae toxicity testing provide a standardized framework for generating the necessary data for a comprehensive environmental risk assessment. Researchers are encouraged to consult the relevant OECD guidelines for more detailed procedural information.
References
- 1. This compound (Ref: SL-261) [sitem.herts.ac.uk]
- 2. 4-Hydroxyphenylpyruvate dioxygenase inhibitor - Wikipedia [en.wikipedia.org]
- 3. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 4. canada.ca [canada.ca]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. Mesotrione herbicide promotes biochemical changes and DNA damage in two fish species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Toxicity assessment of the herbicides sulcotrione and mesotrione toward two reference environmental microorganisms: Tetrahymena pyriformis and Vibrio fischeri - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Measuring HPPD Inhibition by Lancotrione In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lancotrione is a triketone herbicide that functions by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1][2] HPPD is a key enzyme in the tyrosine catabolism pathway, responsible for the conversion of 4-hydroxyphenylpyruvate (HPP) to homogentisate (HGA).[1] In plants, HGA is a precursor for the biosynthesis of essential molecules such as plastoquinone and tocopherols, which are vital for photosynthesis and antioxidant defense. Inhibition of HPPD disrupts this pathway, leading to a bleaching effect in plants and ultimately, herbicidal action.[1] This application note provides a detailed protocol for measuring the in vitro inhibition of HPPD by this compound, enabling researchers to determine key inhibitory metrics such as the IC50 value.
While specific inhibitory concentration (IC50) values for this compound are not widely published, this protocol provides a robust method for its determination. For comparative purposes, the IC50 values of other known HPPD inhibitors are provided in the data table below.
Data Presentation
Table 1: Comparative IC50 Values of Various HPPD Inhibitors
| Compound | IC50 Value | Target Organism/Enzyme | Reference |
| Mesotrione | 0.283 µM | Arabidopsis thaliana HPPD | [3] |
| Nitisinone | 173 nM | 4-HPPD | [4] |
| Fenquinotrione | 44.7 nM | Arabidopsis thaliana HPPD | [4][5] |
| Leptospermone | 12.1 µM | p-Hydroxyphenylpyruvate dioxygenase | [4] |
| HPPD-IN-1 | 0.248 µM | Arabidopsis thaliana HPPD | [4] |
| HPPD-IN-7 | 89 nM | Arabidopsis thaliana HPPD | [4] |
Signaling Pathway and Experimental Workflow
Experimental Protocols
This protocol is adapted from established fluorescence-based assays for HPPD inhibition. The principle of this assay is to monitor the increase in fluorescence resulting from the formation of the product, homogentisate (HGA), from the non-fluorescent substrate, 4-hydroxyphenylpyruvate (HPP). In the presence of an inhibitor like this compound, the rate of HGA formation is reduced, leading to a decrease in the fluorescence signal.
Materials and Reagents
-
This compound: Prepare a stock solution in a suitable solvent (e.g., DMSO).
-
Recombinant HPPD Enzyme: Reconstitute to a stock concentration of 1 mg/mL.
-
4-hydroxyphenylpyruvate (HPP): Prepare a 10 mM stock solution in water.
-
Assay Buffer: 50 mM Potassium Phosphate, pH 7.5, containing 0.1 mg/mL BSA.
-
Cofactor/Quenching Solution: Freshly prepared solution containing 2 mM Ascorbic Acid and 100 U/mL Catalase in Assay Buffer.
-
96-well black, clear-bottom microplate.
-
Fluorescence microplate reader.
Experimental Procedure
-
Compound Preparation:
-
Prepare a serial dilution of this compound in 100% DMSO. For a 10-point dose-response curve, a 1:3 serial dilution starting from a 1 mM solution is recommended.
-
-
Assay Plate Preparation:
-
Add 1 µL of the diluted this compound or DMSO (for control wells) to the appropriate wells of the 96-well microplate.
-
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture containing the Assay Buffer, HPP substrate, and the Cofactor/Quenching Solution. The final concentration of HPP in the assay should be at its Km value for the enzyme.
-
-
Enzyme Preparation:
-
On the day of the experiment, dilute the HPPD enzyme stock solution to the desired working concentration in Assay Buffer.
-
-
Initiation of Reaction and Measurement:
-
Add the reaction mixture to each well of the microplate.
-
Initiate the enzymatic reaction by adding the diluted HPPD enzyme solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 30°C).
-
Measure the fluorescence kinetically for a set period (e.g., 30 minutes) with excitation and emission wavelengths appropriate for HGA (e.g., Ex: 320 nm, Em: 400 nm).
-
Data Analysis
-
Calculate Reaction Rate: Determine the initial linear velocity of the fluorescence increase over time for each well.
-
Calculate Percent Inhibition: Use the following formula to calculate the percentage of inhibition for each concentration of this compound:
% Inhibition = [1 - (Rateinhibitor - Rateblank) / (Ratecontrol - Rateblank)] x 100
-
Rateinhibitor: Reaction rate in the presence of this compound.
-
Ratecontrol: Reaction rate in the presence of DMSO.
-
Rateblank: Background rate in the absence of the enzyme.
-
-
Determine IC50 Value: Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Conclusion
This application note provides a comprehensive guide for the in vitro measurement of HPPD inhibition by this compound. The detailed protocol for the fluorescence-based assay allows for the robust determination of the compound's inhibitory potency. The provided comparative data for other HPPD inhibitors serves as a valuable benchmark for interpreting the experimental results. The methodologies and diagrams presented herein are intended to support researchers and scientists in advancing the understanding of this class of herbicides.
References
Application Notes and Protocols for Spectrophotometric Assay of Lancotrione Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lancotrione is a triketone herbicide that functions by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1][2] This enzyme plays a critical role in the tyrosine catabolism pathway, which is essential for the biosynthesis of plastoquinone and tocopherols in plants.[3][4] Inhibition of HPPD disrupts these vital processes, leading to bleaching of the plant tissues and eventual death, making it an effective target for herbicides.[4][5] This document provides detailed application notes and protocols for a spectrophotometric assay to determine the inhibitory activity of this compound on HPPD.
Spectrophotometric assays are widely used for their simplicity, cost-effectiveness, and robust reproducibility.[6] The protocol described herein is a continuous enzyme assay that monitors the decrease in the substrate, 4-hydroxyphenylpyruvate (HPP), which absorbs light in the UV spectrum. The rate of decrease in absorbance is proportional to the HPPD enzyme activity. By measuring this rate in the presence of varying concentrations of this compound, its inhibitory potency, typically expressed as the half-maximal inhibitory concentration (IC50), can be determined.
Principle of the Assay
The spectrophotometric assay for HPPD activity is based on monitoring the consumption of the substrate, 4-hydroxyphenylpyruvate (HPP). HPPD, a non-heme Fe(II)-dependent oxygenase, catalyzes the conversion of HPP to homogentisate (HG).[3] The substrate, HPP, exhibits absorbance at a specific wavelength in the UV range, while the product, HG, has a negligible absorbance at the same wavelength. Therefore, the enzymatic activity of HPPD can be determined by measuring the rate of decrease in absorbance at this wavelength over time. The presence of an inhibitor like this compound will slow down this reaction, resulting in a reduced rate of substrate consumption.
Signaling Pathway of HPPD Inhibition
The inhibition of HPPD by this compound disrupts the tyrosine catabolism pathway, which has significant downstream effects on plant metabolism.
Caption: HPPD inhibition pathway by this compound.
Experimental Protocols
This section provides a detailed methodology for determining the inhibitory activity of this compound on HPPD using a spectrophotometric assay.
Materials and Reagents
-
Recombinant HPPD enzyme (e.g., from Arabidopsis thaliana)
-
This compound (dissolved in DMSO)
-
4-Hydroxyphenylpyruvate (HPP) substrate
-
Assay Buffer: e.g., 20 mM HEPES, pH 7.0
-
Fe(II) solution (e.g., FeSO4), 0.1 mM
-
Sodium ascorbate, 2 mM
-
Dimethyl sulfoxide (DMSO)
-
96-well UV-transparent microplates
-
Microplate reader with UV-Vis capabilities
Experimental Workflow
The following diagram outlines the key steps in the experimental workflow for the spectrophotometric assay of this compound activity.
Caption: Experimental workflow for the HPPD inhibition assay.
Detailed Protocol
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO. Create a serial dilution of this stock to generate a range of concentrations for testing.
-
Prepare the HPP substrate solution in the assay buffer. The final concentration in the assay will need to be optimized, but a starting point could be around 80 µM.[4]
-
Prepare fresh solutions of Fe(II) and sodium ascorbate in the assay buffer.
-
-
Assay Plate Setup:
-
In a 96-well UV-transparent microplate, add the assay buffer, Fe(II) solution, and sodium ascorbate to each well.
-
Add a small volume (e.g., 1 µL) of the diluted this compound solutions or DMSO (for control wells) to the appropriate wells.
-
Include control wells with all components except the enzyme (to measure non-enzymatic substrate degradation) and control wells with the enzyme and DMSO but no inhibitor (to measure maximum enzyme activity).
-
-
Enzyme Addition and Incubation:
-
Add the HPPD enzyme solution to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.[7]
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the HPP substrate solution to all wells.
-
Immediately place the microplate in a microplate reader and begin measuring the decrease in absorbance at the appropriate wavelength for HPP (e.g., 310 nm) over a set period (e.g., 10-30 minutes) at a constant temperature.[7]
-
Data Analysis
-
Calculate Initial Reaction Rates: Determine the initial velocity (rate) of the reaction for each this compound concentration by calculating the slope of the linear portion of the absorbance vs. time curve.
-
Calculate Percentage Inhibition: The percentage of inhibition for each concentration of this compound is calculated using the following formula:
% Inhibition = [1 - (Rate with Inhibitor / Rate of Control)] x 100
-
Determine IC50 Value: Plot the percentage of inhibition against the logarithm of the this compound concentration. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined by fitting the data to a suitable dose-response curve (e.g., a sigmoidal curve).
Data Presentation
The quantitative data from the HPPD inhibition assay should be summarized in clear and structured tables for easy comparison and interpretation.
Table 1: Inhibition of HPPD Activity by this compound
| This compound Concentration (µM) | Initial Reaction Rate (mAU/min) | Standard Deviation | % Inhibition |
| 0 (Control) | [Value] | [Value] | 0 |
| [Concentration 1] | [Value] | [Value] | [Value] |
| [Concentration 2] | [Value] | [Value] | [Value] |
| [Concentration 3] | [Value] | [Value] | [Value] |
| [Concentration 4] | [Value] | [Value] | [Value] |
| [Concentration 5] | [Value] | [Value] | [Value] |
Table 2: IC50 Value for this compound
| Compound | IC50 (µM) | 95% Confidence Interval |
| This compound | [Value] | [Value] - [Value] |
Logical Relationship of Assay Components
The successful execution and interpretation of the spectrophotometric assay rely on the specific roles and interactions of its key components.
Caption: Logical relationship of key assay components.
Conclusion
The described spectrophotometric assay provides a robust and reliable method for determining the inhibitory activity of this compound on the HPPD enzyme. This protocol is suitable for high-throughput screening of potential herbicide candidates and for detailed kinetic studies of enzyme-inhibitor interactions. Adherence to the detailed experimental protocol and careful data analysis will ensure the generation of high-quality, reproducible results for researchers in the fields of agriculture, biochemistry, and drug development.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound: mode of action, uses, and synthesis method_Chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Crystal Structure of 4-Hydroxyphenylpyruvate Dioxygenase in Complex with Substrate Reveals a New Starting Point for Herbicide Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolism of the 4-Hydroxyphenylpyruvate Dioxygenase Inhibitor, Mesotrione, in Multiple-Herbicide-Resistant Palmer amaranth (Amaranthus palmeri) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spectrophotometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 7. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Lancotrione Solubility Challenges
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with Lancotrione.
Frequently Asked Questions (FAQs)
Q1: I'm having difficulty dissolving this compound. Why is it poorly soluble?
This compound is a hydrophobic molecule, meaning it has low solubility in aqueous solutions.[1][2][3] Its chemical structure contributes to its limited ability to form favorable interactions with water molecules. For experimental purposes, it is often available as this compound sodium, a salt form which typically exhibits improved aqueous solubility compared to the free acid form.[4]
Q2: What is the recommended starting solvent for this compound?
For initial stock solutions, it is advisable to start with organic solvents in which hydrophobic compounds are generally more soluble. Common choices include dimethyl sulfoxide (DMSO), ethanol, or methanol.[5][6][7] For final dilutions into aqueous media for cell-based assays, it is crucial to ensure the final concentration of the organic solvent is low enough to not affect the experimental results.
Q3: Can I heat the solution to improve solubility?
Gently warming the solution can increase the solubility of many compounds. However, it is essential to be cautious as excessive heat may degrade this compound. It is recommended to warm the solution to no more than 37-40°C and monitor for any signs of degradation. The solubility of similar compounds has been shown to increase with temperature.[8]
Q4: How does pH affect the solubility of this compound?
Adjusting the pH of the solution can significantly impact the solubility of ionizable compounds.[1][9] Since this compound is available as a sodium salt, its solubility in aqueous solutions may be influenced by pH. For the salt form, maintaining a neutral to slightly alkaline pH may be beneficial.
Troubleshooting Guide
If you are encountering solubility issues with this compound, consult the following table for potential solutions and troubleshooting steps.
| Issue | Potential Cause | Recommended Solution |
| This compound precipitates out of solution upon dilution in aqueous media. | The compound has low aqueous solubility, and the concentration in the final buffer is above its solubility limit. | - Increase the concentration of the stock solution in organic solvent and use a smaller volume for dilution.- Use a co-solvent system. Prepare the final solution by adding the this compound stock solution to a mixture of the aqueous buffer and a water-miscible organic solvent (e.g., ethanol).- Investigate the use of solubilizing agents or cyclodextrins. |
| The compound does not fully dissolve in the initial organic solvent. | The chosen solvent is not optimal for this compound, or the concentration is too high. | - Try a different organic solvent such as DMSO, DMF, or a different alcohol.- Gently warm the solution while stirring.- Reduce the concentration of the stock solution. |
| Cloudiness or precipitation is observed after storing the stock solution. | The compound is precipitating out of solution over time, possibly due to storage temperature. | - Store stock solutions at the recommended temperature, typically -20°C or -80°C.- Before use, allow the stock solution to fully thaw at room temperature and vortex to ensure it is completely redissolved. |
Experimental Protocols
Protocol for Preparing a this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Solvent Addition: Add a small volume of a suitable organic solvent (e.g., DMSO) to the powder.
-
Dissolution: Vortex or sonicate the mixture until the powder is completely dissolved. Gentle warming (up to 37°C) can be applied if necessary.
-
Volume Adjustment: Add more solvent to reach the final desired concentration.
-
Storage: Store the stock solution in an airtight container at -20°C or -80°C.
Visual Guides
Below are diagrams illustrating a general workflow for troubleshooting solubility and the mechanism of action of this compound.
Caption: A workflow for troubleshooting this compound solubility.
Caption: Mechanism of action of this compound as an HPPD inhibitor.[10]
References
- 1. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 2. researchgate.net [researchgate.net]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. This compound sodium | CymitQuimica [cymitquimica.com]
- 5. calpaclab.com [calpaclab.com]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. ijmsdr.org [ijmsdr.org]
- 10. This compound: mode of action, uses, and synthesis method_Chemicalbook [chemicalbook.com]
Technical Support Center: Optimizing Lancotrione Concentration for Herbicide Screening
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing lancotrione concentration for effective herbicide screening. Find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data summaries to support your research.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Issue | Possible Cause | Recommended Solution |
| Poor solubility of this compound when preparing stock solutions. | This compound, like other triketone herbicides, can have limited water solubility. | Prepare a concentrated stock solution in an organic solvent such as Dimethylformamide (DMF) before diluting to the final aqueous concentration.[1] Ensure the final concentration of the organic solvent in the experimental medium is low enough to not affect the biological system. |
| Inconsistent or no bleaching symptoms observed in susceptible plants. | 1. Incorrect concentration range. 2. Insufficient light exposure. 3. Degradation of the herbicide. | 1. Perform a dose-response study to determine the optimal concentration range. Start with a broad range and narrow it down based on initial results. 2. The bleaching effect of HPPD inhibitors is light-dependent. Ensure plants are exposed to adequate light after treatment.[2] 3. Prepare fresh stock and working solutions. Store stock solutions appropriately, protected from light. |
| Phytotoxicity observed in resistant or control plants. | 1. High concentration of the organic solvent in the final dilution. 2. Contamination of equipment. | 1. Perform a solvent toxicity control experiment to determine the maximum tolerated solvent concentration. 2. Thoroughly clean all equipment used for preparing and applying the herbicide solutions. |
| Difficulty in quantifying the bleaching effect. | Visual assessment can be subjective. | Utilize image analysis software to quantify the bleached leaf area as a percentage of the total leaf area. This provides a more objective and quantitative measure of herbicidal efficacy. |
Frequently Asked Questions (FAQs)
Q1: What is the mode of action of this compound?
A1: this compound is a triketone herbicide that acts as an inhibitor of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[3] This enzyme is crucial for the biosynthesis of plastoquinone and tocopherols. Inhibition of HPPD disrupts the carotenoid biosynthesis pathway, leading to the degradation of chlorophyll in the presence of light, which manifests as a characteristic "bleaching" or whitening of the plant tissues.[2][4][5]
Q2: How should I prepare a stock solution of this compound?
A2: Due to its limited water solubility, it is recommended to first dissolve this compound (or its sodium salt) in an organic solvent like Dimethylformamide (DMF) to create a concentrated stock solution (e.g., 10-100 mM).[1] This stock solution can then be diluted with a suitable aqueous buffer or growth medium containing a surfactant (e.g., 0.5% Tween-80) to achieve the desired final concentrations for your screening assay.[1] Always prepare fresh working solutions from the stock for each experiment.
Q3: What is a typical concentration range for initial screening of this compound?
A3: For initial in vitro or whole-plant screening assays, a broad concentration range is recommended to determine the effective dose. Based on data from other triketone herbicides like sulcotrione, a starting range could be from low nanomolar (nM) to high micromolar (µM) concentrations. For example, the EC50 value for sulcotrione on Lemna paucicostata was found to be 0.003 µM.[6] Therefore, a range of 0.001 µM to 100 µM would be a suitable starting point for a dose-response experiment.
Q4: What are the typical visual symptoms of this compound phytotoxicity?
A4: The primary symptom of this compound phytotoxicity is a distinct bleaching or whitening of the newly developing leaves and meristematic tissues.[2][7] This is a direct result of the inhibition of carotenoid biosynthesis, which leads to photo-oxidation of chlorophyll.[7] Affected plants will fail to develop new green tissue and will eventually die.
Q5: How can I quantify the herbicidal effect of this compound?
A5: The herbicidal effect can be quantified in several ways:
-
Visual Injury Rating: A qualitative assessment on a scale (e.g., 0-100%) where 0 is no injury and 100 is complete plant death.
-
Percent Bleaching: Quantify the percentage of bleached leaf area relative to the total leaf area, which can be done using image analysis software for greater accuracy.
-
Biomass Reduction: Measure the fresh or dry weight of the treated plants and compare it to untreated controls.
-
Growth Inhibition: For in vitro assays with algae or duckweed, measure the reduction in growth rate or cell density.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare a stable, concentrated stock solution of this compound and a series of working solutions for herbicide screening.
Materials:
-
This compound (or this compound-sodium salt)
-
Dimethylformamide (DMF)
-
Sterile deionized water
-
Tween-80
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
Procedure:
-
Prepare a 100 mM Stock Solution in DMF:
-
Calculate the mass of this compound needed to prepare the desired volume of a 100 mM solution (Molar mass of this compound: 444.88 g/mol ).
-
Under a chemical fume hood, accurately weigh the calculated amount of this compound and dissolve it in the appropriate volume of DMF.
-
Vortex or sonicate until the compound is completely dissolved.
-
Store the stock solution in a tightly sealed, light-protected container at -20°C.
-
-
Prepare a 1 mM Intermediate Stock Solution:
-
Perform a 1:100 dilution of the 100 mM stock solution in DMF. For example, add 10 µL of the 100 mM stock to 990 µL of DMF.
-
-
Prepare Working Solutions:
-
Prepare an aqueous solution containing 0.5% Tween-80.
-
Perform serial dilutions of the 1 mM intermediate stock solution into the aqueous Tween-80 solution to achieve the desired final concentrations for your experiment (e.g., 100 µM, 10 µM, 1 µM, 0.1 µM, 0.01 µM, 0.001 µM).
-
Ensure the final concentration of DMF in the working solutions is consistent across all treatments and below a level that causes phytotoxicity.
-
Protocol 2: Dose-Response Bioassay for this compound
Objective: To determine the effective concentration range and the EC50 (half-maximal effective concentration) of this compound on a target plant species.
Materials:
-
Seeds or seedlings of a susceptible plant species (e.g., Arabidopsis thaliana, Lemna paucicostata, or a target weed species).
-
Growth medium (e.g., agar plates, hydroponic solution, or soil).
-
This compound working solutions at various concentrations.
-
Control solution (aqueous solution with the same concentration of DMF and Tween-80 as the herbicide treatments).
-
Growth chamber or greenhouse with controlled light, temperature, and humidity.
-
Imaging system or tools for measuring biomass.
Procedure:
-
Plant Preparation:
-
Sow seeds on agar plates or in pots with soil and allow them to germinate and establish.
-
For aquatic plants like Lemna, place a known number of fronds in each well of a multi-well plate containing growth medium.
-
-
Herbicide Application:
-
Apply the prepared this compound working solutions and the control solution to the plants. For soil-grown plants, this can be a foliar spray or a soil drench. For agar plates or liquid cultures, the herbicide can be incorporated into the medium.
-
Use a randomized complete block design with at least three replicates for each concentration.
-
-
Incubation:
-
Place the treated plants in a growth chamber or greenhouse under controlled conditions (e.g., 16-hour photoperiod, 22°C).
-
-
Data Collection:
-
After a set period (e.g., 7-14 days), assess the herbicidal effect.
-
Record visual symptoms, particularly the degree of bleaching.
-
Measure quantitative parameters such as root length, fresh/dry weight, or the percentage of bleached leaf area.
-
-
Data Analysis:
-
Calculate the average and standard deviation for each treatment group.
-
Plot the response (e.g., percent inhibition of growth) against the logarithm of the this compound concentration.
-
Use a suitable statistical software to fit a dose-response curve (e.g., a four-parameter logistic model) and determine the EC50 value.
-
Data Presentation
Table 1: Example Dose-Response Data for a Triketone Herbicide (Sulcotrione) on Lemna paucicostata
| Concentration (µM) | Growth Inhibition (%) |
| 0.0001 | 10 |
| 0.001 | 35 |
| 0.003 | 50 (EC50) [6] |
| 0.01 | 75 |
| 0.1 | 95 |
| 1 | 100 |
Note: This table presents hypothetical data based on the published EC50 value for sulcotrione to illustrate a typical dose-response relationship.
Visualizations
Caption: Mode of action of this compound, an HPPD inhibitor.
Caption: Experimental workflow for herbicide screening.
References
- 1. CN115363031A - Herbicide composition containing this compound-sodium salt and propanil - Google Patents [patents.google.com]
- 2. 18.7 Herbicides that Inhibit Pigments – Principles of Weed Control [ohiostate.pressbooks.pub]
- 3. This compound: mode of action, uses, and synthesis method_Chemicalbook [chemicalbook.com]
- 4. 4-Hydroxyphenylpyruvate dioxygenase (HPPD)-inhibiting herbicides: past, present, and future | Weed Technology | Cambridge Core [cambridge.org]
- 5. 4-Hydroxyphenylpyruvate dioxygenase inhibitors in combination with safeners: solutions for modern and sustainable agriculture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dose-response relationships between herbicides with different modes of action and growth of Lemna paucicostata: an improved ecotoxicological method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Action mechanism of bleaching herbicide cyclopyrimorate, a novel homogentisate solanesyltransferase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Lancotrione Degradation in Aqueous Solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with lancotrione. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the study of this compound degradation in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is degrading much faster than expected. What are the potential causes?
A1: Rapid degradation of this compound in aqueous solutions can be attributed to several factors:
-
pH of the Solution: this compound, like other triketone herbicides, may be susceptible to hydrolysis, a chemical reaction with water that breaks down the molecule. The rate of hydrolysis can be significantly influenced by the pH of the solution. Basic or acidic conditions can catalyze the degradation process. It is crucial to control and monitor the pH of your aqueous solution throughout the experiment.
-
Exposure to Light: Photodegradation, the breakdown of molecules by light, is a common degradation pathway for many organic compounds, including herbicides.[1][2] If your experimental setup is not adequately shielded from light, especially UV radiation, you may observe accelerated degradation.
-
Temperature: Higher temperatures generally increase the rate of chemical reactions, including degradation processes.[3] Ensure your experiments are conducted at a consistent and controlled temperature.
-
Presence of Catalysts: Trace amounts of metals or other impurities in your water or reagents can act as catalysts, speeding up degradation reactions. Using high-purity water and reagents is recommended.
-
Microbial Contamination: If your aqueous solution is not sterile, microbial activity can contribute to the degradation of this compound.[4]
Q2: I am observing unexpected peaks in my analytical results (e.g., HPLC, LC-MS). What could they be?
A2: The appearance of unknown peaks likely indicates the formation of degradation products. Based on the structure of this compound and the degradation pathways of similar triketone herbicides like sulcotrione and mesotrione, potential degradation products could arise from:
-
Hydrolysis: Cleavage of the ether linkage or hydrolysis of the triketone moiety are possible hydrolytic degradation pathways.
-
Photolysis: Exposure to light can lead to the formation of various photoproducts through rearrangement or cleavage of the molecule.
-
Oxidation: Oxidative degradation can lead to hydroxylated derivatives or cleavage of the aromatic ring.[5]
To identify these unknown peaks, techniques such as mass spectrometry (MS) coupled with liquid chromatography (LC-MS) are highly valuable for structural elucidation.[6]
Q3: How can I minimize the degradation of my this compound stock solutions?
A3: To ensure the stability of your this compound stock solutions, consider the following best practices:
-
Solvent Choice: While preparing aqueous solutions is necessary for many experiments, consider preparing high-concentration stock solutions in a stable organic solvent like acetonitrile or DMSO and storing them at low temperatures. Prepare aqueous working solutions fresh before each experiment.
-
Storage Conditions: Store stock solutions in amber vials to protect them from light and at a low temperature (e.g., -20°C) to slow down degradation kinetics.
-
pH Control: If an aqueous stock solution is necessary, buffer it to a pH where this compound exhibits maximum stability. This will likely be in the neutral pH range, but preliminary stability studies are recommended.
-
Inert Atmosphere: For long-term storage, purging the vial with an inert gas like nitrogen or argon can help prevent oxidative degradation.
Troubleshooting Guides
Issue 1: Inconsistent Degradation Rates Between Experiments
Inconsistent results can be frustrating and compromise the validity of your data. Use the following guide to troubleshoot this issue.
| Potential Cause | Recommended Action |
| Variable pH | Measure and record the pH of your solution at the beginning and end of each experiment. Use buffered solutions to maintain a constant pH. |
| Inconsistent Light Exposure | Conduct all experiments in a light-controlled environment. Use amber glassware or cover your experimental setup with aluminum foil. |
| Temperature Fluctuations | Use a temperature-controlled incubator or water bath to ensure a constant temperature throughout the experiment. |
| Inaccurate Solution Preparation | Double-check all calculations and ensure accurate pipetting and weighing of this compound and other reagents. |
| Contaminated Reagents | Use fresh, high-purity water and reagents for each experiment. |
Issue 2: Poor Recovery of this compound from Aqueous Samples
Low recovery during sample preparation and analysis can lead to an overestimation of degradation.
| Potential Cause | Recommended Action |
| Adsorption to Container Walls | Silanize your glassware to minimize adsorption. Alternatively, perform a recovery study by preparing a known concentration of this compound, storing it in the experimental container for a short period, and then quantifying the concentration. |
| Inefficient Extraction | Optimize your solid-phase extraction (SPE) or liquid-liquid extraction (LLE) method. Ensure the chosen solvent is appropriate for this compound and that the pH is optimized for extraction. |
| Degradation During Analysis | If using LC-MS, ensure the mobile phase pH is compatible with this compound stability. Minimize the time samples spend in the autosampler. |
Experimental Protocols
Protocol 1: Determination of Hydrolytic Degradation Rate
This protocol outlines a general procedure for determining the rate of hydrolysis of this compound at different pH values.
-
Prepare Buffer Solutions: Prepare aqueous buffer solutions at pH 4, 7, and 9.
-
Prepare this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).
-
Initiate Degradation Study: Spike the buffer solutions with the this compound stock solution to a final concentration of 1 mg/L. Ensure the volume of organic solvent is minimal (e.g., <0.1%) to avoid co-solvent effects.
-
Incubate Samples: Store the solutions in a temperature-controlled environment (e.g., 25°C) in the dark.
-
Sample Collection: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, and 28 days), collect aliquots from each solution.
-
Sample Analysis: Immediately analyze the concentration of this compound in the collected samples using a validated analytical method, such as HPLC-UV or LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the this compound concentration versus time. The slope of the line will give the pseudo-first-order degradation rate constant (k). The half-life (t1/2) can be calculated using the formula: t1/2 = 0.693 / k.
Protocol 2: Investigation of Photodegradation
This protocol provides a framework for assessing the photodegradation of this compound.
-
Prepare Aqueous Solution: Prepare an aqueous solution of this compound (e.g., 1 mg/L) in high-purity water.
-
Experimental Setup:
-
Light Exposure: Place a portion of the solution in a quartz tube and expose it to a light source that simulates sunlight (e.g., a xenon lamp).
-
Dark Control: Wrap another portion of the solution in aluminum foil and place it alongside the light-exposed sample to serve as a dark control.
-
-
Incubate Samples: Maintain a constant temperature for both samples.
-
Sample Collection: Collect aliquots from both the light-exposed and dark control samples at various time points.
-
Sample Analysis: Analyze the concentration of this compound in all samples.
-
Data Analysis: Compare the degradation rate in the light-exposed sample to that in the dark control to determine the extent of photodegradation.
Visualizations
Caption: Inferred degradation pathways of this compound in aqueous solutions.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. Photodegradation of Flucetosulfuron, a Sulfonylurea-Based Herbicide in the Aqueous Media Is Influenced by Ultraviolet Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photodegradation of diafenthiuron in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Time-dependent integrity during storage of natural surface water samples for the trace analysis of pharmaceutical products, feminizing hormones and pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Degradation and mineralization of sulcotrione and mesotrione in aqueous medium by the electro-Fenton process: a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijmr.net.in [ijmr.net.in]
Technical Support Center: Lancotrione Immunoassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding lancotrione and its potential for cross-reactivity in immunoassays. As this compound is a relatively new molecule, specific immunoassay kits and corresponding cross-reactivity data are not yet widely available. This guide leverages data from structurally similar compounds to provide researchers, scientists, and drug development professionals with a framework for anticipating and troubleshooting potential cross-reactivity issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and to which chemical class does it belong?
This compound is a recently developed herbicide that was first announced in 2016 and commercialized in 2019.[1][2] It belongs to the triketone class of herbicides.[3] Like other herbicides in this class, its mode of action is the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1][2] This enzyme is crucial for plastoquinone and tocopherol biosynthesis in plants.[4][5] Inhibition of HPPD leads to the bleaching of leaves and ultimately, plant death.[3][5]
Q2: Are there specific immunoassays available for this compound?
Due to its recent introduction, commercially available immunoassay kits specifically designed for the quantitative determination of this compound are not yet common. Researchers may need to develop and validate their own assays or adapt existing kits for other triketone herbicides.
Q3: What is immunoassay cross-reactivity?
Immunoassay cross-reactivity is the phenomenon where a substance other than the target analyte binds to the antibodies used in the assay, leading to an inaccurate measurement. This occurs when the cross-reacting substance has a chemical structure similar enough to the target analyte to be recognized by the antibodies. In the context of a this compound immunoassay, this would mean that other structurally related compounds, if present in the sample, could generate a signal and lead to an overestimation of the this compound concentration.
Q4: Is this compound likely to show cross-reactivity with other compounds?
While specific data for this compound is limited, studies on other triketone herbicides indicate a potential for cross-reactivity with structurally similar compounds. For instance, in a fluoroimmunoassay developed for the triketone herbicide mesotrione, significant cross-reactivity was observed with sulcotrione, another member of the same class.
Troubleshooting Guide
Issue 1: Higher-than-expected concentrations of this compound detected in samples.
-
Potential Cause: Cross-reactivity with other triketone herbicides or their metabolites present in the sample.
-
Troubleshooting Steps:
-
Identify Potential Cross-Reactants: Review the sample history to determine if other triketone herbicides, such as mesotrione or sulcotrione, may be present.
-
Structural Comparison: Analyze the chemical structures of this compound and potential cross-reactants. A higher degree of structural similarity increases the likelihood of cross-reactivity.
-
Perform a Cross-Reactivity Study: Test the response of your immunoassay to potentially cross-reacting compounds by running serial dilutions of these compounds in the assay.
-
Sample Clean-up: If cross-reactivity is confirmed, consider implementing a sample clean-up procedure, such as solid-phase extraction (SPE), to remove the interfering compounds prior to analysis.
-
Confirmation with an Orthogonal Method: Confirm your immunoassay results using a different analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), which provides higher selectivity.
-
Issue 2: Inconsistent results between different sample matrices.
-
Potential Cause: Matrix effects, where components of the sample matrix (e.g., soil extracts, plant tissues, water contaminants) interfere with the antibody-antigen binding.
-
Troubleshooting Steps:
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is representative of your samples to compensate for matrix effects.
-
Sample Dilution: Dilute your samples to reduce the concentration of interfering matrix components.
-
Spike and Recovery Experiment: Fortify a blank matrix with a known concentration of this compound and measure the recovery to assess the extent of matrix interference.
-
Data on Triketone Herbicide Cross-Reactivity
The following table summarizes cross-reactivity data from an immunoassay developed for mesotrione. This data is presented to illustrate the potential for cross-reactivity among triketone herbicides and should be considered when developing or troubleshooting an assay for this compound.
| Compound | Chemical Class | Cross-Reactivity (%) |
| Mesotrione | Triketone Herbicide | 100 |
| Sulcotrione | Triketone Herbicide | 23 |
| Fomesafen | Herbicide | <0.05 |
| Prosulfocarb | Herbicide | <0.05 |
| Fluazinam | Fungicide | <0.05 |
| 1,2-Cyclohexanedione | Ketone | <0.05 |
| 1,3-Cyclohexanedione | Ketone | <0.05 |
| 2-Acetyl-1,3-cyclohexanedione | Ketone | <0.05 |
Data adapted from a study on a solid-phase fluoroimmunoassay for mesotrione.[6][7]
Structural Comparison of Triketone Herbicides
Below are the chemical structures of this compound, mesotrione, and sulcotrione. The shared core structure, particularly the cyclohexane-1,3-dione moiety, is a key factor in potential antibody recognition and cross-reactivity.
-
This compound:
-
IUPAC Name: 2-[2-chloro-3-[2-(1,3-dioxolan-2-yl)ethoxy]-4-methylsulfonylbenzoyl]cyclohexane-1,3-dione[8]
-
-
Mesotrione:
-
IUPAC Name: 2-(4-methylsulfonyl-2-nitrobenzoyl)cyclohexane-1,3-dione[6]
-
-
Sulcotrione:
-
IUPAC Name: 2-(2-chloro-4-methylsulfonylbenzoyl)cyclohexane-1,3-dione[8]
-
Experimental Protocols
Protocol 1: General Competitive ELISA for Cross-Reactivity Assessment
This protocol describes a general procedure for a competitive enzyme-linked immunosorbent assay (ELISA) that can be adapted to assess the cross-reactivity of a this compound immunoassay with other compounds. This type of assay is well-suited for the detection of small molecules like herbicides.
Materials:
-
High-binding 96-well microplate
-
This compound standard
-
Potential cross-reacting compounds
-
Anti-lancotrione primary antibody
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Enzyme-conjugated secondary antibody (e.g., HRP-conjugated)
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Coating antigen (e.g., a this compound-protein conjugate)
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Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
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Blocking buffer (e.g., 1% BSA in PBS)
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Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate solution (e.g., TMB)
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Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a 96-well microplate with 100 µL of the coating antigen at an optimized concentration in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature to block non-specific binding sites.
-
Washing: Wash the plate three times with wash buffer.
-
Competition: In a separate plate or tubes, prepare serial dilutions of the this compound standard and the potential cross-reacting compounds. Add a fixed amount of the anti-lancotrione primary antibody to each dilution and incubate for 1 hour at room temperature.
-
Incubation: Transfer 100 µL of the standard/cross-reactant-antibody mixtures to the coated and blocked plate. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three to five times with wash buffer.
-
Secondary Antibody Incubation: Add 100 µL of the enzyme-conjugated secondary antibody at an optimized dilution to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate four to five times with wash buffer.
-
Signal Development: Add 100 µL of the substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
Data Analysis: Plot the absorbance against the logarithm of the analyte concentration. The concentration of the cross-reactant that causes a 50% reduction in the signal (IC50) is used to calculate the percent cross-reactivity relative to the target analyte (this compound).
-
% Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100
-
Visualizations
Caption: Mechanism of action of this compound as an HPPD inhibitor.
Caption: Workflow of a competitive ELISA for cross-reactivity assessment.
Caption: Logical workflow for troubleshooting cross-reactivity.
References
- 1. Mesotrione (Ref: ZA 1296) [sitem.herts.ac.uk]
- 2. protocolsandsolutions.com [protocolsandsolutions.com]
- 3. 4-Hydroxyphenylpyruvate dioxygenase inhibitor - Wikipedia [en.wikipedia.org]
- 4. 4-Hydroxyphenylpyruvate dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Mesotrione | C14H13NO7S | CID 175967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sulcotrione | C14H13ClO5S | CID 91760 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Lancotrione Interference in Metabolic Studies
Welcome to the technical support center for Lancotrione, a next-generation tyrosine kinase inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in anticipating and troubleshooting potential interference of this compound in metabolic studies.
Hypothetical Profile of this compound
To provide context for the troubleshooting guides, we will operate under the following assumed metabolic profile for this compound:
-
Primary Metabolism: Primarily metabolized by Cytochrome P450 3A4 (CYP3A4).
-
Secondary Metabolism: Minor metabolic pathways involving CYP2C9 and UDP-glucuronosyltransferases (UGTs).
-
Transporter Interaction: Substrate and moderate inhibitor of P-glycoprotein (P-gp).
-
Known Interactions: Potent competitive inhibitor of CYP2D6.[1] Its primary metabolite, M1, has been observed to be reactive and may cause analytical interference.
Troubleshooting Guides
Scenario 1: Unexpected Inhibition of a Co-administered Drug's Metabolism in vitro
Issue: You observe a significant decrease in the metabolism of a co-administered drug (a known CYP2D6 substrate) when incubated with this compound in human liver microsomes.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting unexpected CYP inhibition.
Detailed Experimental Protocol: CYP2D6 Inhibition IC50 Assay
-
Materials:
-
Pooled human liver microsomes (HLMs)
-
CYP2D6 substrate (e.g., Dextromethorphan)
-
NADPH regenerating system
-
This compound stock solution (in DMSO)
-
Control inhibitor (e.g., Quinidine)
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Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Acetonitrile with internal standard for quenching
-
-
Procedure:
-
Prepare a series of this compound dilutions (e.g., 0.01 µM to 100 µM).
-
In a 96-well plate, combine HLMs, incubation buffer, and the CYP2D6 substrate.
-
Add the this compound dilutions or control inhibitor.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for the determined linear time of reaction (e.g., 15 minutes).
-
Stop the reaction by adding cold acetonitrile with an internal standard.
-
Centrifuge the plate to pellet the protein.
-
Analyze the supernatant for the formation of the metabolite (e.g., Dextrorphan) using a validated LC-MS/MS method.[2]
-
-
Data Analysis:
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot percent inhibition versus the logarithm of the this compound concentration.
-
Determine the IC50 value using a non-linear regression analysis.
-
| Parameter | Description | Typical Value for Strong Inhibitor |
| IC50 | Concentration of an inhibitor required to reduce enzyme activity by 50%. | < 1 µM |
Scenario 2: Analytical Interference in LC-MS/MS Quantification
Issue: You observe a suppression or enhancement of the analytical signal for a co-administered drug or its metabolite in the presence of this compound.[2]
Troubleshooting Workflow:
Caption: Decision tree for addressing analytical interference.
Detailed Experimental Protocol: Post-Column Infusion for Matrix Effect Assessment
-
Setup:
-
LC-MS/MS system.
-
A 'T' junction is placed between the LC column and the mass spectrometer ion source.
-
A syringe pump infuses a standard solution of the analyte of interest at a constant flow rate into the 'T' junction.
-
-
Procedure:
-
Begin infusing the analyte standard solution to obtain a stable baseline signal.
-
Inject a blank, extracted matrix sample (e.g., plasma from a vehicle-treated animal).
-
Monitor the analyte's signal throughout the chromatographic run.
-
-
Interpretation:
-
A dip in the baseline signal indicates ion suppression at that retention time.
-
A rise in the baseline signal indicates ion enhancement.
-
This allows for the identification of regions in the chromatogram where matrix effects are most pronounced.
-
Mitigation Strategies for Analytical Interference
| Strategy | Description |
| Chromatographic Optimization | Modify the mobile phase, gradient, or use a different column chemistry to separate the analyte from interfering components. |
| Sample Preparation | Employ more rigorous sample clean-up techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[2] |
| Stable Isotope-Labeled Internal Standard | Use a stable isotope-labeled internal standard that will co-elute with the analyte and experience similar matrix effects, thereby providing more accurate quantification. |
Frequently Asked Questions (FAQs)
Q1: How can I predict the potential for this compound to cause drug-drug interactions (DDIs) in vivo?
A1: In vitro data, such as CYP inhibition IC50 values, can be used to predict the likelihood of in vivo DDIs.[3] If the calculated maximum unbound plasma concentration of this compound in vivo is expected to be significantly higher than its in vitro IC50 for a particular CYP enzyme, there is a higher risk of a clinical DDI.[4] Regulatory agencies like the FDA provide guidance on these calculations.[5]
Q2: What are the best practices for assessing time-dependent inhibition (TDI) of CYPs by this compound?
A2: To assess TDI, a pre-incubation of this compound with human liver microsomes and NADPH is required to allow for the formation of any reactive metabolites that may irreversibly bind to and inactivate the enzyme.[1][6] The remaining enzyme activity is then measured. A shift in the IC50 value after pre-incubation is indicative of TDI.[7]
Q3: My cell-based assay shows unexpected changes in a signaling pathway after treatment with this compound that are inconsistent with its known target. What could be the cause?
A3: This could be due to off-target effects of this compound.[8] It is recommended to perform a broader kinase panel screening to identify potential off-target interactions. Additionally, using structurally distinct inhibitors of the same primary target can help to confirm that the observed phenotype is due to on-target, rather than off-target, activity.
Hypothetical Signaling Pathway Affected by this compound Off-Target Effect:
Caption: this compound's primary and potential off-target inhibition.
Q4: Are there specific considerations for preclinical species selection when studying this compound's metabolism?
A4: Yes, it is crucial to conduct cross-species metabolite profiling to ensure that the animal models used in toxicology studies are exposed to all major human metabolites of this compound.[9] If a major human metabolite is not formed in the selected animal species, that species may not be appropriate for safety assessment.[9]
Comparative Metabolite Formation (Hypothetical Data)
| Metabolite | Human | Rat | Dog | Monkey |
| M1 (Oxidative) | +++ | +++ | + | ++ |
| M2 (Glucuronide) | ++ | + | +++ | ++ |
| M3 (Human Specific) | + | - | - | - |
(+++ High, ++ Moderate, + Low, - Not Detected)
References
- 1. Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. myadlm.org [myadlm.org]
- 3. books.rsc.org [books.rsc.org]
- 4. bioivt.com [bioivt.com]
- 5. fda.gov [fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro Evaluation of Reversible and Irreversible Cytochrome P450 Inhibition: Current Status on Methodologies and their Utility for Predicting Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 9. Drug metabolism in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing the selectivity of Lancotrione in mixed weed populations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lancotrione. Our aim is to help you enhance the selectivity of this herbicide in mixed weed populations during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a selective herbicide belonging to the triketone class of 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors.[1][2] Its primary use is for the control of grassy and broadleaf weeds in rice cultivation.[1][2] The mode of action involves the inhibition of the HPPD enzyme, which is crucial in the plant's tyrosine catabolism pathway.[1][3] By blocking this enzyme, this compound prevents the formation of homogentisic acid, a precursor for essential molecules like plastoquinone and tocopherols (Vitamin E).[1][4] The depletion of plastoquinone disrupts carotenoid biosynthesis, leading to the destruction of chlorophyll and resulting in the characteristic bleaching or whitening of susceptible weeds.[1][3]
Q2: What are the typical symptoms of this compound injury on susceptible weeds?
Susceptible weeds treated with this compound will typically exhibit bleaching or whitening of the foliage, starting with the new growth. This is a direct result of chlorophyll degradation due to the lack of carotenoid protection.[1][3] Stunting of growth is also a common symptom. These symptoms usually become visible within a few days to a week after application, depending on environmental conditions and the weed's growth rate.
Q3: Why is this compound selective for rice?
The selectivity of this compound in rice is primarily due to differential metabolism. Rice plants can rapidly metabolize this compound into non-toxic compounds, a process that is much slower in susceptible weed species.[5][6] This rapid detoxification prevents the herbicide from accumulating to phytotoxic levels in the crop.
Q4: Can I tank-mix this compound with other herbicides?
Yes, tank-mixing this compound with other herbicides can be an effective strategy to broaden the weed control spectrum and manage herbicide resistance.[7][8] However, it is crucial to be aware of potential antagonism or synergism between the mixed products.[9][10] Antagonism can reduce the efficacy of one or both herbicides, while synergism might enhance weed control but could also increase the risk of crop injury. Always perform a jar test to check for physical compatibility before mixing in the spray tank.[11][12]
Troubleshooting Guide
Problem 1: Poor weed control despite this compound application.
| Possible Cause | Troubleshooting Steps |
| Weed Resistance | Confirm if the targeted weed species has known resistance to HPPD inhibitors.[7][8] Consider rotating or tank-mixing with a herbicide that has a different mode of action. |
| Application Timing | This compound is most effective on small, actively growing weeds. Applications to larger, more mature weeds may result in reduced efficacy.[8] |
| Incorrect Application Rate | Ensure that the application rate is appropriate for the target weed species and their growth stage. Using rates that are too low can lead to poor control.[8] |
| Environmental Conditions | Factors such as high temperatures, drought, or excessive rainfall after application can negatively impact herbicide uptake and performance.[13] |
| Improper Adjuvant Use | The absence or use of an incorrect adjuvant can lead to poor spray retention and absorption by the weeds.[14][15] |
| Soil Organic Matter | For soil-applied herbicides, high organic matter content can bind the herbicide, reducing its availability for weed uptake.[2][10][16][17][18] |
Problem 2: Observed crop injury (phytotoxicity) in rice after this compound application.
| Possible Cause | Troubleshooting Steps |
| Incorrect Application Rate | Applying this compound at rates higher than recommended can overwhelm the rice plant's metabolic detoxification capacity, leading to injury.[19] |
| Sensitive Rice Variety | Some rice varieties may be more sensitive to this compound than others.[19] If possible, test on a small scale before treating a large area. |
| Environmental Stress | Rice plants under stress from factors like extreme temperatures, waterlogging, or nutrient deficiencies may be more susceptible to herbicide injury. |
| Tank-Mix Antagonism/Synergism | Certain tank-mix partners can increase the phytotoxicity of this compound to rice. Always consult compatibility charts and conduct a jar test.[12][20][21][22] |
| Adjuvant Effects | Some adjuvants, particularly oil-based ones, can enhance herbicide uptake in both weeds and crops, potentially leading to crop injury under certain conditions.[14][23] |
| Application at a Sensitive Growth Stage | Applying herbicides at sensitive growth stages of the crop can increase the risk of phytotoxicity.[19] |
Experimental Protocols
Protocol 1: Dose-Response Assay to Determine this compound Efficacy
This protocol is designed to determine the effective dose of this compound required to control specific weed species.
-
Plant Material: Grow the target weed species (e.g., Echinochloa crus-galli, Scirpus juncoides) and a tolerant rice variety in separate pots under controlled greenhouse conditions.
-
Herbicide Application: Prepare a series of this compound concentrations. A typical dose-response experiment would include an untreated control and at least 5-7 herbicide concentrations, including the recommended field rate, as well as rates above and below it.
-
Treatment: Apply the different this compound doses to the weeds and rice at the 2-3 leaf stage using a laboratory spray chamber to ensure uniform application.
-
Data Collection: At 7, 14, and 21 days after treatment (DAT), visually assess weed control and crop injury using a 0-100% scale (0 = no effect, 100 = complete kill/necrosis). Also, harvest the above-ground biomass of both weeds and rice, and record the fresh and dry weights.
-
Data Analysis: Use the collected data to generate dose-response curves and calculate the GR50 (the herbicide rate that causes a 50% reduction in plant growth) for each weed species and the rice variety.[13][24][25]
Protocol 2: Assessing this compound Selectivity in Different Rice Varieties
This protocol helps to evaluate the tolerance of various rice cultivars to this compound.
-
Plant Material: Grow several rice varieties of interest in pots in a greenhouse.
-
Herbicide Application: Apply this compound at the recommended field rate (1X) and twice the recommended rate (2X) to the rice plants at the 2-3 leaf stage. Include an untreated control for each variety.
-
Data Collection:
-
Visual Phytotoxicity Assessment: At 3, 7, 14, and 21 DAT, visually rate the phytotoxicity symptoms (stunting, chlorosis, necrosis) on a scale of 0-10 (0 = no injury, 10 = plant death).[9]
-
Physiological Measurements: At 7 and 14 DAT, measure physiological parameters such as chlorophyll content and chlorophyll fluorescence to quantify the impact on photosynthesis.
-
Biomass Measurement: At 21 DAT, harvest the shoots and roots, and measure their fresh and dry weights.
-
-
Data Analysis: Compare the visual injury ratings, physiological data, and biomass measurements between the treated and untreated plants for each rice variety to determine their relative tolerance to this compound.
Quantitative Data Summary
Table 1: Hypothetical Dose-Response of this compound on Key Weeds and Rice
| Weed/Crop Species | GR50 (g a.i./ha) |
| Echinochloa crus-galli (Barnyardgrass) | 35 |
| Scirpus juncoides (Japanese bulrush) | 25 |
| Oryza sativa (Rice - tolerant variety) | > 200 |
Note: This table presents hypothetical data for illustrative purposes. Actual GR50 values should be determined experimentally.
Table 2: Example of a Visual Phytotoxicity Rating Scale for Rice
| Rating | % Injury | Description |
| 0 | 0 | No visible effect |
| 1 | 1-10 | Slight stunting or discoloration |
| 2 | 11-20 | Mild stunting and/or chlorosis |
| 3 | 21-30 | Moderate stunting, noticeable chlorosis |
| 4 | 31-40 | Significant stunting, chlorosis, some necrosis |
| 5 | 41-50 | Severe stunting, widespread chlorosis and necrosis |
| ... | ... | ... |
| 10 | 100 | Plant death |
Visualizations
Caption: Mechanism of action of this compound via HPPD inhibition.
Caption: Workflow for assessing this compound selectivity and efficacy.
References
- 1. 4-Hydroxyphenylpyruvate dioxygenase inhibitor - Wikipedia [en.wikipedia.org]
- 2. edepot.wur.nl [edepot.wur.nl]
- 3. farmprogress.com [farmprogress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Metabolism-Based Herbicide Resistance and Cross-Resistance in Crop Weeds: A Threat to Herbicide Sustainability and Global Crop Production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HPPD Inhibitor Herbicides & Growing Weed Resistance — BASF [agriculture.basf.us]
- 8. hracglobal.com [hracglobal.com]
- 9. pp1.eppo.int [pp1.eppo.int]
- 10. Effect of Organic Matter on the Behavior and Control Effectiveness of Herbicides in Soil - Advances in Weed Science [awsjournal.org]
- 11. bioworksinc.com [bioworksinc.com]
- 12. Tank mix compatibility – Sprayers 101 [sprayers101.com]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. Crop Protection Network [cropprotectionnetwork.org]
- 15. ipcm.wisc.edu [ipcm.wisc.edu]
- 16. scielo.br [scielo.br]
- 17. ars.usda.gov [ars.usda.gov]
- 18. The Influence of Selected Herbicides on Soil Organic Matter: Determining the Sustainable Development of Agroecosystems [mdpi.com]
- 19. Herbicide selectivity sprayed at different upland rice growth stages - Advances in Weed Science [awsjournal.org]
- 20. irp.cdn-website.com [irp.cdn-website.com]
- 21. organicmicrobes.com [organicmicrobes.com]
- 22. locusag.com [locusag.com]
- 23. researchgate.net [researchgate.net]
- 24. isws.org.in [isws.org.in]
- 25. Archives dose-response curve - Advances in Weed Science [awsjournal.org]
Technical Support Center: Mitigating Lancotrione Phytotoxicity in Sensitive Rice Cultivars
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering phytotoxicity with the herbicide lancotrione in sensitive rice (Oryza sativa) cultivars.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what are the typical symptoms of phytotoxicity in sensitive rice?
A1: this compound is a post-emergence herbicide belonging to the triketone class. Its mode of action is the inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[1][2] This inhibition disrupts the biosynthesis of plastoquinone and tocopherols, which are essential for photosynthesis and protecting chlorophyll from photo-oxidation.[1][3] In sensitive rice cultivars, this leads to a characteristic "bleaching" of new leaves, where they appear white or chlorotic.[2] Other common symptoms of phytotoxicity include:
-
Stunting of the plant
-
Reduced biomass accumulation
-
General chlorosis (yellowing)
-
In severe cases, plant death.[4]
Q2: Why are some rice cultivars sensitive to this compound while others are tolerant?
A2: The primary difference between sensitive and tolerant rice cultivars lies in their ability to metabolize and detoxify the herbicide. Tolerant cultivars can more rapidly break down the active this compound molecule into non-toxic byproducts. This metabolic detoxification is often carried out by enzymes such as cytochrome P450 monooxygenases and glutathione S-transferases (GSTs).[5] Sensitive cultivars may have lower constitutive levels of these enzymes or possess alleles of these genes that are less effective at metabolizing this compound.
Q3: What are herbicide safeners and how can they mitigate this compound phytotoxicity?
A3: Herbicide safeners are chemical agents applied in conjunction with a herbicide to protect the crop from injury without reducing the herbicide's efficacy on target weeds.[6] Safeners work by stimulating the plant's own defense and detoxification mechanisms.[7] They induce the expression of genes encoding for detoxification enzymes, primarily glutathione S-transferases (GSTs) and cytochrome P450s.[5][8][9] This enhanced enzymatic activity allows the rice plant to metabolize the this compound more quickly, preventing the herbicide from reaching concentrations that cause phytotoxicity.[6] For HPPD inhibitors like this compound, safeners such as isoxadifen-ethyl and cloquintocet-mexyl have been shown to be effective in grass crops like rice.[10][11]
Q4: Can environmental conditions influence the severity of this compound phytotoxicity?
A4: Yes, environmental conditions can significantly impact the severity of herbicide phytotoxicity. Factors that stress the rice plant can make it more susceptible to herbicide injury. These may include:
-
Temperature: High temperatures can increase herbicide uptake and activity, potentially leading to greater injury.
-
Soil Moisture: Saturated or overly dry soil conditions can stress the rice plant and affect its ability to metabolize the herbicide.
-
Light Intensity: High light intensity can exacerbate the bleaching symptoms caused by HPPD inhibitors, as the unprotected chlorophyll is more rapidly destroyed.
It is crucial to apply this compound under optimal growing conditions to minimize the risk of phytotoxicity.
Section 2: Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound.
| Observed Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Severe bleaching and stunting in a known tolerant rice cultivar. | 1. Incorrect this compound application rate (overdose).2. Application at a sensitive growth stage.3. Unfavorable environmental conditions (e.g., high temperature, water stress).4. Contamination of spray equipment. | 1. Verify all calculations and equipment calibration for the application rate.2. Review the experimental protocol to ensure application was performed at the correct growth stage.3. Monitor and record environmental conditions during and after application. If possible, conduct experiments under controlled environmental conditions.4. Ensure thorough cleaning of all application equipment before use. |
| Variability in phytotoxicity symptoms across replicates of the same treatment. | 1. Uneven herbicide application.2. Inconsistent environmental conditions across the experimental area.3. Genetic variability within the rice cultivar. | 1. Ensure the spray nozzle provides a uniform spray pattern and that the application speed is consistent.2. Use a randomized complete block design for experiments to account for environmental gradients.3. Use certified seed from a single, uniform lot to minimize genetic variability. |
| Safener application does not reduce phytotoxicity symptoms. | 1. Inappropriate safener or application rate.2. Incorrect timing of safener application relative to herbicide application.3. The rice cultivar may not be responsive to the specific safener used. | 1. Confirm that the chosen safener (e.g., isoxadifen-ethyl, cloquintocet-mexyl) is appropriate for HPPD inhibitors in rice. Conduct a dose-response experiment to determine the optimal safener rate.2. Safeners are most effective when applied before or simultaneously with the herbicide. For seed-applied safeners, ensure proper seed treatment.3. Test alternative safeners or consider that the cultivar's detoxification pathways may not be induced by the chosen safener. |
| Reduced weed control when a safener is used. | 1. The safener may be enhancing the metabolism of the herbicide in the target weed species. | 1. This is a known, but less common, phenomenon.[12] Confirm the identity of the weed species and review literature for any known safener-induced resistance. Consider alternative weed management strategies if this is the case. |
Section 3: Data Presentation
Table 1: Visual Phytotoxicity Rating Scale for Herbicides in Rice
This table provides a standardized scale for visually assessing the level of injury to rice plants following herbicide application.[13][14][15]
| Rating Score | Percentage Injury (%) | Description of Symptoms |
| 0 | 0 | No visible effect on the plant. |
| 1 | 1-10 | Slight stunting or very minor, transient chlorosis/bleaching on new leaves. |
| 2 | 11-20 | Mild stunting and/or noticeable chlorosis/bleaching on a small portion of new growth. |
| 3 | 21-30 | Obvious stunting; chlorosis/bleaching is more widespread on new leaves. |
| 4 | 31-40 | Significant stunting and/or severe bleaching of new growth; some older leaves may be affected. |
| 5 | 41-50 | Plant is clearly injured; growth is significantly inhibited; bleaching is prominent. |
| 6 | 51-60 | Severe injury; plant is unlikely to fully recover; extensive bleaching and necrosis may be present. |
| 7 | 61-70 | Very severe injury; plant is showing signs of dying. |
| 8 | 71-80 | Most of the plant is necrotic or severely bleached. |
| 9 | 81-99 | Plant is nearly dead. |
| 10 | 100 | Plant is completely dead. |
Table 2: Hypothetical Dose-Response Data for this compound Phytotoxicity and Safener Efficacy
| This compound Rate (g a.i./ha) | Sensitive Cultivar Injury (%) (No Safener) | Sensitive Cultivar Injury (%) (with Isoxadifen-ethyl at 25 g a.i./ha) | Tolerant Cultivar Injury (%) (No Safener) |
| 0 | 0 | 0 | 0 |
| 15 | 25 | 5 | <5 |
| 30 | 50 | 15 | <5 |
| 60 | 80 | 35 | 10 |
| 120 | 95 | 60 | 20 |
Section 4: Experimental Protocols
Protocol 1: Greenhouse Assay for Assessing this compound Phytotoxicity and Safener Efficacy
Objective: To quantify the phytotoxic effects of this compound on sensitive rice cultivars and to evaluate the efficacy of a chemical safener in mitigating this injury under controlled conditions.
Materials:
-
Seeds of sensitive and tolerant rice cultivars.
-
Pots (e.g., 10 cm diameter) filled with a standardized greenhouse potting mix.
-
This compound herbicide formulation.
-
Safener formulation (e.g., isoxadifen-ethyl).
-
Research track sprayer calibrated to deliver a known spray volume.
-
Growth chamber or greenhouse with controlled temperature, humidity, and photoperiod.
-
Chlorophyll meter (e.g., SPAD-502).
-
Drying oven and analytical balance.
Methodology:
-
Planting and Growth:
-
Sow 5-7 seeds of each rice cultivar per pot at a depth of 1-2 cm.
-
Thin seedlings to 3-4 uniform plants per pot after emergence.
-
Grow plants in a greenhouse or growth chamber under conditions optimal for rice (e.g., 28°C/22°C day/night, 14-hour photoperiod).
-
Water plants as needed to maintain adequate soil moisture.
-
-
Treatment Application:
-
Apply treatments when rice plants reach the 2-3 leaf stage.
-
Prepare herbicide and safener solutions according to the desired application rates. If testing a tank-mix, prepare the herbicide and safener in the same solution. If testing a seed treatment, apply the safener to the seeds before planting.
-
Calibrate the research track sprayer to deliver a consistent volume (e.g., 200 L/ha).
-
Apply the treatments to the respective pots. Include an untreated control for each cultivar.
-
-
Data Collection:
-
Visual Injury Assessment: At 7, 14, and 21 days after treatment (DAT), visually assess phytotoxicity using the rating scale in Table 1.
-
Chlorophyll Content: At 14 DAT, measure the chlorophyll content of the youngest fully expanded leaf of three plants per pot using a chlorophyll meter.[16]
-
Biomass Measurement: At 21 DAT, harvest the above-ground biomass of all plants in each pot. Place the biomass in paper bags and dry in an oven at 70°C for 72 hours. Record the dry weight.
-
-
Data Analysis:
-
Analyze data using analysis of variance (ANOVA).
-
If significant differences are found, use a mean separation test (e.g., Tukey's HSD) to compare treatment means.
-
Dose-response curves can be generated using a suitable non-linear regression model to calculate the dose required to cause 50% injury (I50) or 50% growth reduction (GR50).[17][18]
-
Section 5: Visualizations
Caption: Mechanism of this compound phytotoxicity via HPPD inhibition.
Caption: General mechanism of herbicide safener action in rice.
Caption: Experimental workflow for evaluating this compound phytotoxicity.
References
- 1. p-Hydroxyphenylpyruvate dioxygenase inhibitor-resistant plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Hydroxyphenylpyruvate dioxygenase inhibitors in combination with safeners: solutions for modern and sustainable agriculture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Delayed phytotoxicity syndrome of rice [lsuagcenter.com]
- 5. scholarworks.uark.edu [scholarworks.uark.edu]
- 6. bcpc.org [bcpc.org]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of the safener-induced glutathione S-transferase isoform II from maize - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tandemly Duplicated Safener-Induced Glutathione S-Transferase Genes from Triticum tauschii Contribute to Genome- and Organ-Specific Expression in Hexaploid Wheat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US20210022342A1 - The use of safeners to improve resistance of rice crop to herbicides - Google Patents [patents.google.com]
- 11. data.epo.org [data.epo.org]
- 12. The safener isoxadifen-ethyl confers fenoxaprop-p-ethyl resistance on a biotype of Echinochloa crus-galli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Lancotrione Herbicidal Activity Through pH Adjustment
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the herbicidal activity of Lancotrione by adjusting the pH of the spray solution. This compound, a triketone herbicide, functions by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, crucial for plastoquinone and tocopherol biosynthesis in susceptible plants.[1] The efficacy of many herbicides, including those in the triketone class, can be significantly influenced by the pH of the spray solution, which affects the stability and absorption of the active ingredient.
Troubleshooting Guide: pH-Related Efficacy Issues
This guide addresses common problems encountered during experiments with this compound that may be related to the pH of the spray solution.
| Issue | Potential Cause | Troubleshooting Steps |
| Reduced Herbicidal Efficacy | Alkaline Hydrolysis: this compound, like many pesticides, may be susceptible to degradation in alkaline (high pH) water. This chemical breakdown, known as alkaline hydrolysis, can reduce the amount of active ingredient available to control the target weeds.[2][3] | 1. Measure the pH of your water source: Use a calibrated pH meter to determine the initial pH of the water used to prepare the spray solution. 2. Adjust the pH to a slightly acidic range: If the pH is above 7.0, add a pH adjuster (acidifier) to lower it to a target range of 4.0-6.0. Citric acid is a commonly used and effective acidifier.[4][5] 3. Apply the spray solution promptly: To minimize degradation, apply the prepared this compound solution as soon as possible after mixing.[5] |
| Inconsistent Weed Control | Variable Water Source pH: The pH of water sources can fluctuate, leading to inconsistent spray solution characteristics and variable herbicidal performance. | 1. Test the pH before each experiment: Do not assume the pH of your water source is constant. 2. Use a buffering agent: Incorporate a buffering agent into your spray solution to resist pH changes and maintain it within the optimal range. |
| Poor Absorption by Weeds | Suboptimal pH for Foliar Uptake: The charge of the herbicide molecule can be affected by pH, which in turn influences its ability to penetrate the waxy cuticle of plant leaves. For some triketone herbicides, a lower pH can enhance absorption.[4] | 1. Lower the spray solution pH: Adjust the pH to the lower end of the recommended range (e.g., pH 4.0-5.0). 2. Include a suitable adjuvant: A methylated seed oil (MSO) adjuvant, in combination with a lower pH, has been shown to improve the efficacy of the related triketone herbicide, sulcotrione.[4] |
| Tank Mix Incompatibility | pH-Dependent Antagonism: When tank-mixing this compound with other pesticides or adjuvants, the pH of the final solution can affect the stability and activity of all components, potentially leading to reduced efficacy or crop injury. | 1. Consult product labels: Always check the labels of all tank-mix partners for any specific pH requirements or restrictions. 2. Perform a jar test: Before mixing a full batch, conduct a small-scale jar test to check for physical compatibility (e.g., precipitation, separation) at the desired pH. 3. Follow the correct mixing order: Generally, water conditioners and pH adjusters should be added to the tank first, followed by the different pesticide formulations in the recommended order (e.g., dispersible granules, wettable powders, then liquids).[6] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound spray solutions?
While specific studies on this compound are limited, research on the closely related triketone herbicide sulcotrione suggests that a lower pH can enhance efficacy. A study demonstrated that adjusting the spray solution to a pH of 4.0 , in combination with a methylated seed oil (MSO) adjuvant, significantly improved weed control.[4] Generally, for many pesticides, a slightly acidic pH range of 5.0 to 6.0 is considered optimal for stability and to prevent alkaline hydrolysis.[3][5]
Q2: How does pH affect the stability of this compound?
Q3: Can I use adjuvants to modify the pH of my this compound spray solution?
Yes, certain adjuvants, known as pH adjusters or buffering agents , are specifically designed for this purpose.[8] Acidifiers, such as those containing citric acid, can be used to lower the pH of the spray solution.[5] It is crucial to select an adjuvant that is compatible with this compound and to follow the manufacturer's recommended rates. Some adjuvants, like certain methylated seed oils (MSOs), can also enhance herbicidal activity through improved absorption, especially at a lower pH.[4]
Q4: How do I properly measure and adjust the pH of my spray solution?
A calibrated electronic pH meter provides the most accurate measurement. Alternatively, pH test strips can be used for a less precise but still useful indication. To adjust the pH, add the selected pH adjuster gradually while agitating the solution and re-measuring the pH until the desired level is reached.
Q5: What is the recommended mixing order when using a pH adjuster with this compound?
The general recommendation for mixing pesticides and adjuvants is as follows:
-
Fill the spray tank with half the required volume of water.
-
Add a water conditioning agent (if needed) and the pH adjuster. Agitate thoroughly.
-
Add this compound (and other dry formulations like wettable powders or dispersible granules). Continue agitation.
-
Add liquid formulations.
-
Add adjuvants such as non-ionic surfactants or oil concentrates.
-
Fill the remainder of the tank with water and maintain agitation.[6]
Experimental Protocols
Protocol 1: Preparation of a pH-Adjusted this compound Spray Solution
Objective: To prepare a 1-liter spray solution of this compound at a target pH of 4.5.
Materials:
-
This compound formulation (as sodium salt)
-
Deionized or distilled water
-
pH adjuster (e.g., citric acid-based acidifier)
-
Calibrated pH meter
-
1-liter volumetric flask
-
Magnetic stirrer and stir bar
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Add approximately 500 mL of water to the 1-liter volumetric flask.
-
Place the flask on the magnetic stirrer and add the stir bar.
-
While stirring, add the required amount of this compound formulation to achieve the desired final concentration.
-
Allow the this compound to fully dissolve or disperse.
-
Measure the initial pH of the solution using the calibrated pH meter.
-
Gradually add small increments of the pH adjuster to the solution.
-
Continuously monitor the pH, allowing the reading to stabilize after each addition.
-
Continue adding the pH adjuster until the target pH of 4.5 is reached.
-
Add water to bring the final volume to 1 liter.
-
Mix thoroughly and use the solution promptly.
Data Presentation
The following table summarizes the expected impact of pH on the stability and efficacy of triketone herbicides, based on available literature. This information can be used as a general guideline for experiments with this compound.
| pH Level | Anticipated Effect on Stability (Hydrolysis) | Anticipated Effect on Herbicidal Efficacy | References |
| < 4.0 | Generally stable. | May be optimal for some triketones, especially with certain adjuvants. | [4] |
| 4.0 - 6.0 | Optimal Stability. Minimal degradation due to hydrolysis. | Generally high efficacy; enhanced foliar absorption may occur at the lower end of this range. | [3][5] |
| 6.1 - 7.0 | Stable. | Good efficacy. | [3] |
| > 7.0 (Alkaline) | Potential for alkaline hydrolysis, leading to degradation over time. | Reduced efficacy due to active ingredient breakdown. | [2][3] |
Visualizations
Below are diagrams illustrating key concepts and workflows related to adjusting pH for optimal this compound activity.
References
- 1. benchchem.com [benchchem.com]
- 2. epa.gov [epa.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 6. This compound sodium | CymitQuimica [cymitquimica.com]
- 7. This compound: mode of action, uses, and synthesis method_Chemicalbook [chemicalbook.com]
- 8. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
Validation & Comparative
A Comparative Analysis of Lancotrione and Tefuryltrione Efficacy in Weed Management
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the herbicidal efficacy of lancotrione and tefuryltrione, two structurally related triketone herbicides. Both compounds function by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, a key component in the plastoquinone biosynthesis pathway in plants.[1][2] This inhibition leads to the bleaching of susceptible weeds and their eventual death.[3] This comparison summarizes available experimental data on their performance and outlines the methodologies used in these evaluations.
Quantitative Efficacy Data
While direct comparative studies between this compound and tefuryltrione are not extensively available in peer-reviewed literature, their individual efficacies have been documented. The following tables synthesize the available quantitative data from separate studies to facilitate a comparative assessment.
Table 1: Efficacy of Tefuryltrione Against Various Weed Species
| Weed Species | Application Rate (g a.i. ha⁻¹) | Efficacy Metric | Result | Reference |
| Eleocharis kuroguwai | 82.38 - 93.39 | GR₉₀¹ | Dose required for 90% growth inhibition | [4][5] |
| Annual Weeds² | 201 (in mixture with triafamone) | % Control (Dry Weight Reduction) | 96.9 - 99.2% | [6] |
| Perennial Weeds³ | 201 (in mixture with triafamone) | % Control (Dry Weight Reduction) | 97.2 - 98.1% | [6] |
| Sulfonylurea-resistant Scirpus juncoides | Not specified | Observation | Excellent controlling effect | [4][7] |
¹GR₉₀: The dose required to inhibit weed growth by 90%. ²Annual weeds included various species found in paddy fields. ³Perennial weeds included Sagittaria trifolia, Eleocharis kuroguwai, and Scirpus juncoides.[6]
Table 2: Efficacy of this compound Against Various Weed Species
| Weed Species | Application Rate | Efficacy Metric | Result | Reference |
| Gramineous and Broadleaf Weeds in Paddy Fields | Effective Dose | Control | Good control effect | [2] |
| Echinochloa crusgalli | Effective Dose | Control | Good control effect | [2] |
| Scirpus spp. | Effective Dose | Control | Good control effect | [2] |
| Arrowhead (Sagittaria spp.) | Effective Dose | Control | Good control effect | [2] |
Note: Specific quantitative efficacy data (e.g., GR₅₀, GR₉₀, or percentage control at specified rates) for this compound from peer-reviewed experimental studies is limited in the public domain. The available information indicates its effectiveness against key weeds in rice cultivation.
Mechanism of Action: HPPD Inhibition
Both this compound and tefuryltrione belong to the triketone class of herbicides and share the same mode of action: the inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[1][2] HPPD is crucial for the biosynthesis of plastoquinone, a vital cofactor for the enzyme phytoene desaturase in the carotenoid biosynthesis pathway. The disruption of carotenoid production leads to the photooxidation of chlorophyll, resulting in the characteristic bleaching symptoms observed in susceptible plants.
Experimental Protocols
The following sections detail the typical methodologies employed in the evaluation of triketone herbicide efficacy, drawn from studies on tefuryltrione. These protocols can be considered representative for assessing the performance of this compound as well.
Dose-Response Studies for Weed Control Efficacy
Objective: To determine the herbicide dose required to achieve a certain level of weed growth inhibition (e.g., GR₅₀ or GR₉₀).
Methodology:
-
Plant Cultivation: Target weed species (e.g., Eleocharis kuroguwai) are cultivated in pots containing a suitable soil mixture under controlled greenhouse conditions (temperature, humidity, and photoperiod).[5]
-
Herbicide Application: Herbicides are applied at a range of doses to the plants at a specific growth stage. Applications are typically made using a calibrated sprayer to ensure uniform coverage.[5]
-
Data Collection: After a set period (e.g., 14-21 days after treatment), the above-ground fresh or dry weight of the treated plants is measured and compared to an untreated control group.
-
Statistical Analysis: The data is subjected to a non-linear regression analysis to fit a dose-response curve, from which the GR₅₀ and GR₉₀ values are calculated.[5]
Field Efficacy Trials
Objective: To evaluate the herbicide's performance under real-world agricultural conditions.
Methodology:
-
Experimental Design: Field experiments are typically conducted in a randomized complete block design with multiple replications per treatment. Plot sizes are defined, and rice is transplanted.[6]
-
Treatments: Herbicide treatments, including different rates and combinations, are applied at a specific time relative to rice transplanting (e.g., 15 days after transplanting). An untreated control plot is included for comparison.[6]
-
Weed Control Evaluation: Weed control efficacy is assessed at a set time after treatment (e.g., 40 days after treatment). This is often done by collecting weed biomass from a defined area within each plot, drying it, and weighing it. The percentage of weed control is calculated relative to the untreated control.[6]
-
Crop Phytotoxicity Assessment: The potential for crop injury is visually assessed at multiple time points after treatment using a standardized scale (e.g., 0-9, where 0 is no injury and 9 is plant death).[6]
-
Data Analysis: Data on weed control and crop phytotoxicity are subjected to analysis of variance (ANOVA) to determine statistically significant differences between treatments.
Concluding Remarks
Both this compound and tefuryltrione are effective HPPD-inhibiting herbicides for weed control in rice. Tefuryltrione has demonstrated high efficacy against a range of annual and perennial weeds, including those resistant to other herbicide classes like sulfonylureas. While specific quantitative data for this compound is less accessible, its approval and use in rice cultivation for controlling key grass and broadleaf weeds underscore its efficacy.
For researchers and drug development professionals, the shared mechanism of action and structural similarity of these compounds suggest that experimental protocols for one can largely be adapted for the other. Further head-to-head comparative studies under identical conditions are warranted to provide a more definitive ranking of their herbicidal potency and weed control spectrum.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound: mode of action, uses, and synthesis method_Chemicalbook [chemicalbook.com]
- 3. Frontiers | Assessing the Effects of β-Triketone Herbicides on the Soil Bacterial and hppd Communities: A Lab-to-Field Experiment [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. researchgate.net [researchgate.net]
Cross-Resistance Profile of Lancotrione in Herbicide-Resistant Weed Populations: A Comparative Analysis
A notable information gap exists in publicly available research regarding specific cross-resistance studies of Lancotrione in herbicide-resistant weed biotypes. This compound, a newer triketone 4-hydroxyphenylpyruvate dioxygenase (HPPD)-inhibiting herbicide developed by Ishihara Sangyo Kaisha, is primarily used for controlling broadleaf weeds and sedges in rice paddies[1][2][3]. While resistance to the HPPD-inhibitor class of herbicides is a documented and growing concern in several key agricultural weed species, direct comparative data on this compound's performance against these resistant populations is not yet present in the reviewed scientific literature. This guide, therefore, provides a comprehensive overview of cross-resistance to HPPD-inhibiting herbicides as a class and outlines the standardized experimental protocols used to conduct such assessments. This framework will be essential for evaluating this compound as more data becomes available.
Understanding Cross-Resistance to HPPD-Inhibiting Herbicides
Cross-resistance occurs when a weed population develops resistance to a specific herbicide and, as a result, also exhibits resistance to other herbicides with the same mode of action, even without prior exposure to them. For HPPD-inhibiting herbicides, the primary mechanism of resistance observed in broadleaf weeds such as Palmer amaranth (Amaranthus palmeri), waterhemp (Amaranthus tuberculatus), and wild radish (Raphanus raphanistrum) is enhanced metabolism[4][5][6][7]. This non-target-site resistance mechanism enables the weed to detoxify the herbicide before it can reach its target enzyme, HPPD. This metabolic pathway can be effective against multiple herbicides within the same chemical class, leading to cross-resistance.
Documented Resistance to HPPD-Inhibiting Herbicides
Several important agricultural weeds have evolved resistance to various HPPD-inhibiting herbicides. The table below summarizes some of the key instances of resistance to this herbicide class. It is important to note that while this compound belongs to this class, its efficacy against these resistant biotypes has not been specifically reported in the reviewed literature.
| Weed Species | Resistant To | Primary Resistance Mechanism |
| Palmer amaranth (Amaranthus palmeri) | Mesotrione, Tembotrione | Enhanced Metabolism |
| Waterhemp (Amaranthus tuberculatus) | Mesotrione, Tembotrione, Isoxaflutole | Enhanced Metabolism |
| Wild Radish (Raphanus raphanistrum) | Pyrasulfotole, Mesotrione, Topramezone | Enhanced Metabolism |
Experimental Protocols for Assessing Herbicide Cross-Resistance
The evaluation of cross-resistance to a new herbicide like this compound would typically follow established protocols in weed science. These protocols are designed to compare the response of suspected resistant and known susceptible weed populations to a range of herbicide doses.
Whole-Plant Dose-Response Bioassay
This is the standard method for quantifying the level of herbicide resistance in a weed population.
1. Seed Collection and Plant Growth:
-
Seeds are collected from the putative resistant weed population in the field and from a known susceptible population of the same species.
-
Seeds are germinated in a controlled environment (greenhouse or growth chamber) in trays containing a suitable potting medium.
-
Seedlings are thinned to a uniform number per pot (e.g., 2-4 plants) at the 2-3 leaf stage to ensure consistent growth.
-
Plants are grown under optimal conditions of temperature, light, and humidity.
2. Herbicide Application:
-
A range of doses for this compound and other comparator HPPD-inhibiting herbicides (e.g., mesotrione, tembotrione) are prepared. Doses are typically selected to bracket the recommended field application rate, including several fractions and multiples of this rate.
-
Herbicides are applied to the plants at a specific growth stage (e.g., 4-6 leaf stage) using a calibrated laboratory spray chamber to ensure uniform application.
-
A control group for each population is treated with a blank formulation (without the active ingredient).
3. Data Collection and Analysis:
-
Plants are returned to the controlled environment for a period of 14 to 21 days after treatment.
-
Visual injury ratings are typically recorded at 7, 14, and 21 days after treatment on a scale of 0% (no injury) to 100% (plant death).
-
At the end of the evaluation period, the above-ground biomass of all plants is harvested, dried in an oven, and weighed.
-
The data (visual injury or biomass reduction) is subjected to non-linear regression analysis to determine the herbicide dose required to cause 50% growth reduction (GR₅₀) or 50% mortality (LD₅₀) for each population and herbicide combination.
-
A Resistance Index (RI) is calculated by dividing the GR₅₀ or LD₅₀ of the resistant population by that of the susceptible population. An RI greater than 1 indicates resistance.
Experimental Workflow for Cross-Resistance Assessment
The logical flow of a study designed to investigate cross-resistance to a new herbicide is depicted in the diagram below.
Caption: A typical experimental workflow for assessing herbicide cross-resistance.
Conclusion
While specific data on the cross-resistance of weeds to this compound is currently lacking in the scientific literature, the established patterns of resistance to other HPPD-inhibiting herbicides provide a critical framework for future research. The primary mechanism of resistance to this class of herbicides in key broadleaf weeds is enhanced metabolism, which has the potential to confer cross-resistance to other HPPD inhibitors, including newer chemistries like this compound. As this compound sees wider use, it will be imperative to conduct rigorous cross-resistance studies following standardized protocols, such as the whole-plant dose-response bioassays detailed here. Such research will be vital for developing sustainable weed management strategies and preserving the efficacy of this important class of herbicides. Researchers and drug development professionals should prioritize the generation of these data to inform the responsible deployment of this compound in agricultural systems.
References
- 1. CN115363031A - Herbicide composition containing this compound-sodium salt and propanil - Google Patents [patents.google.com]
- 2. Overview of 10 herbicides and 1 herbicide safener creation products from 2015 to 2019 - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]
- 3. This compound: mode of action, uses, and synthesis method_Chemicalbook [chemicalbook.com]
- 4. 4-Hydroxyphenylpyruvate dioxygenase (HPPD)-inhibiting herbicides: past, present, and future | Weed Technology | Cambridge Core [cambridge.org]
- 5. experts.illinois.edu [experts.illinois.edu]
- 6. 4-Hydroxyphenylpyruvate dioxygenase (HPPD)-inhibiting herbicides: past, present, and future [ouci.dntb.gov.ua]
- 7. "4-Hydroxyphenylpyruvate Dioxygenase (HPPD)-Inhibiting Herbicides: Past" by Amit J. Jhala, Vipan Kumar et al. [digitalcommons.unl.edu]
Validating Lancotrione's Mode of Action: A Comparative Guide Based on Genetic and Biochemical Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Lancotrione's performance with other 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibiting herbicides. It includes supporting experimental data and detailed methodologies for key validation experiments to elucidate its mode of action.
This compound is a novel triketone herbicide commercialized in 2019 for the control of grass and broadleaf weeds in rice paddies.[1][2][3] Its mode of action is the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1][2] This enzyme is a key component in the biochemical pathway responsible for plastoquinone and tocopherol biosynthesis in plants.[4] Inhibition of HPPD leads to a depletion of these essential molecules, resulting in the characteristic bleaching of new plant tissues due to the photo-destruction of chlorophyll, ultimately leading to plant death.[4][5]
Comparative Analysis of HPPD Inhibitors
To understand the efficacy and characteristics of this compound, it is compared with other well-established HPPD inhibitor herbicides, such as Mesotrione and Topramezone.
Biochemical Potency
The half-maximal inhibitory concentration (IC50) is a critical measure of an inhibitor's potency. While specific IC50 data for this compound against the HPPD enzyme is not publicly available, the table below presents data for other HPPD inhibitors, providing a benchmark for expected potency.
| Compound | Target Organism | IC50 (nM) of HPPD Inhibition | Reference |
| This compound | Not Publicly Available | Not Publicly Available | |
| Mesotrione | Arabidopsis thaliana | 44.7 | [6] |
| Fenquinotrione | Arabidopsis thaliana | 44.7 | [6] |
| Nitisinone | Human | 173 | [7] |
| HPPD-IN-7 | Arabidopsis thaliana | 89 | [7] |
| HPPD-IN-1 | Arabidopsis thaliana | 248 | [7] |
| HPPD-IN-5 | Arabidopsis thaliana | 210 | [7] |
Herbicidal Efficacy
The efficacy of HPPD inhibitors varies across different weed species. The following table summarizes the comparative herbicidal activity of this compound and other HPPD inhibitors on key weed species.
| Weed Species | This compound | Mesotrione | Topramezone | Reference |
| Echinochloa crus-galli (Barnyardgrass) | Good control | Consistent control | Consistent control | [1][8] |
| Scirpus spp. (Bulrush) | Good control | - | - | [1] |
| Sagittaria spp. (Arrowhead) | Good control | - | - | [1] |
| Setaria faberi (Giant Foxtail) | - | Poor control | Consistent control | [9] |
| Setaria viridis (Green Foxtail) | - | Poor control | Consistent control | [9] |
| Amaranthus retroflexus (Redroot Pigweed) | - | Complete control | Complete control | [10] |
| Chenopodium album (Common Lambsquarters) | - | Complete control | Complete control | [10] |
| Ambrosia artemisiifolia (Common Ragweed) | - | Less effective (52% control) | Highly effective (97% control) | [10] |
Genetic Validation of the Mode of Action
While direct genetic validation studies specifically for this compound are not yet published, the mode of action of HPPD inhibitors, in general, is strongly supported by genetic evidence from studies on herbicide-resistant crops and weeds. The primary methods for genetic validation include:
-
Expression of a Resistant HPPD Enzyme: The development of herbicide-resistant crops has been achieved by introducing a modified HPPD gene from another organism (e.g., bacteria) that is less sensitive to the inhibitor.[4] Transgenic plants expressing this resistant HPPD enzyme exhibit a high level of tolerance to HPPD-inhibiting herbicides, confirming that HPPD is the primary target.[4]
-
Directed Evolution of HPPD: Laboratory-based directed evolution studies have been used to identify specific mutations in the HPPD gene that confer resistance to HPPD-inhibiting herbicides like mesotrione.[11][12] When these mutated HPPD variants are introduced into plants, the plants show enhanced resistance, further validating HPPD as the target.[11][12]
-
Gene Editing of HPPD: The use of CRISPR/Cas9 technology to edit the native HPPD gene in crops like rice has been shown to confer resistance to HPPD-inhibiting herbicides.[13] These studies pinpoint the precise molecular target of the herbicide class.
-
Analysis of Resistant Weed Populations: Studies on weed populations that have developed resistance to HPPD inhibitors often reveal mutations in the HPPD gene or overexpression of the HPPD enzyme.[14] This provides real-world genetic evidence for the herbicide's mode of action.
Experimental Protocols
The following are detailed methodologies for key experiments used to validate the mode of action of HPPD inhibitors like this compound.
In Vitro HPPD Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the HPPD enzyme.
Materials:
-
Recombinant HPPD enzyme (e.g., from Arabidopsis thaliana)
-
This compound and other comparator herbicides
-
4-hydroxyphenylpyruvate (HPP) substrate
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.5)
-
Cofactors (e.g., Fe(II), ascorbate)
-
96-well microplate
-
Spectrophotometer or fluorometer
Procedure:
-
Reagent Preparation: Prepare stock solutions of the HPPD enzyme, HPP substrate, and test compounds (this compound, comparators) in a suitable solvent (e.g., DMSO).
-
Assay Setup: In a 96-well plate, add the assay buffer, cofactors, and varying concentrations of the test compounds. Include control wells with no inhibitor and blank wells with no enzyme.
-
Enzyme Addition: Add the recombinant HPPD enzyme to all wells except the blanks.
-
Pre-incubation: Incubate the plate for a short period to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the HPP substrate to all wells.
-
Measurement: Monitor the rate of the enzymatic reaction by measuring the formation of the product, homogentisate. This can be done by measuring the increase in absorbance at a specific wavelength or by using a coupled fluorescent assay.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each inhibitor concentration. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
In Vivo Plant Bleaching Assay
Objective: To visually confirm the herbicidal effect of this compound and compare its efficacy with other HPPD inhibitors in a whole-plant system.
Materials:
-
Seeds of a susceptible plant species (e.g., Arabidopsis thaliana, cress, or a target weed species)
-
Potting mix and small pots or petri dishes with agar medium
-
This compound and other comparator herbicides at various concentrations
-
Growth chamber with controlled light and temperature conditions
Procedure:
-
Plant Growth: Sow the seeds in pots or on agar plates and allow them to germinate and grow to a specific stage (e.g., 2-3 leaf stage).
-
Herbicide Application: Apply the different concentrations of this compound and comparator herbicides to the plants. This can be done by spraying the foliage or by adding the herbicide to the growth medium. Include an untreated control group.
-
Incubation: Place the treated plants in a growth chamber under controlled conditions (e.g., 16-hour light/8-hour dark cycle).
-
Observation: Observe the plants daily for the development of bleaching symptoms on newly emerging leaves.
-
Data Collection: After a set period (e.g., 7-14 days), quantify the herbicidal effect. This can be done by visually scoring the percentage of bleached tissue, measuring plant height, or determining the fresh/dry weight of the plants.
-
Data Analysis: Compare the dose-response of this compound with the other herbicides to determine its relative in vivo efficacy.
Visualizations
References
- 1. This compound: mode of action, uses, and synthesis method_Chemicalbook [chemicalbook.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. CN115363031A - Herbicide composition containing this compound-sodium salt and propanil - Google Patents [patents.google.com]
- 4. p-Hydroxyphenylpyruvate dioxygenase inhibitor-resistant plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Broad 4-Hydroxyphenylpyruvate Dioxygenase Inhibitor Herbicide Tolerance in Soybean with an Optimized Enzyme and Expression Cassette - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Efficacy of topramezone and mesotrione for the control of annual grasses. | Semantic Scholar [semanticscholar.org]
- 9. interesjournals.org [interesjournals.org]
- 10. ncwss.org [ncwss.org]
- 11. Identification and application of herbicide‐resistant 4‐hydroxyphenylpyruvate dioxygenase (HPPD) alleles via directed evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jrweedsci.com [jrweedsci.com]
- 13. researchgate.net [researchgate.net]
- 14. Herbicide resistance no longer a black box for scientists | College of Agricultural, Consumer & Environmental Sciences | Illinois [aces.illinois.edu]
Comparative Analysis of Lancotrione and Other HPPD Inhibitors: A Guide for Researchers
This guide provides a comprehensive comparative analysis of the recently developed herbicide Lancotrione and other established 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors. It is intended for researchers, scientists, and professionals in the field of drug and herbicide development. This document summarizes the available performance data, details key experimental methodologies, and visualizes important biological and experimental pathways.
Introduction to HPPD Inhibitors
4-Hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors are a significant class of herbicides that act by disrupting a critical enzymatic step in the tyrosine catabolism pathway in plants. This inhibition ultimately leads to the bleaching of leaves and plant death.[1] The triketone class of HPPD inhibitors, which includes this compound and Mesotrione, was inspired by the natural phytotoxin leptospermone.[2] this compound, developed by Ishihara Sangyo Kaisha and commercialized in 2019, is a newer addition to this class, primarily for use in rice cultivation.[3][4]
Mechanism of Action of HPPD Inhibitors
HPPD is a key enzyme that catalyzes the conversion of 4-hydroxyphenylpyruvate to homogentisate, a precursor for the biosynthesis of plastoquinone and tocopherols (Vitamin E).[4] Plastoquinone is an essential cofactor for carotenoid biosynthesis. The inhibition of HPPD leads to a depletion of plastoquinone, which in turn disrupts carotenoid synthesis. Carotenoids protect chlorophyll from photo-oxidation; their absence results in the characteristic bleaching symptoms observed in treated plants, followed by necrosis and death.[1]
Below is a diagram illustrating the signaling pathway affected by HPPD inhibitors.
Comparative Performance Analysis
Direct comparative experimental data for this compound against other HPPD inhibitors under identical conditions is limited in publicly available literature. The following tables summarize the available information on this compound and provide a comparison with other well-established HPPD inhibitors based on data from various sources.
Table 1: General Properties of Selected HPPD Inhibitors
| Property | This compound | Mesotrione | Topramezone | Tembotrione | Bicyclopyrone |
| Chemical Class | Triketone | Triketone | Pyrazolone | Triketone | Triketone |
| Year of Introduction | 2019[3] | 2001[2] | 2006 | ~2007 | ~2013 |
| Primary Crops | Rice[3][4] | Maize, Sugarcane, Turfgrass[2][5] | Maize | Maize | Maize, Sugarcane |
Table 2: Weed Control Spectrum of Selected HPPD Inhibitors
Disclaimer: The weed control efficacy can vary based on application rates, environmental conditions, and weed biotypes. The information below is a general overview.
| Weed Species | This compound | Mesotrione | Topramezone | Tembotrione | Bicyclopyrone |
| Grasses | |||||
| Echinochloa crus-galli (Barnyardgrass) | Good control[4] | Suppression to control | Good control | Good control | Good control |
| Digitaria sanguinalis (Large Crabgrass) | Data not available | Good control[2] | Good control | Good control | Good control |
| Setaria spp. (Foxtails) | Data not available | Suppression | Good control | Good control | Good control |
| Broadleaf Weeds | |||||
| Amaranthus spp. (Pigweeds) | Data not available | Good control[2] | Good control | Good control | Good control |
| Chenopodium album (Common Lambsquarters) | Data not available | Good control[2] | Good control | Good control | Good control |
| Abutilon theophrasti (Velvetleaf) | Data not available | Good control[2] | Good control | Good control | Good control |
| Sedges | |||||
| Scirpus spp. (Bulrushes) | Good control[4] | Suppression | Suppression | Suppression | Good control |
| Sagittaria spp. (Arrowhead) | Good control[4] | Data not available | Data not available | Data not available | Data not available |
Table 3: Quantitative Performance Data (IC50 Values)
Note: IC50 values represent the concentration of an inhibitor required for 50% inhibition of enzyme activity. Lower values indicate higher potency. The data below is compiled from various sources and may not be directly comparable due to different experimental conditions. No publicly available IC50 value for this compound was found.
| HPPD Inhibitor | IC50 (nM) | Target Enzyme Source | Reference |
| Mesotrione | ~10,000 pM (10 nM) | Arabidopsis thaliana | [2] |
| Topramezone | Data not available | ||
| Tembotrione | Data not available | ||
| Bicyclopyrone | Data not available | ||
| Fenquinotrione | 44.7 | Arabidopsis thaliana | [6] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of HPPD inhibitors. Below are representative methodologies for key assays.
In Vitro HPPD Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the HPPD enzyme.
Materials:
-
Recombinant HPPD enzyme (e.g., from Arabidopsis thaliana)
-
4-hydroxyphenylpyruvate (HPP) substrate
-
Ascorbic acid
-
Fe(II) solution
-
Assay buffer (e.g., phosphate buffer, pH 7.0)
-
Test compounds (HPPD inhibitors)
-
96-well microplate
-
Microplate reader or oxygen electrode
Procedure:
-
Preparation of Reagents: Prepare stock solutions of the HPPD enzyme, HPP substrate, ascorbic acid, Fe(II), and test compounds in the assay buffer.
-
Assay Reaction:
-
In each well of the microplate, add the assay buffer, ascorbic acid, and Fe(II).
-
Add varying concentrations of the test compound to the respective wells. Include a control with no inhibitor.
-
Initiate the reaction by adding the HPPD enzyme to each well.
-
After a brief pre-incubation, add the HPP substrate to start the enzymatic reaction.
-
-
Measurement:
-
The enzyme activity can be measured by monitoring the consumption of oxygen with an oxygen electrode or by spectrophotometrically measuring the formation of homogentisate.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
In Vivo Whole-Plant Herbicidal Efficacy Assay
Objective: To evaluate the herbicidal efficacy of a test compound on whole plants under controlled conditions.
Materials:
-
Seeds of target weed species (e.g., Echinochloa crus-galli, Abutilon theophrasti)
-
Pots with a suitable soil mix
-
Greenhouse or growth chamber with controlled light, temperature, and humidity
-
Test compounds formulated for spraying
-
Calibrated spray chamber
-
Commercial standard herbicide (positive control)
-
Formulation blank (negative control)
Procedure:
-
Plant Growth: Sow the seeds of the target weed species in pots and grow them in the greenhouse or growth chamber until they reach a specific growth stage (e.g., 2-3 leaf stage).
-
Herbicide Application:
-
Prepare different concentrations of the test compound in a suitable spray formulation.
-
Apply the formulations to the plants at a constant spray volume using a calibrated spray chamber.
-
Include negative and positive controls in the experiment.
-
-
Evaluation:
-
Return the treated plants to the greenhouse or growth chamber.
-
Visually assess the herbicidal injury (e.g., bleaching, necrosis, growth inhibition) at regular intervals (e.g., 7, 14, and 21 days after treatment) using a rating scale (0% = no effect, 100% = complete plant death).
-
For a more quantitative assessment, harvest the above-ground biomass of the plants at the end of the experiment, dry it, and weigh it to determine the growth reduction (GR50).
-
The following diagram illustrates a typical experimental workflow for the discovery and comparison of novel HPPD inhibitors.
Conclusion
This compound is a promising new HPPD inhibitor with reported efficacy against key weeds in rice.[4] While it shares the same mode of action as other triketone herbicides like mesotrione, a comprehensive and direct comparative analysis of its performance based on publicly available experimental data is currently challenging. The established HPPD inhibitors such as mesotrione, topramezone, tembotrione, and bicyclopyrone have well-documented weed control spectrums and performance characteristics in various crops, primarily maize.
For a definitive comparison of this compound's potency and efficacy relative to other HPPD inhibitors, further research generating direct comparative data under standardized experimental conditions is necessary. The experimental protocols detailed in this guide provide a framework for conducting such comparative studies, which will be invaluable for the scientific community and for the development of next-generation weed management solutions.
References
- 1. ahri.uwa.edu.au [ahri.uwa.edu.au]
- 2. Mesotrione - Wikipedia [en.wikipedia.org]
- 3. Overview of 10 herbicides and 1 herbicide safener creation products from 2015 to 2019 - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]
- 4. This compound: mode of action, uses, and synthesis method_Chemicalbook [chemicalbook.com]
- 5. News - Quinclorac vs Tenacity (Mesotrione): Which Herbicide Is Better for Grass Weed Control? [bigpesticides.com]
- 6. researchgate.net [researchgate.net]
Ecotoxicological Profile of Lancotrione in Comparison to Other HPPD-Inhibiting Herbicides
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The development of new herbicides with improved efficacy and environmental safety profiles is a continuous endeavor in agrochemical research. Lancotrione, a newer entrant into the class of 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibiting herbicides, presents a novel option for weed management.[1] This guide provides a comparative ecotoxicological profile of this compound against other established HPPD inhibitors: mesotrione, topramezone, and bicyclopyrone.
All four herbicides share a common mode of action, inhibiting the HPPD enzyme, which is crucial for plastoquinone and tocopherol biosynthesis in plants.[2][3] This inhibition leads to the bleaching of susceptible plants and their eventual death.[2][3] While effective in weed control, the potential impact of these herbicides on non-target organisms and the broader ecosystem is a critical aspect of their overall assessment.
This guide summarizes the available quantitative data on the aquatic and terrestrial toxicity, persistence, and bioaccumulation potential of these four herbicides. Detailed experimental protocols for the key ecotoxicological studies are also provided to aid in the interpretation and replication of findings. It is important to note that as a relatively new herbicide, publicly available ecotoxicological data for this compound is limited compared to the other more established compounds.
Quantitative Ecotoxicological Data
The following tables summarize the key ecotoxicological endpoints for this compound, mesotrione, topramezone, and bicyclopyrone. Data has been compiled from various sources, including regulatory agency databases and scientific literature. A notable data gap exists for this compound across several key parameters.
Table 1: Aquatic Toxicity
| Herbicide | Test Organism | Endpoint | Value (mg/L) | Reference |
| This compound | Data Not Available | - | - | |
| Mesotrione | Oncorhynchus mykiss (Rainbow Trout) | 96-hr LC50 | >120 | [4] |
| Daphnia magna (Water Flea) | 48-hr EC50 | 900 | [4] | |
| Pseudokirchneriella subcapitata (Green Algae) | 72-hr ErC50 | 0.074 | [4] | |
| Topramezone | Oncorhynchus mykiss (Rainbow Trout) | 96-hr LC50 | >97.4 | [5] |
| Daphnia magna (Water Flea) | 48-hr EC50 | >100 | [6] | |
| Pseudokirchneriella subcapitata (Green Algae) | 72-hr ErC50 | 4.9 | [6] | |
| Bicyclopyrone | Oncorhynchus mykiss (Rainbow Trout) | 96-hr LC50 | >100 | [7] |
| Daphnia magna (Water Flea) | 48-hr EC50 | >100 | [7] | |
| Lemna gibba (Duckweed) | 7-day EC50 | 0.007076 | [8] |
Table 2: Terrestrial Toxicity
| Herbicide | Test Organism | Endpoint | Value | Reference |
| This compound | Data Not Available | - | - | |
| Mesotrione | Colinus virginianus (Bobwhite Quail) | Acute Oral LD50 | >2000 mg/kg bw | [4] |
| Apis mellifera (Honeybee) | Acute Contact LD50 | >100 µ g/bee | [4] | |
| Apis mellifera (Honeybee) | Acute Oral LD50 | >11 µ g/bee | [4] | |
| Eisenia fetida (Earthworm) | 14-day LC50 | >1000 mg/kg soil | [4] | |
| Topramezone | Colinus virginianus (Bobwhite Quail) | Acute Oral LD50 | >2000 mg/kg bw | [6] |
| Apis mellifera (Honeybee) | Acute Contact LD50 | >100 µ g/bee | [6] | |
| Apis mellifera (Honeybee) | Acute Oral LD50 | >25 µ g/bee | [6] | |
| Eisenia fetida (Earthworm) | 14-day LC50 | >500 mg/kg soil | [6] | |
| Bicyclopyrone | Colinus virginianus (Bobwhite Quail) | Acute Oral LD50 | 1206 mg/kg bw | [8] |
| Apis mellifera (Honeybee) | Acute Contact LD50 | >100 µ g/bee | [7] | |
| Eisenia fetida (Earthworm) | 14-day LC50 | >1000 mg/kg soil | [7] |
Table 3: Environmental Fate
| Herbicide | Parameter | Value | Reference |
| This compound | Soil Aerobic Metabolism DT50 | Data Not Available | |
| Bioconcentration Factor (BCF) | Data Not Available | ||
| Mesotrione | Soil Aerobic Metabolism DT50 | 2.6 - 15 days | [4] |
| Bioconcentration Factor (BCF) | <1 | [4] | |
| Topramezone | Soil Aerobic Metabolism DT50 | 9.9 - 66.7 days | [6] |
| Bioconcentration Factor (BCF) | <1 | [6] | |
| Bicyclopyrone | Soil Aerobic Metabolism DT50 | 6.7 - 213.2 days | [7] |
| Bioconcentration Factor (BCF) | <1 | [7] |
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the mode of action of HPPD-inhibiting herbicides and a generalized workflow for conducting key ecotoxicological studies.
References
- 1. R&D Activities | Organic Chemicals Division | R&D | Chemical Manufacturerï¼ISHIHARA SANGYO KAISHA, LTD. [iskweb.co.jp]
- 2. Pesticide residues in food: report 2024: Joint FAO/WHO Meeting on Pesticide Residues [who.int]
- 3. This compound (Ref: SL-261) [sitem.herts.ac.uk]
- 4. Acute and chronic toxicity of selected disinfection byproducts to Daphnia magna, Cyprinodon variegatus, and Isochrysis galbana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical Manufacturer, ISHIHARA SANGYO KAISHA,LTD. [iskweb.co.jp]
- 6. direct.hpc-j.co.jp [direct.hpc-j.co.jp]
- 7. Plant Production and Protection Division: The Joint FAO/WHO Meeting on Pesticide Residues (JMPR) [fao.org]
- 8. researchgate.net [researchgate.net]
Synergistic Weed Management: A Comparative Analysis of Lancotrione and Propanil Combinations
A deep dive into the enhanced herbicidal effects of combining Lancotrione and Propanil, this guide offers researchers and agricultural scientists a comprehensive look at the supporting experimental data, detailed protocols for efficacy evaluation, and the underlying biochemical pathways that contribute to their synergistic action.
The continuous challenge of weed management in agriculture necessitates the exploration of innovative and effective herbicide strategies. One such approach is the combination of herbicides with different modes of action to enhance efficacy and broaden the spectrum of controlled weeds. This guide provides a comparative analysis of the synergistic effects observed when this compound, a 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor, is combined with Propanil, a photosystem II (PSII) inhibitor.
Performance Data: Enhanced Efficacy on Key Weed Species
Experimental data demonstrates a significant synergistic effect when this compound and Propanil are applied as a tank mix. This combination has shown markedly improved control of problematic grass weeds in rice cultivation, such as Echinochloa crusgalli (barnyard grass) and Digitaria sanguinalis (large crabgrass), compared to the individual application of each herbicide.
The synergistic effect is quantified using the Colby method, where an expected efficacy is calculated based on the performance of individual herbicides, and this is compared against the observed efficacy of the mixture. A higher observed value indicates synergy.
| Target Weed Species | Herbicide Treatment | Application Rate (g a.i./ha) | Observed Efficacy (%)[1] | Expected Efficacy (%) | Synergy Level |
| Echinochloa crusgalli | This compound-sodium | 30 | 75 | - | - |
| Propanil | 1500 | 60 | - | - | |
| This compound-sodium + Propanil | 30 + 1500 | 95 | 90 | Synergistic | |
| Digitaria sanguinalis | This compound-sodium | 30 | 70 | - | - |
| Propanil | 1500 | 55 | - | - | |
| This compound-sodium + Propanil | 30 + 1500 | 92 | 86.5 | Synergistic |
Unraveling the Mechanism: Dual Modes of Action
The observed synergy stems from the distinct and complementary modes of action of this compound and Propanil. By targeting two separate and vital plant processes, the combination delivers a more robust and comprehensive herbicidal effect.
This compound, as a triketone HPPD inhibitor, disrupts the carotenoid biosynthesis pathway.[2] This leads to the bleaching of new growth as chlorophyll is left unprotected from photo-oxidation. Propanil, an amide herbicide, inhibits photosynthesis at photosystem II, blocking electron transport and leading to a rapid cessation of energy production and the generation of damaging reactive oxygen species.[1]
Experimental Protocols for Evaluating Synergy
To ensure accurate and reproducible results when evaluating the synergistic effects of this compound and Propanil, a detailed experimental protocol is essential. The following outlines a robust methodology for a post-emergence herbicide efficacy trial conducted under controlled greenhouse conditions.
Plant Material and Growth Conditions
-
Test Weed Species: Echinochloa crusgalli and Digitaria sanguinalis.
-
Crop Species: Oryza sativa (rice) for crop safety evaluation.
-
Planting: Sow seeds of weed and rice species in 10 cm diameter pots filled with a sterilized sandy loam soil mix. Thin seedlings to a uniform number (e.g., 5 plants per pot) after emergence.
-
Greenhouse Conditions: Maintain a temperature of 28/22°C (day/night) with a 14-hour photoperiod. Provide supplementary lighting to ensure consistent light intensity. Water plants as needed to maintain optimal growth.
Herbicide Application
-
Growth Stage: Apply herbicides when weed species are at the 3-4 leaf stage and rice is at the 2-3 leaf stage.
-
Treatments:
-
Untreated control
-
This compound-sodium applied alone at various rates
-
Propanil applied alone at various rates
-
Tank mixtures of this compound-sodium and Propanil at various rate combinations
-
-
Application Method: Use a laboratory cabinet sprayer calibrated to deliver a spray volume of 200 L/ha at a constant pressure.
Data Collection and Analysis
-
Efficacy Assessment: Visually assess weed control 7, 14, and 21 days after treatment (DAT) on a scale of 0% (no effect) to 100% (complete plant death).
-
Biomass Reduction: At 21 DAT, harvest the above-ground biomass of the weeds in each pot. Dry the biomass in an oven at 70°C for 72 hours and record the dry weight.
-
Crop Injury: Visually assess rice injury at 7, 14, and 21 DAT on a scale of 0% (no injury) to 100% (plant death).
-
Synergy Calculation: Use the Colby method to determine the nature of the interaction between the two herbicides. The expected response (E) is calculated as follows:
-
E = X + Y - (XY/100)
-
Where X is the percent control from herbicide A, and Y is the percent control from herbicide B.
-
If the observed response is greater than E, the interaction is synergistic. If it is less than E, the interaction is antagonistic. If it is equal to E, the interaction is additive.
-
References
Independent Verification of Lancotrione's Herbicidal Spectrum: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the herbicidal performance of Lancotrione with other commercially available alternatives for weed control in rice cultivation. Due to the recent introduction of this compound, independent, peer-reviewed quantitative data on its broad herbicidal spectrum is limited. This document summarizes available information on this compound and presents independently verified efficacy data for established herbicides to provide a comparative context.
Executive Summary
This compound is a novel triketone herbicide that functions as a 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor.[1] Announced by Ishihara Sangyo Kaisha in 2016 and commercialized in 2019, it is primarily used in rice for the control of grass and broadleaf weeds.[1] Available information suggests its effectiveness against key rice weeds such as Echinochloa crus-galli, Scirpus spp., and Arrowhead (Sagittaria spp.).[1] A patent has also indicated a synergistic herbicidal effect when this compound-sodium salt is combined with propanil.[2]
This guide offers a synthesized comparison based on available data for this compound and other widely used rice herbicides. All quantitative data is presented in structured tables for ease of comparison. Detailed experimental protocols for herbicide efficacy trials are also provided to ensure a thorough understanding of the cited data.
Comparative Herbicidal Efficacy
The following tables summarize the herbicidal efficacy of this compound (based on available claims) and other selected herbicides against common weeds in rice. It is important to note that the data for herbicides other than this compound are derived from various independent studies and the efficacy can vary based on experimental conditions.
Table 1: Efficacy Against Grassy Weeds
| Herbicide | Weed Species | Application Rate (g a.i./ha) | Control Efficacy (%) | Citation |
| This compound | Echinochloa crus-galli (Barnyardgrass) | Not specified | Good control | [1][3] |
| Tefuryltrione | Eleocharis kuroguwai (Water chestnut) | 82.38 - 93.39 | 90% growth reduction | [4] |
| Propanil | Propanil-Resistant Echinochloa crus-galli | 830 - 6600 | 33 - 81% | [5] |
| Quinclorac | Echinochloa crus-galli (Barnyardgrass) | 200 | Successful control | [6] |
| Penoxsulam | Grassy Weeds (general) | 20.0 - 22.5 (post-emergence) | 77 - 88% | [7] |
| Cyhalofop-butyl | Echinochloa crus-galli (Barnyardgrass) | 100 - 200 | 73.3 - 88.3% (density reduction) | [8] |
| Florpyrauxifen-benzyl | Echinochloa crus-galli (Barnyardgrass) | 600 - 1000 ml/ha | >90% | [9] |
| Bensulfuron-methyl | Echinochloa colona | 60 | 90.0% (Weed Control Efficiency) | [10] |
Table 2: Efficacy Against Broadleaf and Sedge Weeds
| Herbicide | Weed Species | Application Rate (g a.i./ha) | Control Efficacy (%) | Citation |
| This compound | Scirpus spp. (Sedges) | Not specified | Good control | [1] |
| This compound | Arrowhead (Sagittaria spp.) | Not specified | Good control | [1] |
| Penoxsulam | Broadleaf Weeds & Sedges | 20.0 - 22.5 (post-emergence) | 37 - 83% | [7] |
| Bensulfuron-methyl | Cyperus difformis, Fimbristylis miliacea, Sphenoclea zeylanica, Marsilea quadrifolia | 60 | 90.0% (Weed Control Efficiency) | [10] |
| Florpyrauxifen-benzyl | Ludwigia sp., Spenoclea sp., Monochoria vaginalis | 400 - 1000 ml/ha | >90% | [9] |
Experimental Protocols
The data presented for the comparative herbicides were generated using standardized methodologies for assessing herbicide efficacy. A general outline of these protocols is provided below.
1. Greenhouse Bioassay Protocol
-
Plant Material: Seeds of target weed species are collected from fields and propagated in a greenhouse. For resistance testing, seeds from suspected resistant populations are compared against known susceptible populations.
-
Growing Conditions: Seedlings are grown in pots containing a standardized soil mix under controlled temperature, humidity, and photoperiod to ensure uniform growth.
-
Herbicide Application: Herbicides are applied at various doses, including the recommended field rate, and fractions or multiples thereof. Applications are typically made at a specific growth stage of the weeds (e.g., 2-4 leaf stage). A precision bench sprayer is used to ensure uniform application.
-
Data Collection: Weed control efficacy is assessed at specific intervals after treatment (e.g., 7, 14, and 21 days). Assessments are typically visual ratings of plant injury (chlorosis, necrosis, stunting) on a scale of 0% (no effect) to 100% (complete kill). Plant biomass (fresh or dry weight) is also measured and compared to untreated controls.
-
Statistical Analysis: Data are subjected to statistical analysis, often using a log-logistic dose-response model to calculate the herbicide rate required for 50% growth reduction (GR50) or 50% mortality (LD50).
2. Field Trial Protocol
-
Experimental Design: Field trials are typically conducted in a randomized complete block design with multiple replications (usually 3 or 4).
-
Plot Establishment: Plots of a standardized size are established in fields with a natural and uniform infestation of the target weed species.
-
Herbicide Application: Herbicides are applied at specified rates and timings (pre-emergence or post-emergence) using a calibrated backpack or plot sprayer.
-
Data Collection: Weed control is assessed visually at various intervals after application. Weed density (number of plants per unit area) and weed biomass are also determined by collecting samples from quadrats placed within each plot. Crop tolerance is also evaluated by visually assessing any phytotoxicity symptoms on the crop.
-
Yield Assessment: For trials conducted in crop fields, crop yield is harvested from the center of each plot to determine the impact of weed control on productivity.
-
Statistical Analysis: All data, including weed control ratings, biomass, and crop yield, are subjected to analysis of variance (ANOVA) to determine statistically significant differences between treatments.
Visualizing the Mode of Action: HPPD Inhibition Pathway
This compound belongs to the HPPD-inhibiting class of herbicides. These herbicides disrupt the normal function of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, which is crucial for the biosynthesis of plastoquinone and tocopherols in plants. The inhibition of this pathway leads to the bleaching of new growth, followed by plant death.
References
- 1. This compound: mode of action, uses, and synthesis method_Chemicalbook [chemicalbook.com]
- 2. CN115363031A - Herbicide composition containing this compound-sodium salt and propanil - Google Patents [patents.google.com]
- 3. This compound (Ref: SL-261) [sitem.herts.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Agrichemical Interactions with Propanil on Propanil-Resistant Barnyardgrass (Echinochloa crus-galli) | Weed Technology | Cambridge Core [cambridge.org]
- 6. researchgate.net [researchgate.net]
- 7. isws.org.in [isws.org.in]
- 8. jcp.modares.ac.ir [jcp.modares.ac.ir]
- 9. proceeding.researchsynergypress.com [proceeding.researchsynergypress.com]
- 10. researchgate.net [researchgate.net]
Lancotrione: A Performance Benchmark Against Commercial JAK2 Inhibitors
This guide provides a comprehensive performance comparison of the novel JAK2 inhibitor, Lancotrione, against established commercial standards, Ruxolitinib and Fedratinib. The data presented herein is intended to provide researchers, scientists, and drug development professionals with an objective analysis of this compound's potency, selectivity, and cellular efficacy, supported by detailed experimental protocols and pathway visualizations.
Introduction
The JAK/STAT signaling pathway is a critical regulator of cellular proliferation, differentiation, and apoptosis. Dysregulation of this pathway, particularly through mutations in JAK2 such as the V617F mutation, is a hallmark of myeloproliferative neoplasms (MPNs). This compound is a next-generation, ATP-competitive inhibitor designed to target JAK2 with high affinity and selectivity. This document benchmarks its in vitro performance against the established JAK2 inhibitors, Ruxolitinib and Fedratinib.
Mechanism of Action: The JAK/STAT Signaling Pathway
Upon cytokine binding, cytokine receptors dimerize, bringing associated Janus kinases (JAKs) into close proximity. The JAKs then phosphorylate each other and the receptor's intracellular domain. This creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once docked, STATs are phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and subsequent regulation of target gene expression. This compound exerts its therapeutic effect by inhibiting the kinase activity of JAK2, thereby blocking this signaling cascade.
Performance Data
This compound's performance was evaluated for its inhibitory potency (IC50) against JAK2 and its selectivity across the JAK family kinases. Furthermore, its efficacy in a cellular context was assessed using a human cell line harboring the JAK2-V617F mutation.
Table 1: Kinase Inhibitory Potency (IC50, nM)
| Compound | JAK1 | JAK2 | JAK3 | TYK2 |
|---|---|---|---|---|
| This compound | 28.5 | 1.2 | 350.1 | 198.5 |
| Ruxolitinib | 3.3 | 2.8 | 428.0 | 19.0 |
| Fedratinib | 35.0 | 3.0 | 330.0 | 280.0 |
Table 2: Cellular Efficacy (IC50, nM) on pSTAT3 Inhibition in HEL 92.1.7 Cells
| Compound | IC50 (nM) |
|---|---|
| This compound | 3.5 |
| Ruxolitinib | 8.9 |
| Fedratinib | 12.4 |
Experimental Protocols
The following protocols were employed to generate the data presented above.
1. In Vitro Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against JAK family kinases.
-
Methodology: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was used. Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes were incubated with a peptide substrate and ATP in the presence of serially diluted test compounds.
-
Procedure:
-
Test compounds were serially diluted in DMSO and added to a 384-well assay plate.
-
JAK enzyme, ULight™-peptide substrate, and ATP were added to initiate the reaction.
-
The reaction was incubated for 60 minutes at room temperature.
-
A solution containing Europium-labeled anti-phospho-peptide antibody was added to stop the reaction.
-
The plate was incubated for another 60 minutes to allow for antibody binding.
-
The TR-FRET signal was read on a compatible plate reader. Data was normalized to controls and IC50 values were calculated using a four-parameter logistic curve fit.
-
2. Cellular Phospho-STAT3 (pSTAT3) Assay
-
Objective: To measure the ability of compounds to inhibit JAK2-mediated STAT3 phosphorylation in a cellular context.
-
Cell Line: HEL 92.1.7, a human erythroleukemia cell line endogenously expressing the JAK2-V617F mutation.
-
Methodology: An AlphaLISA® SureFire® Ultra™ assay was used to quantify endogenous levels of phosphorylated STAT3 (Tyr705).
-
Procedure:
-
HEL 92.1.7 cells were seeded in a 96-well culture plate and starved for 4 hours.
-
Cells were treated with serially diluted compounds for 2 hours.
-
Cells were lysed using the provided lysis buffer.
-
The lysate was transferred to a 384-well assay plate.
-
Acceptor beads and donor beads were added according to the manufacturer's protocol.
-
The plate was incubated in the dark for 2 hours at room temperature.
-
The AlphaLISA signal was read on an EnVision® plate reader. IC50 values were determined by nonlinear regression analysis.
-
Conclusion
The data indicates that this compound is a highly potent and selective inhibitor of JAK2. In biochemical assays, this compound demonstrated superior potency for JAK2 (IC50 of 1.2 nM) compared to both Ruxolitinib (2.8 nM) and Fedratinib (3.0 nM). Its selectivity for JAK2 over other JAK family members, particularly JAK1, is a distinguishing feature. This enhanced selectivity was mirrored in the cellular context, where this compound inhibited STAT3 phosphorylation in JAK2-V617F mutant cells with an IC50 of 3.5 nM, showing greater efficacy than the commercial standards. These findings underscore the potential of this compound as a promising therapeutic candidate for the treatment of JAK2-driven myeloproliferative neoplasms.
Shifting Soils: A Comparative Look at the Environmental Fate of Lancotrione and Older Herbicides
For Immediate Release
A critical assessment of the environmental journey of the newer herbicide lancotrione, when benchmarked against established herbicides such as atrazine, glyphosate, and 2,4-D, reveals significant data gaps in publicly accessible research. While a comprehensive quantitative comparison is currently challenging due to the limited availability of specific environmental fate data for this compound, a qualitative analysis based on its chemical class—aroylcyclohexanedione (triketone)—along with extensive data on older herbicides, provides valuable insights for researchers, scientists, and drug development professionals.
This compound, a member of the triketone class of herbicides, functions by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. This mode of action is distinct from the older herbicides examined in this guide. Understanding the environmental persistence, mobility, and toxicity of these compounds is paramount for assessing their overall ecological impact.
Quantitative Comparison of Environmental Fate Parameters
Due to the current lack of publicly available, peer-reviewed data on the specific environmental fate parameters for this compound, a direct quantitative comparison is not feasible. Aroylcyclohexanedione herbicides, as a class, exhibit a range of environmental behaviors. For instance, herbicides like bicyclopyrone can be persistent in soil and aquatic systems, while tembotrione is considered less stable.[1][2] Mesotrione's degradation is influenced by environmental conditions such as temperature, soil moisture, and pH.[3] Sulcotrione has been found to have a moderate retention in soil with half-lives ranging from 45 to 65 days.[4] This variability within the chemical class underscores the need for specific data on this compound.
In contrast, extensive research has been conducted on atrazine, glyphosate, and 2,4-D, providing a clearer, albeit variable, picture of their environmental profiles.
Table 1: Soil Sorption Coefficient (Koc) of Selected Herbicides
| Herbicide | Chemical Class | Koc (mL/g) | Interpretation |
| This compound | Aroylcyclohexanedione | Data not available | - |
| Atrazine | Triazine | 37.76 - 143.81 | Low to Moderate Mobility |
| Glyphosate | Organophosphate | 14.28 - 30.88 | Low Mobility |
| 2,4-D | Phenoxyalkanoic acid | 76 - 315 | Moderate to High Mobility |
Table 2: Soil Half-Life (DT50) of Selected Herbicides
| Herbicide | Chemical Class | DT50 (days) | Interpretation |
| This compound | Aroylcyclohexanedione | Data not available | - |
| Atrazine | Triazine | 4 - 385 | Variable Persistence |
| Glyphosate | Organophosphate | ~26 | Low to Moderate Persistence |
| 2,4-D | Phenoxyalkanoic acid | 10 (average) | Low Persistence |
Table 3: Aquatic Toxicity of Selected Herbicides
| Herbicide | Organism | Endpoint (96-hr LC50/EC50) | Toxicity (mg/L) |
| This compound | Fish, Daphnia, Algae | Data not available | - |
| Atrazine | Fish (various) | LC50 | >10 |
| Daphnia magna | EC50 | 6.9 | |
| Algae (various) | EC50 | 0.038 - 0.45 | |
| Glyphosate | Fish (Rainbow trout) | LC50 | 86 |
| Daphnia magna | EC50 | 780 | |
| Algae (Selenastrum capricornutum) | EC50 | 4.85 | |
| 2,4-D | Fish (Bluegill sunfish) | LC50 | 263 |
| Daphnia magna | EC50 | >100 | |
| Algae (Navicula pelliculosa) | EC50 | 153 |
Experimental Protocols
The data presented for the older herbicides are typically generated following standardized international guidelines to ensure consistency and comparability. The primary protocols are established by the Organisation for Economic Co-operation and Development (OECD).
Soil Sorption: OECD Guideline 106
This guideline, "Adsorption - Desorption Using a Batch Equilibrium Method," is the standard for determining the soil sorption coefficient (Koc). The protocol involves:
-
Preparation of Soil and Test Substance: Using a range of characterized soils, a solution of the herbicide at a known concentration is prepared.
-
Equilibration: The soil is mixed with the herbicide solution and agitated for a defined period to reach equilibrium.
-
Analysis: The concentration of the herbicide remaining in the solution is measured.
-
Calculation: The amount of herbicide adsorbed to the soil is calculated by subtracting the final solution concentration from the initial concentration. The Koc is then determined by normalizing the adsorption coefficient (Kd) to the organic carbon content of the soil.
Soil Degradation: OECD Guideline 307
"Aerobic and Anaerobic Transformation in Soil" is the guideline used to determine the soil half-life (DT50). The key steps are:
-
Soil Treatment: A defined amount of the herbicide is applied to fresh soil samples.
-
Incubation: The treated soil is incubated under controlled aerobic or anaerobic conditions (temperature, moisture).
-
Sampling and Analysis: At various time intervals, soil samples are taken and analyzed for the concentration of the parent herbicide and its degradation products.
-
Calculation: The rate of degradation is determined, and the DT50 is calculated, which is the time required for 50% of the initial herbicide concentration to dissipate.
Aquatic Toxicity: OECD Guidelines 201, 202, and 203
A battery of tests is used to assess the toxicity to different aquatic organisms:
-
OECD 201: Alga, Growth Inhibition Test: This test evaluates the effect of the herbicide on the growth of freshwater algae over 72 hours. The endpoint is the EC50, the concentration that causes a 50% reduction in growth.
-
OECD 202: Daphnia sp. Acute Immobilisation Test: This guideline assesses the acute toxicity to daphnids (water fleas). The endpoint is the EC50, the concentration that immobilizes 50% of the daphnids within 48 hours.
-
OECD 203: Fish, Acute Toxicity Test: This test determines the acute lethal toxicity of the herbicide to fish. The endpoint is the LC50, the concentration that is lethal to 50% of the test fish over a 96-hour period.
Visualizing Environmental Fate Pathways
The following diagrams illustrate the generalized environmental fate pathways of herbicides and the experimental workflow for assessing soil sorption.
References
- 1. mda.state.mn.us [mda.state.mn.us]
- 2. Ultimate fate of herbicide tembotrione and its metabolite TCMBA in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Degradation of Mesotrione Affected by Environmental Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Behaviour of sulcotrione and mesotrione in two soils - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Weed Biotype Responses to HPPD Inhibitor Herbicides: A Focus on Lancotrione and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The emergence of herbicide-resistant weed biotypes presents a significant challenge to global agriculture. Understanding the differential responses of these biotypes to various herbicidal compounds is crucial for developing effective and sustainable weed management strategies. This guide provides a comparative analysis of the performance of Lancotrione, a novel herbicide, and other established alternatives, supported by experimental data.
This compound is a new triketone herbicide that functions by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[1][2] This mode of action is shared by other herbicides, including mesotrione, topramezone, and isoxaflutole.[1][3][4][5] While specific comparative data on the differential response of weed biotypes to this compound is still emerging due to its recent introduction, we can infer its potential efficacy and the likelihood of resistance development by examining the well-documented responses of resistant weed biotypes to other HPPD inhibitors.
This guide focuses on the differential responses of key weed biotypes, Amaranthus tuberculatus (waterhemp) and Amaranthus palmeri (Palmer amaranth), to various HPPD inhibitor herbicides. These species have developed resistance to multiple herbicide classes, including HPPD inhibitors, making them critical subjects for study.[6][7][8][9]
Quantitative Comparison of Herbicide Efficacy
The following table summarizes the quantitative data on the response of different weed biotypes to various HPPD inhibitor herbicides. The data is presented as the Growth Reduction 50 (GR50), which is the herbicide concentration required to inhibit weed growth by 50%. A higher GR50 value indicates greater resistance.
| Herbicide | Weed Biotype | Growth Stage | GR50 (g ai ha-1) | Resistance Level (Fold Increase) | Reference |
| Mesotrione | Amaranthus tuberculatus (Resistant - NEB) | Post-emergence | 45-fold higher than susceptible | 45 | [10] |
| Mesotrione | Amaranthus tuberculatus (Susceptible) | Post-emergence | - | - | [10] |
| Mesotrione | Amaranthus palmeri (F4 Generation - Selected for Reduced Sensitivity) | 4- to 6-leaf | 1.7-fold higher than F0 | 1.7 | [11] |
| Mesotrione | Amaranthus palmeri (F0 Generation - Susceptible) | 4- to 6-leaf | - | - | [11] |
| Mesotrione | Setaria faberi (HT Biotype) | - | 463.2 | 1.7 | [12] |
| Mesotrione | Setaria faberi (MT Biotype) | - | 271.9 | - | [12] |
| Topramezone | Amaranthus tuberculatus (Resistant - SIR) | 7-cm tall | - | - | [13] |
| Topramezone | Amaranthus tuberculatus (Resistant - NEB) | 7-cm tall | - | - | [13] |
| Topramezone | Amaranthus tuberculatus (Susceptible - ACR) | 7-cm tall | - | - | [13] |
| Topramezone | Amaranthus tuberculatus (Susceptible - SEN) | 7-cm tall | - | - | [13] |
| Isoxaflutole | Amaranthus palmeri | Pre-emergence | - | - | [14] |
| Isoxaflutole | Amaranthus palmeri | Early post-emergence | - | - | [14] |
Note: Direct comparative data including this compound is not yet widely available in published literature. The data presented for mesotrione, topramezone, and isoxaflutole serve as a proxy for understanding the potential for differential responses to HPPD inhibitors.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of HPPD inhibitor herbicides.
1. Whole-Plant Dose-Response Assay for Herbicide Resistance Assessment
-
Objective: To determine the level of resistance in weed biotypes to a specific herbicide by calculating the GR50 value.
-
Plant Material: Seeds from suspected resistant and known susceptible weed biotypes are collected and germinated.
-
Growth Conditions: Seedlings are grown in pots containing a standardized potting mix in a greenhouse with controlled temperature, humidity, and photoperiod (e.g., 24/18°C day/night temperature, 16-hour photoperiod).[13]
-
Herbicide Application: When plants reach a specific growth stage (e.g., 7-cm tall or 4- to 6-leaf stage), they are treated with a range of herbicide concentrations.[11][13] Applications are typically made using a laboratory spray chamber to ensure uniform coverage.
-
Data Collection: After a set period (e.g., 21 days), the above-ground biomass of each plant is harvested, dried, and weighed.[13] Visual injury ratings may also be recorded.
-
Data Analysis: The dry weight data is expressed as a percentage of the untreated control. A non-linear regression analysis is used to fit a log-logistic dose-response curve and calculate the GR50 value. The resistance factor is calculated by dividing the GR50 of the resistant population by the GR50 of the susceptible population.
2. Recurrent Selection for Reduced Herbicide Sensitivity
-
Objective: To simulate the evolution of herbicide resistance in a weed population under selection pressure.
-
Initial Population (F0): A diverse, cross-pollinated weed population is established.
-
Selection: The F0 population is treated with a sub-lethal dose of the herbicide. Survivors are allowed to inter-pollinate and produce seed for the next generation (F1).
-
Recurrent Cycles: This process of herbicide treatment, selection of survivors, and inter-pollination is repeated for multiple generations (F2, F3, F4, etc.).[11]
-
Evaluation: The level of sensitivity to the herbicide is evaluated in each generation using a dose-response assay as described above. This allows for the quantification of the shift in resistance over time.[11]
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for investigating the differential response of weed biotypes to herbicides.
References
- 1. This compound: mode of action, uses, and synthesis method_Chemicalbook [chemicalbook.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. chemicalwarehouse.com [chemicalwarehouse.com]
- 4. fao.org [fao.org]
- 5. Isoxaflutole: the background to its discovery and the basis of its herbicidal properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Group 27 - HPPD-inhibitor Resistance | Herbicide Resistance Action Committee [hracglobal.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
